molecular formula C8H10OS B1676489 3-Methyl-4-(methylthio)phenol CAS No. 3120-74-9

3-Methyl-4-(methylthio)phenol

Cat. No.: B1676489
CAS No.: 3120-74-9
M. Wt: 154.23 g/mol
InChI Key: USUGKGZNYHHQAW-UHFFFAOYSA-N
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Description

4-(methylsulfanyl)-m-cresol is an aryl sulfide and a member of phenols. It derives from a m-cresol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKALYYFVKBXHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0051996
Record name 3-Methyl-4-(methylthio)phenol
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Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pellets or Large Crystals
Record name Phenol, 3-methyl-4-(methylthio)-
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CAS No.

3120-74-9
Record name 3-Methyl-4-(methylthio)phenol
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Record name Methylthiomethylphenol
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Record name 3-Methyl-4-(methylthio)phenol
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Record name Phenol, 3-methyl-4-(methylthio)-
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Record name 4-(methylthio)-m-cresol
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Record name 4-(METHYLTHIO)-M-CRESOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-(methylthio)phenol, also known as 4-(methylthio)-m-cresol, is an aromatic organic compound with the chemical formula C₈H₁₀OS.[1][2][3] It is a subject of interest in various chemical and biological studies, primarily recognized as a key intermediate in the synthesis of organophosphorus pesticides and as a metabolite of the nematicide Fenamiphos.[1][3] This technical guide provides a comprehensive overview of its chemical properties, available spectroscopic data, and known biological relevance, presented in a format tailored for scientific professionals.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource
Molecular Formula C₈H₁₀OS[1][2][3]
Molecular Weight 154.23 g/mol [2][3]
Appearance Off-white to light beige solid; colorless needle-like crystals[1]
Melting Point 56-60 °C[2]
Boiling Point 151 °C at 15 mmHg; 186 °C at 2.67 kPa[1]
Solubility Insoluble in water; Soluble in organic solvents such as chloroform, methanol, and ethanol.[1]
CAS Number 3120-74-9[1][2][3]
Synonyms 4-(Methylthio)-m-cresol, 3-Methyl-4-methylsulfanylphenol, MTMC[2]

Synthesis and Reactions

General Synthesis Workflow

G General Synthesis of this compound A m-Cresol (B1676322) C Reaction Vessel A->C B Dimethyl Disulfide B->C D Electrophilic Substitution C->D Acid Catalyst (hypothesized) E Crude this compound D->E F Purification (e.g., Distillation, Crystallization) E->F G Pure this compound F->G

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Spectral data is available, which can be used to confirm the presence and connectivity of protons in the molecule.

  • ¹³C NMR: The carbon skeleton of the molecule has been characterized by ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy
  • IR spectral data for this compound is available and can be used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and methyl (-CH₃) groups, as well as the aromatic ring and the carbon-sulfur bond.[4]

Mass Spectrometry (MS)
  • While mass spectral data for the closely related isomer, 4-(methylthio)phenol, is available, a specific mass spectrum for this compound was not found in the surveyed literature.[5][6] However, based on its structure, the expected molecular ion peak would be at m/z 154.

Biological Relevance: A Metabolite of Fenamiphos

This compound is a known metabolite of Fenamiphos, a broad-spectrum nematicide. The metabolic transformation of Fenamiphos in biological systems is a critical aspect of its toxicological and environmental profile. The pathway involves the hydrolysis of the phosphate (B84403) ester bond, leading to the formation of the phenolic metabolite.

Metabolic Pathway of Fenamiphos

G Metabolic Conversion of Fenamiphos Fenamiphos Fenamiphos Metabolism Metabolic Hydrolysis (in vivo) Fenamiphos->Metabolism Metabolite This compound Metabolism->Metabolite

Caption: Metabolic pathway of Fenamiphos to this compound.

Applications in Chemical Synthesis

The primary application of this compound is as a chemical intermediate. Its phenolic hydroxyl group and the aromatic ring can be further functionalized to synthesize more complex molecules, particularly organophosphorus compounds used as pesticides.

Role as a Chemical Intermediate

G Application as a Chemical Intermediate Start This compound Process Chemical Reaction (e.g., Phosphorylation) Start->Process Product Target Molecules (e.g., Organophosphorus Pesticides) Process->Product

Caption: Logical flow of this compound's use in synthesis.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] It is also reported to be irritating to the respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be used when handling this compound. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a well-characterized chemical intermediate with established physical and spectroscopic properties. Its primary significance lies in its role in the synthesis of agrochemicals and as a metabolite in toxicological studies of Fenamiphos. While a detailed, publicly available synthesis protocol is elusive, the general synthetic route is known. The provided data serves as a valuable resource for researchers and professionals in the fields of synthetic chemistry, toxicology, and drug development.

References

In-Depth Technical Guide to the Structure Elucidation of CAS 3120-74-9: 3-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-Methyl-4-(methylthio)phenol (CAS 3120-74-9). It details the analytical techniques and experimental protocols used to confirm its chemical structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses its relevant physicochemical properties, synthesis, and its role as a significant metabolite of the organophosphate nematicide, Fenamiphos (B133129). The metabolic pathway of Fenamiphos and the mechanism of cholinesterase inhibition are also presented.

Introduction

This compound, with the CAS registry number 3120-74-9, is an aromatic organic compound with the chemical formula C₈H₁₀OS.[1][2][3] Its structure is characterized by a phenol (B47542) ring substituted with a methyl group at the 3-position and a methylthio group at the 4-position. This compound is of particular interest in the fields of environmental science and toxicology as it is a primary metabolite of Fenamiphos, a systemic and broad-spectrum nematicide with anticholinesterase activity.[1] Understanding the structure and properties of this compound is crucial for metabolism studies, environmental monitoring, and in the development of potential bioremediation strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₀OS[1][2][3]
Molecular Weight 154.23 g/mol [2]
Appearance Off-white to light beige solid[1]
Melting Point 56-60 °C[2]
Boiling Point 151 °C at 15 mmHg[1][3]
Solubility Soluble in chloroform (B151607) and methanol.[1]

Structure Elucidation

The definitive structure of this compound has been elucidated using a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the methylthio protons. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound would display signals for the aromatic carbons, the methyl carbon, and the methylthio carbon.

Table 2: Predicted NMR Data for this compound

While specific, experimentally derived peak assignments with coupling constants were not available in the searched literature, a predicted summary based on standard chemical shift values is provided below.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5115 - 140
Phenolic OHVariable (broad)-
Ar-CH₃~2.3~20
S-CH₃~2.5~15
Aromatic C-O-150 - 160
Aromatic C-S-125 - 135
Aromatic C-C-120 - 130
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands as detailed in Table 3.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (phenol)3200-3600 (broad)Indicates the presence of the hydroxyl group.
C-H stretch (aromatic)3000-3100Aromatic C-H bonds.
C-H stretch (aliphatic)2850-3000Methyl and methylthio C-H bonds.
C=C stretch (aromatic)1450-1600Aromatic ring vibrations.
C-O stretch (phenol)1200-1260Stretching of the C-O bond.
C-S stretch600-800Stretching of the C-S bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of approximately 154.

The fragmentation pattern is influenced by the functional groups present. Common fragmentation pathways for phenols include the loss of a hydrogen radical to form a phenoxy radical, or the loss of a CO molecule. For thioethers, cleavage of the C-S bond is a common fragmentation pathway. A proposed fragmentation pathway is illustrated below.

G M [C₈H₁₀OS]⁺˙ m/z = 154 frag1 [M - CH₃]⁺ m/z = 139 M->frag1 - •CH₃ frag2 [M - SH]⁺ m/z = 121 M->frag2 - •SH frag3 [M - CH₃S]⁺ m/z = 107 M->frag3 - •SCH₃

Caption: Proposed Mass Spectrometry Fragmentation of this compound.

Synthesis Protocol

This compound can be synthesized from m-cresol (B1676322) and dimethyl disulfide. While a detailed, step-by-step protocol for this specific synthesis was not found in the searched literature, a general procedure based on the synthesis of a similar compound, 4-methyl-2-(methylthio)-phenol, is provided below.[4] This protocol would require optimization for the synthesis of the target compound.

Experimental Protocol: Synthesis of a Methylthiophenol Derivative

  • Drying of Reactant: A mixture of the starting cresol (B1669610) (e.g., p-cresol, 0.60 moles) and toluene (B28343) (20 ml) is distilled to remove any water.

  • Activation: Aluminum turnings (0.04 gram atoms) are added to the dried cresol, and the mixture is heated to 150-160 °C until the evolution of hydrogen gas ceases.

  • Thiolation: Dimethyl disulfide (0.4 moles) is added, and the mixture is heated at reflux (approximately 160 °C) overnight.

  • Work-up: The reaction mixture is then refluxed for an additional 4 hours before being flashed under vacuum.

  • Purification: The resulting mixture is distilled through a packed column to yield the final product. The identity of the compound is then confirmed by NMR analysis.

G cluster_0 Synthesis Workflow start m-Cresol + Dimethyl Disulfide step1 Drying and Activation (Toluene, Al, 150-160°C) start->step1 step2 Thiolation (Reflux, overnight) step1->step2 step3 Work-up (Vacuum Flashing) step2->step3 step4 Purification (Distillation) step3->step4 end This compound step4->end

Caption: General workflow for the synthesis of a methylthiophenol derivative.

Biological Relevance: Metabolite of Fenamiphos

This compound is a key metabolite in the degradation of Fenamiphos, an organophosphate pesticide. The metabolic pathway of Fenamiphos primarily involves two key steps: oxidation and hydrolysis.

  • Oxidation: The sulfur atom in the methylthio group of Fenamiphos is oxidized to form fenamiphos sulfoxide (B87167) and subsequently fenamiphos sulfone. This is a common metabolic pathway for organophosphorus compounds containing a thioether linkage.

  • Hydrolysis: The phosphate (B84403) ester bond in Fenamiphos and its oxidized metabolites is hydrolyzed, leading to the cleavage of the molecule and the formation of this compound (or its sulfoxide and sulfone analogs) and the corresponding phosphate moiety.

G cluster_0 Fenamiphos Metabolic Pathway fenamiphos Fenamiphos sulfoxide Fenamiphos Sulfoxide fenamiphos->sulfoxide Oxidation metabolite This compound (and its sulfoxide/sulfone analogs) fenamiphos->metabolite Hydrolysis sulfone Fenamiphos Sulfone sulfoxide->sulfone Oxidation sulfoxide->metabolite Hydrolysis sulfone->metabolite Hydrolysis phosphate Phosphate Moiety

Caption: Simplified metabolic pathway of Fenamiphos.

Mechanism of Cholinesterase Inhibition

Fenamiphos, the parent compound of this compound, exerts its toxicity by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

The mechanism of inhibition involves the phosphorylation of the serine hydroxyl group in the active site of AChE by the organophosphate. This forms a stable, covalent bond that is slow to hydrolyze, effectively inactivating the enzyme.

G cluster_0 Cholinesterase Inhibition by Organophosphates AChE Active Acetylcholinesterase (AChE) (with Serine-OH) Complex AChE-Organophosphate Complex AChE->Complex + OP Organophosphate (e.g., Fenamiphos) OP->Complex + Inactive_AChE Inactive Phosphorylated AChE Complex->Inactive_AChE Phosphorylation Aging "Aged" Inactive AChE (Resistant to reactivation) Inactive_AChE->Aging Aging (loss of alkyl group)

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

Conclusion

The structure of CAS 3120-74-9 has been unequivocally identified as this compound through a combination of spectroscopic methods. This in-depth technical guide has provided a summary of its physicochemical properties, a general synthesis protocol, and detailed its biological significance as a metabolite of the nematicide Fenamiphos. The elucidation of its structure and understanding its formation are critical for assessing the environmental impact and toxicological profile of its parent compound. Further research to obtain high-resolution spectral data and to optimize its synthesis would be valuable for the scientific community.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Methylthio)-m-cresol

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 4-(Methylthio)-m-cresol, also known as 3-methyl-4-(methylsulfanyl)phenol. This compound serves as a key intermediate in various organic syntheses.

Core Properties and Identifiers

4-(Methylthio)-m-cresol is a substituted phenol (B47542) with a methyl and a methylthio group attached to the benzene (B151609) ring.[1][2][3] Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name 3-methyl-4-(methylsulfanyl)phenol[3][4]
CAS Number 3120-74-9[1][2][3][4][5]
Molecular Formula C₈H₁₀OS[1][2][3][4]
Molecular Weight 154.23 g/mol [1][2][5]
InChI Key VKALYYFVKBXHTF-UHFFFAOYSA-N[3][4][6][7]
SMILES CSc1=CC=C(O)C=C1C[3][4]
Synonyms MTMC, 3-Methyl-4-(methylthio)phenol[1][5]

Physicochemical Properties

The physical and chemical properties of 4-(Methylthio)-m-cresol are crucial for its handling, storage, and application in synthesis. The compound is a solid at room temperature and is soluble in organic solvents.[1][2]

Table 2: Summary of Physicochemical Data

PropertyValue
Appearance White to pale cream or light beige solid; may appear as crystals or powder.[1][3][5]
Melting Point 51.5-60.5 °C[1][2][3][5]
Boiling Point 151 °C at 15 mmHg[1][2][5]
Solubility Insoluble in water; soluble in methanol (B129727) and chloroform.[1][2]
Density (estimate) 1.1125 g/cm³[1]
pKa (predicted) 9.90 ± 0.18[1]
Vapor Pressure 0.001 mmHg at 25°C[1]

Synthesis and Experimental Protocols

Synthesis of 4-(Methylthio)-m-cresol

The primary method for synthesizing 4-(Methylthio)-m-cresol is through the reaction of m-cresol (B1676322) with dimethyl disulfide in the presence of an acid catalyst.[1]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, add m-cresol and dimethyl disulfide.[1]

  • Catalyst Addition: Cool the mixture to 0-5 °C and slowly add 95% sulfuric acid dropwise, maintaining the temperature below 5 °C.[1]

  • Reaction: Stir the mixture at this temperature for approximately 3-5 hours.[1]

  • Work-up:

    • Allow the reaction mixture to stand and separate the layers.

    • Neutralize the organic layer with a 10% sodium carbonate solution.[1]

    • Wash the organic layer with water until the pH is neutral (pH 7-8).[1]

  • Purification:

    • Perform distillation under reduced pressure to remove any unreacted m-cresol and dimethyl disulfide.[1]

    • The remaining material is the 4-(Methylthio)-m-cresol product.[1]

G Synthesis Workflow of 4-(Methylthio)-m-cresol cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification m-Cresol m-Cresol ReactionVessel Reaction Vessel (Stirring, 0-5°C) m-Cresol->ReactionVessel Dimethyl Disulfide Dimethyl Disulfide Dimethyl Disulfide->ReactionVessel Separation Layer Separation ReactionVessel->Separation Catalyst Add H₂SO₄ Catalyst->ReactionVessel Neutralization Neutralize with Na₂CO₃ Separation->Neutralization Washing Wash with Water Neutralization->Washing Distillation Vacuum Distillation Washing->Distillation Product 4-(Methylthio)-m-cresol Distillation->Product

Caption: Synthesis workflow for 4-(Methylthio)-m-cresol.

Analytical and Spectroscopic Data

The characterization of 4-(Methylthio)-m-cresol is typically performed using standard analytical techniques.

Gas Chromatography (GC)

Purity analysis is often conducted using gas chromatography (GC), with purities of commercially available samples typically exceeding 96-98%.[2][3][4][5]

  • Sample Preparation: Prepare a dilute solution of 4-(Methylthio)-m-cresol in a suitable solvent such as methanol or chloroform.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of phenolic compounds.

  • Method:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity of the compound.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of 4-(Methylthio)-m-cresol.

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy can be used to confirm the structure of the compound.[5]

  • Infrared (IR) Spectroscopy: FTIR data is available for this compound.[7]

  • Mass Spectrometry (MS): Mass spectra obtained via GC-MS are also available.[6]

G Analytical Workflow for 4-(Methylthio)-m-cresol Sample Synthesized Product Purity Purity Analysis (GC) Sample->Purity Structure Structural Confirmation Sample->Structure GC Gas Chromatography Purity->GC NMR NMR Spectroscopy Structure->NMR FTIR FTIR Spectroscopy Structure->FTIR MS Mass Spectrometry Structure->MS Report Final Report GC->Report NMR->Report FTIR->Report MS->Report

Caption: Analytical workflow for quality control of 4-(Methylthio)-m-cresol.

Applications and Relevance

4-(Methylthio)-m-cresol is primarily used as an intermediate in organic synthesis.[1] Its most notable application is in the production of organophosphorus insecticides, such as fenthion.[1] While direct applications in drug development are not widely documented, its structural motifs (cresol and thioether) are present in various biologically active molecules. The parent compound, m-cresol, has applications as a preservative in pharmaceutical formulations, including some insulin (B600854) preparations.[8][9][10]

Safety and Handling

4-(Methylthio)-m-cresol is classified as an irritant.

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[5][11]

  • Precautionary Statements: Wash skin thoroughly after handling (P264). Wear protective gloves, eye protection, and face protection (P280).[5]

  • Storage: It is recommended to store the compound at room temperature in a cool, dark place.[5][11]

Conclusion

4-(Methylthio)-m-cresol is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and it can be characterized by standard analytical techniques. While its primary application lies in the agrochemical industry, the study of cresol (B1669610) derivatives continues to be an area of interest for chemists and researchers in various fields.

References

An In-depth Technical Guide on the Solubility of 3-Methyl-4-(methylthio)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

3-Methyl-4-(methylthio)phenol is a solid at room temperature and is generally described as being soluble in a range of organic solvents.[1][2] This solubility is attributed to its molecular structure, which combines a polar phenolic hydroxyl group with a less polar methylthio-substituted aromatic ring.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
ChloroformSoluble[1][2]
MethanolSoluble[1][2]
EthanolSoluble[1]
WaterInsoluble[1]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents has not been reported. To address this data gap, a standardized experimental protocol is provided below. This will allow research and development professionals to determine the precise solubility under their specific laboratory conditions.

Table 2: Quantitative Solubility of this compound (Hypothetical Data)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Chloroform25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined

Note: The above table is a template for recording experimentally determined solubility data.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[3][4][5][6][7][8][9]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a glass vial.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

    Molar Solubility (mol/L) = Solubility (g/L) / Molar mass of this compound (154.23 g/mol )

Experimental Workflow Diagram

experimental_workflow start Start add_solute Add excess this compound to vial start->add_solute add_solvent Add known volume of organic solvent add_solute->add_solvent seal_vial Seal vial tightly add_solvent->seal_vial equilibrate Equilibrate in constant temperature shaker (24-48h) seal_vial->equilibrate settle Allow undissolved solid to settle (≥2h) equilibrate->settle sample Withdraw supernatant with syringe settle->sample filter Filter through syringe filter (e.g., 0.45 µm PTFE) sample->filter dilute Dilute filtered sample filter->dilute analyze Analyze by calibrated HPLC or UV-Vis dilute->analyze calculate Calculate solubility (g/100 mL and mol/L) analyze->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Logical Relationship for Solubility Classification

The following diagram illustrates a logical decision-making process for classifying the solubility of a compound based on its behavior in different solvents. This can be a useful preliminary step before quantitative analysis.

solubility_classification start Start with Unknown Compound test_water Test solubility in Water start->test_water soluble_water Soluble in Water test_water->soluble_water Yes insoluble_water Insoluble in Water test_water->insoluble_water No end Classification Complete soluble_water->end test_hcl Test solubility in 5% HCl insoluble_water->test_hcl soluble_hcl Soluble in 5% HCl (Basic Compound) test_hcl->soluble_hcl Yes insoluble_hcl Insoluble in 5% HCl test_hcl->insoluble_hcl No soluble_hcl->end test_naoh Test solubility in 5% NaOH insoluble_hcl->test_naoh soluble_naoh Soluble in 5% NaOH (Acidic Compound) test_naoh->soluble_naoh Yes insoluble_naoh Insoluble in 5% NaOH test_naoh->insoluble_naoh No soluble_naoh->end test_h2so4 Test solubility in conc. H₂SO₄ insoluble_naoh->test_h2so4 soluble_h2so4 Soluble in conc. H₂SO₄ (Neutral Compound with O, N, or S) test_h2so4->soluble_h2so4 Yes insoluble_h2so4 Insoluble in conc. H₂SO₄ (Inert Compound) test_h2so4->insoluble_h2so4 No soluble_h2so4->end insoluble_h2so4->end

Caption: Logical flow for qualitative solubility classification of an organic compound.

This guide provides the necessary framework for determining and understanding the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate the critical data required for their specific applications in drug development and chemical synthesis.

References

synthesis pathway of 3-Methyl-4-(methylthio)phenol from m-cresol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-(methylthio)phenol from m-Cresol (B1676322)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the production of various agrochemicals and pharmaceuticals. The synthesis commences with the readily available starting material, m-cresol. This document details two primary synthetic pathways, including experimental protocols, quantitative data, and visual representations of the reaction schemes.

Direct Methylthiolation of m-Cresol

The most direct route to this compound involves the electrophilic substitution of a methylthio group onto the m-cresol ring. This can be achieved using reagents such as dimethyl disulfide or dimethyl sulfoxide (B87167).

Dimethyl Disulfide Method

This method utilizes dimethyl disulfide in the presence of a strong acid catalyst, typically sulfuric acid, to achieve the methylthiolation of m-cresol. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol:

In a reaction vessel equipped with a stirrer and cooling bath, m-cresol and dimethyl disulfide are mixed. The mixture is cooled to 0°C with continuous stirring. Concentrated sulfuric acid (95%) is then added dropwise, ensuring the temperature is maintained below 5°C. After the addition is complete, the reaction is stirred at this temperature for an additional 3 hours. Following the reaction, the mixture is allowed to stand, leading to the separation of the organic and acidic layers. The organic layer is carefully separated and neutralized with a 10% sodium carbonate solution until a pH of 7-8 is achieved. The neutralized organic phase is then washed with water. Finally, the product is purified by vacuum distillation to remove any unreacted m-cresol and dimethyl disulfide, yielding this compound.[1][2]

Quantitative Data:

ParameterValueReference
Reactant Ratio (m-cresol:dimethyl disulfide)Varies, typically near equimolar[1]
Catalyst95% Sulfuric Acid[1]
Reaction Temperature0-5 °C[2]
Reaction Time3 hours post-addition[2]
Work-upNeutralization with 10% Na2CO3, water wash[2]
PurificationVacuum Distillation[1][2]

Reaction Pathway:

G cluster_conditions Reaction Conditions m_cresol m-Cresol product This compound m_cresol->product + (CH₃)₂S₂ dmso Dimethyl Disulfide h2so4 H₂SO₄ h2so4->m_cresol

Caption: Direct methylthiolation of m-cresol using dimethyl disulfide.

Dimethyl Sulfoxide (DMSO) Method

An alternative direct approach involves the use of dimethyl sulfoxide as the methylthiolating agent in the presence of an activating agent such as hydrogen chloride, phosgene, or benzoyl chloride. The hydrogen chloride method is commonly employed.[1][2]

Experimental Protocol:

m-Cresol and dimethyl sulfoxide are mixed and stirred in a reaction vessel. Hydrogen chloride gas is then passed through the mixture at a controlled temperature until saturation is achieved, indicated by the escape of white fumes. An additional amount of m-cresol is added as a decomposition solvent, and the mixture is heated to drive the reaction to completion. The reaction mixture is then cooled and neutralized with a suitable base. The product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or crystallization.[1]

Quantitative Data:

ParameterValueReference
Methylthiolating AgentDimethyl Sulfoxide (DMSO)[1][2]
Activating AgentHydrogen Chloride (gas)[1][2]
Work-upNeutralization, extraction[1]
PurificationDistillation or Crystallization[1]

Reaction Pathway:

G cluster_conditions Reaction Conditions m_cresol m-Cresol product This compound m_cresol->product + DMSO dmso Dimethyl Sulfoxide hcl HCl (gas) hcl->m_cresol

Caption: Direct methylthiolation of m-cresol using dimethyl sulfoxide.

Two-Step Synthesis via Halogenation and Nucleophilic Substitution

This pathway involves the initial halogenation of m-cresol to introduce a leaving group at the 4-position, followed by a nucleophilic substitution reaction with a methylthiol source.

Step 1: Halogenation of m-Cresol

Experimental Protocol:

In a 2 L three-neck flask under a nitrogen atmosphere, 80.0 g (740 mmol) of m-cresol is dissolved in 400 mL of glacial acetic acid. The mixture is cooled to 15°C. While maintaining this temperature, 38 mL (742 mmol) of bromine is added dropwise. The reaction is stirred for 3 hours at 15°C. Upon completion, the reaction mixture is poured into 1 L of water and extracted with diethyl ether. The organic layer is separated, washed with water until neutral, and dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure. The resulting residue is triturated with heptane, filtered, and dried to afford 4-bromo-3-methylphenol (B31395) as a white powder.[3]

Quantitative Data:

ParameterValueReference
m-Cresol80.0 g (740 mmol)[3]
Bromine38 mL (742 mmol)[3]
Solvent400 mL Glacial Acetic Acid[3]
Reaction Temperature15 °C[3]
Reaction Time3 hours[3]
Yield70 g (50%)[3]
Melting Point55-56 °C[3]

Experimental Protocol:

This reaction is carried out without a solvent. In a suitable reaction vessel, sulfuryl chloride is slowly added to m-cresol at a controlled rate (0.5-2 g/min ). The molar ratio of sulfuryl chloride to m-cresol is maintained between 0.75-0.9:1. The reaction temperature is kept between 30-40°C. After the addition is complete, the reaction mixture is stirred for a period to ensure completion. The crude product is then purified by vacuum distillation.[4]

Quantitative Data:

ParameterValueReference
Chlorinating AgentSulfuryl Chloride[4]
Molar Ratio (SO₂Cl₂:m-cresol)0.75-0.9 : 1[4]
Reaction Temperature30-40 °C[4]
SolventNone[4]
PurificationVacuum Distillation[4]
Melting Point63-65 °C
Boiling Point235-239 °C
Step 2: Nucleophilic Substitution to Introduce the Methylthio Group

This step involves the reaction of the halogenated m-cresol with a methylthiolating agent, such as sodium thiomethoxide or methyl mercaptan in the presence of a base. While a specific literature procedure for this exact transformation was not found in the initial search, a general protocol based on established nucleophilic aromatic substitution reactions is provided.

General Experimental Protocol:

In a reaction flask under an inert atmosphere, 4-bromo-3-methylphenol or 4-chloro-3-methylphenol (B1668792) is dissolved in a suitable polar aprotic solvent such as DMF or DMSO. Sodium thiomethoxide (or a mixture of methyl mercaptan and a strong base like sodium hydride or sodium hydroxide) is added portion-wise at room temperature. The reaction mixture is then heated to a temperature between 80-120°C and monitored by TLC or GC for the disappearance of the starting material. After completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield this compound.

Reaction Pathway:

G cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Nucleophilic Substitution m_cresol m-Cresol halogenated_cresol 4-Halo-3-methylphenol (X = Cl, Br) m_cresol->halogenated_cresol product This compound halogenated_cresol->product reagents1 SO₂Cl₂ or Br₂ reagents1->m_cresol reagents2 NaSCH₃ or CH₃SH + Base reagents2->halogenated_cresol

Caption: Two-step synthesis of this compound from m-cresol.

Summary and Comparison of Pathways

PathwayAdvantagesDisadvantages
Direct Methylthiolation (Dimethyl Disulfide) Single step, potentially more atom-economical.Use of corrosive sulfuric acid, potential for side reactions and purification challenges.
Direct Methylthiolation (DMSO) Avoids the use of dimethyl disulfide.Requires handling of corrosive HCl gas and may have complex reaction byproducts.
Two-Step Synthesis Potentially higher regioselectivity and cleaner reaction for the first step.Longer overall synthesis, requires isolation of an intermediate, second step involves potentially odorous thiols.

The choice of synthetic route will depend on factors such as available equipment, scale of the reaction, and desired purity of the final product. For large-scale industrial production, the direct methods may be preferred for their simplicity, while the two-step synthesis might be more suitable for laboratory-scale synthesis where higher purity is a primary concern.

References

The Unseen Environmental Journey of a Pesticide Metabolite: 3-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals on the Natural Occurrence and Environmental Fate of 3-Methyl-4-(methylthio)phenol

Introduction

This compound, a sulfur-containing aromatic compound, is not known to occur naturally in the environment in any significant amount. Its primary relevance stems from its role as a key metabolite of the organophosphate nematicide, Fenamiphos. As such, its presence in soil and water ecosystems is intrinsically linked to the agricultural use of its parent compound. Understanding the environmental journey of this compound, from its formation through degradation to its potential ecological impact, is crucial for a comprehensive environmental risk assessment of Fenamiphos and for the development of safer agricultural practices. This technical guide provides an in-depth overview of the current scientific understanding of the natural occurrence and environmental fate of this important metabolite.

Natural Occurrence: A Byproduct of Human Activity

Current scientific literature does not indicate any significant natural sources of this compound. Its detection in the environment is consistently associated with the degradation of Fenamiphos, a widely used nematicide for the control of nematode pests in a variety of crops. Therefore, its "natural occurrence" is more accurately described as an environmental footprint resulting from anthropogenic activities.

Formation from Fenamiphos

The primary pathway for the formation of this compound in the environment is through the microbial and chemical degradation of Fenamiphos in soil and water. The degradation of Fenamiphos is a multi-step process, with this compound being a key hydrolysis product.

Fenamiphos Degradation Pathway

The environmental degradation of Fenamiphos primarily involves two key transformations: oxidation of the methylthio group and hydrolysis of the phosphate (B84403) ester bond.

  • Oxidation: The sulfur atom in the methylthio group of Fenamiphos is susceptible to oxidation, leading to the formation of Fenamiphos sulfoxide (B87167) (FSO) and subsequently Fenamiphos sulfone (FSO2). These transformation products are often more mobile and persistent than the parent compound.

  • Hydrolysis: The phosphate ester bond in Fenamiphos, FSO, and FSO2 can be cleaved through hydrolysis, which can be both a chemical (abiotic) and biological (biotic) process. The hydrolysis of the P-O-Aryl bond in these compounds releases the phenolic moiety, resulting in the formation of this compound (from Fenamiphos), 3-methyl-4-(methylsulfinyl)phenol (from FSO), and 3-methyl-4-(methylsulfonyl)phenol (from FSO2).

Fenamiphos_Degradation Fenamiphos Fenamiphos FSO Fenamiphos Sulfoxide (FSO) Fenamiphos->FSO Oxidation MMP This compound Fenamiphos->MMP Hydrolysis FSO2 Fenamiphos Sulfone (FSO2) FSO->FSO2 Oxidation MSOP 3-Methyl-4-(methylsulfinyl)phenol FSO->MSOP Hydrolysis MSOP2 3-Methyl-4-(methylsulfonyl)phenol FSO2->MSOP2 Hydrolysis

Environmental Fate of this compound

Once formed, the environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes, as well as its potential for transport and sorption in the environment.

Biodegradation

While specific studies on the biodegradation of this compound are limited, the degradation of structurally similar phenolic compounds, such as cresols and other methylthiophenols, has been investigated. These studies suggest that microbial degradation is a key process for the removal of such compounds from the environment.

Potential Biodegradation Pathways:

Based on the degradation of analogous compounds, the biodegradation of this compound is likely to proceed through the following steps:

  • Hydroxylation: The aromatic ring is a primary target for microbial attack. Monooxygenase or dioxygenase enzymes could introduce additional hydroxyl groups to the ring, making it more susceptible to cleavage.

  • Ring Cleavage: The hydroxylated aromatic ring can then be cleaved by dioxygenase enzymes, either through an ortho- or meta-cleavage pathway. This breaks open the stable aromatic structure, forming aliphatic intermediates.

  • Further Metabolism: The resulting aliphatic compounds are then further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (conversion to CO2, water, and biomass).

Biodegradation_Pathway MMP This compound Intermediate1 Hydroxylated Intermediate MMP->Intermediate1 Monooxygenase/ Dioxygenase RingCleavage Ring Cleavage Product (e.g., Muconic Acid Derivative) Intermediate1->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Mineralization CO2 + H2O + Biomass TCA->Mineralization

Abiotic Degradation

Abiotic degradation processes, such as photolysis and chemical hydrolysis, may also contribute to the transformation of this compound in the environment.

  • Photolysis: Phenolic compounds can undergo phototransformation in the presence of sunlight, particularly in surface waters. The energy from sunlight can lead to the formation of reactive oxygen species that can degrade the compound.

  • Chemical Hydrolysis: While the phenolic hydroxyl group is generally stable to hydrolysis, other functional groups in potential transformation products could be susceptible to chemical breakdown under certain pH and temperature conditions.

Environmental Persistence and Mobility

The persistence and mobility of this compound in the environment are influenced by its physicochemical properties and the characteristics of the environmental matrix.

PropertyValueImplication for Environmental Fate
Water Solubility Insoluble in water[1]Low mobility in aqueous systems, potential for sorption to soil and sediment.
Vapor Pressure 0.001 mmHg at 25°C[1]Low volatility, unlikely to be transported significantly in the atmosphere.
pKa 9.90 ± 0.18 (Predicted)[1]Will exist predominantly in its neutral form in most environmental compartments, affecting its sorption and bioavailability.

Table 1: Physicochemical Properties of this compound and their Environmental Implications.

Ecotoxicological Profile

Direct ecotoxicological data for this compound is not extensively available. However, the toxicity of its parent compound, Fenamiphos, and its primary metabolites, FSO and FSO2, has been studied. Generally, phenolic compounds can exhibit toxicity to a range of aquatic and terrestrial organisms. The ecotoxicity of this compound would need to be specifically assessed to determine its environmental risk.

Experimental Protocols

The analysis of this compound in environmental samples typically involves extraction followed by chromatographic separation and detection.

Sample Preparation and Extraction

For Soil and Sediment Samples:

  • Solvent Extraction: A representative sample is extracted with a suitable organic solvent or a mixture of solvents (e.g., acetone, methanol, or acetonitrile).

  • Cleanup: The extract may require a cleanup step to remove interfering co-extractives. This can be achieved using techniques like solid-phase extraction (SPE).

For Water Samples:

  • Solid-Phase Extraction (SPE): The water sample is passed through an SPE cartridge containing a sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent.

  • Liquid-Liquid Extraction (LLE): The analyte is partitioned from the water sample into an immiscible organic solvent.

Experimental_Workflow cluster_soil Soil/Sediment Sample cluster_water Water Sample Soil_Sample Soil/Sediment Sample Solvent_Extraction Solvent Extraction Soil_Sample->Solvent_Extraction Soil_Cleanup Extract Cleanup (e.g., SPE) Solvent_Extraction->Soil_Cleanup Analysis Chromatographic Analysis (GC-MS or LC-MS) Soil_Cleanup->Analysis Water_Sample Water Sample SPE Solid-Phase Extraction (SPE) Water_Sample->SPE SPE->Analysis Quantification Quantification Analysis->Quantification

Analytical Instrumentation
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Derivatization may be required to improve the chromatographic properties of the phenolic analyte.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for the analysis of polar and non-volatile compounds and often does not require derivatization.

Conclusion

This compound is an environmentally relevant transformation product of the nematicide Fenamiphos. While its natural occurrence is negligible, its formation in agricultural soils and subsequent environmental fate are of significant interest for environmental risk assessment. Further research is needed to fully elucidate its biodegradation pathways, determine its environmental persistence and mobility, and characterize its ecotoxicological profile. The development of specific and sensitive analytical methods is also crucial for monitoring its presence in various environmental compartments. A comprehensive understanding of the entire life cycle of this metabolite, from its formation to its ultimate fate, will contribute to more sustainable agricultural practices and better protection of our ecosystems.

References

An In-depth Technical Guide to the Spectral Data Interpretation of 3-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-Methyl-4-(methylthio)phenol, a key intermediate in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and quality control. This document presents the available spectral data in a structured format, outlines the experimental protocols for data acquisition, and provides a logical workflow for spectral interpretation.

Spectral Data Presentation

The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityAssignment
~7.13mAromatic CH
~6.67mAromatic CH
~5.11sPhenolic OH
~2.37sAr-CH₃
~2.32sS-CH₃

Solvent: CDCl₃, Instrument Frequency: 90 MHz. Data sourced from ChemicalBook.

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
Data not explicitly provided in numerical format in the searched sources, but is available on ChemicalBook.C-OH
Data not explicitly provided in numerical format in the searched sources, but is available on ChemicalBook.C-S
Data not explicitly provided in numerical format in the searched sources, but is available on ChemicalBook.Quaternary Aromatic C
Data not explicitly provided in numerical format in the searched sources, but is available on ChemicalBook.Aromatic CH
Data not explicitly provided in numerical format in the searched sources, but is available on ChemicalBook.Ar-CH₃
Data not explicitly provided in numerical format in the searched sources, but is available on ChemicalBook.S-CH₃

Note: While the availability of the ¹³C NMR spectrum is confirmed, specific peak values were not found in a readily tabular format in the initial search. Researchers are advised to consult the spectrum directly on platforms such as ChemicalBook for detailed analysis.

Table 3: IR Spectral Data of this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (phenolic)
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1600-1450Medium-StrongC=C stretch (aromatic ring)
~1200MediumC-O stretch (phenolic)
~700-600MediumC-S stretch

Note: The IR spectrum is available on ChemicalBook. The provided values are characteristic absorptions for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data of this compound
m/zRelative Intensity (%)Putative Fragment
154100[M]⁺ (Molecular Ion)
13948.4[M-CH₃]⁺
9516.4[M-SCH₃-CO]⁺
7713.5[C₆H₅]⁺
4532.8[CHS]⁺

Ionization Method: Electron Ionization (EI) at 75 eV. Data sourced from ChemicalBook.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for reproducing the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the combined spectral data.

Spectral_Interpretation_Workflow Workflow for Structural Elucidation of this compound cluster_Techniques Spectroscopic Techniques cluster_Data Derived Information cluster_Interpretation Structural Confirmation MS Mass Spectrometry MolWeight Molecular Weight (m/z = 154) MS->MolWeight Fragments Key Fragments ([M-CH3]+, etc.) MS->Fragments IR Infrared Spectroscopy FuncGroups Functional Groups (OH, Ar, C-S) IR->FuncGroups NMR NMR Spectroscopy ProtonEnv Proton Environments (Chemical Shifts, Multiplicities) NMR->ProtonEnv CarbonSkel Carbon Skeleton (Chemical Shifts) NMR->CarbonSkel Structure This compound MolWeight->Structure Fragments->Structure FuncGroups->Structure ProtonEnv->Structure CarbonSkel->Structure

Caption: Logical workflow for spectral data interpretation.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural confirmation and purity assessment, it is recommended to compare the acquired data with a certified reference standard.

References

The Toxicology and Safety Profile of 3-Methyl-4-(methylthio)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the currently available toxicological and safety information for 3-Methyl-4-(methylthio)phenol. It is intended for informational purposes for a scientific audience and should not be used for clinical or regulatory decision-making without further expert consultation and data generation. A significant lack of specific toxicological data for this compound necessitates a cautious interpretation of the information presented, which often relies on data from related compounds and general principles of toxicology.

Executive Summary

This compound is a phenolic compound primarily known as a metabolite of the organophosphate nematicide and insecticide, Fenamiphos (B133129). While the toxicology of Fenamiphos and its primary oxidative metabolites (sulfoxide and sulfone) has been studied, there is a notable scarcity of specific toxicological data for this compound itself. This guide synthesizes the available information, including its metabolic origins, limited ecotoxicity data for related phenolic metabolites, and inferred potential hazards based on the broader class of phenolic compounds. Standard experimental protocols for assessing the toxicology of such a compound are also provided to guide future research.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference(s)
CAS Number 3120-74-9[1]
Molecular Formula C₈H₁₀OS[1]
Molecular Weight 154.23 g/mol [1]
Appearance Off-White to Light Beige Solid
Melting Point 56-60 °C
Boiling Point 151 °C / 15mmHg[2]
Solubility Insoluble in water; Soluble in Chloroform, Methanol[2][3]

Metabolism and Toxicokinetics

This compound is a known metabolite of Fenamiphos. The metabolic pathway involves the oxidation of the thioether group of Fenamiphos to form fenamiphos sulfoxide (B87167) and fenamiphos sulfone, followed by hydrolysis of the phosphate (B84403) ester bond to yield the corresponding phenols[4].

Fenamiphos Fenamiphos Fenamiphos_Sulfoxide Fenamiphos Sulfoxide Fenamiphos->Fenamiphos_Sulfoxide Oxidation Fenamiphos_Sulfone Fenamiphos Sulfone Fenamiphos_Sulfoxide->Fenamiphos_Sulfone Oxidation MMP This compound Fenamiphos_Sulfoxide->MMP Hydrolysis Fenamiphos_Sulfone->MMP Hydrolysis

Figure 1: Simplified metabolic pathway of Fenamiphos to this compound.

There is a lack of specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems.

Toxicological Data

Direct and quantitative toxicological data for this compound is largely unavailable in the public domain. The following sections summarize the existing information, which is primarily qualitative or derived from studies on related compounds.

Acute Toxicity

No specific LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound have been identified in the available literature. General hazard classifications indicate that it is an irritant to the skin, eyes, and respiratory system[5].

Subchronic and Chronic Toxicity

There are no available studies on the subchronic or chronic toxicity of this compound in any species. Therefore, a No-Observed-Adverse-Effect Level (NOAEL) has not been established.

Genotoxicity

Specific genotoxicity data for this compound is not available. However, a safety assessment of the structurally related compound, o-(Methylthio)-phenol, found it to be positive for both cytotoxicity and genotoxicity in the in vitro BlueScreen assay, both with and without metabolic activation[6]. This suggests that this compound may also have genotoxic potential and warrants further investigation.

Carcinogenicity

No carcinogenicity studies have been conducted on this compound.

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of this compound.

Endocrine Disruption

A study on the photo-transformed products of Fenthion, another organophosphate insecticide, identified this compound as a minor product with weak estrogenic activity. The study utilized a yeast two-hybrid assay incorporating the human estrogen receptor alpha (hERα).

Ecotoxicity

Studies on the acute toxicity of Fenamiphos and its metabolites to the cladoceran Daphnia carinata and the microalgae Pseudokirchneriella subcapitata and Chlorococcum sp. have been conducted. For Daphnia carinata, the phenolic metabolites, including this compound (referred to as F. phenol (B47542) in the study), were not toxic up to 500 µg/L, suggesting that hydrolysis of Fenamiphos leads to detoxification for this species[7]. In contrast, for the algal species, the phenolic metabolites were found to be more toxic than the parent compound, Fenamiphos[8].

Table 2: Summary of Available Toxicological Data

EndpointSpecies/Test SystemResultReference(s)
Acute Toxicity -Data not available-
Genotoxicity -Data not available-
Endocrine Activity Yeast two-hybrid assay (hERα)Weak estrogenic activity-
Ecotoxicity Daphnia carinataNot toxic up to 500 µg/L[7]
Ecotoxicity Pseudokirchneriella subcapitata, Chlorococcum sp.More toxic than Fenamiphos[8]

Experimental Protocols

Given the lack of specific data, the following sections detail standardized experimental protocols that would be appropriate for assessing the toxicological profile of this compound.

General Experimental Workflow for Toxicological Assessment

cluster_0 In Vitro Assays cluster_1 In Vivo Assays cluster_2 Toxicokinetics Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity_in_vitro Genotoxicity Assays (Ames, Chromosome Aberration) Cytotoxicity->Genotoxicity_in_vitro Endocrine_Activity Endocrine Activity Assays (ER Binding, Reporter Gene) Genotoxicity_in_vitro->Endocrine_Activity Acute_Toxicity Acute Toxicity (LD50) Endocrine_Activity->Acute_Toxicity Repeated_Dose Repeated Dose Toxicity (28-day, 90-day) Acute_Toxicity->Repeated_Dose Repro_Dev_Tox Reproductive/Developmental Toxicity Repeated_Dose->Repro_Dev_Tox Risk_Assessment Safety & Risk Assessment Repeated_Dose->Risk_Assessment Carcinogenicity Carcinogenicity Bioassay Repro_Dev_Tox->Carcinogenicity Carcinogenicity->Risk_Assessment ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) ADME->Risk_Assessment Start Test Compound: This compound Start->Cytotoxicity Start->ADME

Figure 2: General workflow for the toxicological assessment of a chemical compound.
In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the potential of this compound to induce gene mutations in bacteria.

Methodology:

  • Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to identify direct-acting mutagens and those that require metabolic activation.

  • Procedure (Plate Incorporation Method):

    • Varying concentrations of this compound, the bacterial tester strain, and (if applicable) the S9 mix are added to molten top agar (B569324).

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted. A dose-dependent increase in revertant colonies that is at least double the background rate is considered a positive result[9][10].

In Vitro Mammalian Cell Chromosome Aberration Test

Objective: To determine the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells.

Methodology:

  • Cell Lines: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used[11][12].

  • Treatment: Cells are exposed to various concentrations of this compound for a short (e.g., 3-6 hours) and long (e.g., 24 hours) duration, with and without S9 metabolic activation.

  • Harvesting and Staining: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, fixed, and stained (e.g., with Giemsa).

  • Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result[13].

In Vivo Rodent Uterotrophic Assay

Objective: To assess the potential estrogenic or anti-estrogenic activity of this compound in vivo.

Methodology:

  • Animal Model: Immature or ovariectomized female rats or mice are used[14][15].

  • Dosing: Animals are administered this compound via oral gavage or subcutaneous injection for three consecutive days. A positive control (e.g., 17α-ethinylestradiol) and a vehicle control are included.

  • Endpoint Measurement: On the day after the final dose, animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).

  • Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity[16][17]. To test for anti-estrogenic activity, the compound is co-administered with the positive control, and a significant reduction in the expected uterine weight increase is assessed.

Signaling Pathways of Concern

Given the phenolic structure of this compound and its reported weak estrogenic activity, the primary signaling pathway of concern is the Estrogen Receptor (ER) signaling pathway .

Figure 3: Postulated interaction of this compound with the Estrogen Receptor signaling pathway.

Conclusion and Future Directions

The available data on the toxicology and safety of this compound is insufficient to conduct a comprehensive risk assessment. While its role as a metabolite of Fenamiphos is established, its intrinsic toxicological properties remain largely uncharacterized. The weak estrogenic activity reported warrants further investigation, as do the potential genotoxic effects suggested by data on a structurally related compound.

To adequately characterize the safety profile of this compound, the following studies are recommended:

  • Acute toxicity studies (oral, dermal, inhalation) to determine LD50/LC50 values.

  • A comprehensive in vitro genotoxicity battery , including the Ames test and a mammalian cell chromosome aberration assay.

  • In vivo genotoxicity testing (e.g., micronucleus test) if in vitro assays are positive.

  • Repeated dose toxicity studies (e.g., 28-day or 90-day) to identify target organs and establish a NOAEL.

  • Reproductive and developmental toxicity screening studies .

  • In-depth endocrine activity profiling , including estrogen receptor binding assays and uterotrophic assays.

  • Toxicokinetic studies to understand the ADME properties of the compound.

The generation of these data is crucial for any future consideration of this compound in drug development or for a complete understanding of the risks associated with exposure to its parent compound, Fenamiphos.

References

fenamiphos metabolite identification and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Identification and Structural Elucidation of Fenamiphos (B133129) Metabolites

Introduction

Fenamiphos, an organophosphate nematicide and insecticide, is utilized to control a wide range of nematodes and other pests in various agricultural settings, including tobacco, turf, bananas, and citrus fruits.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] Due to its toxicity and potential environmental impact, understanding the metabolic fate of fenamiphos is crucial for assessing food safety, environmental persistence, and overall risk. This guide provides a comprehensive overview of the primary metabolites of fenamiphos, their chemical structures, and the analytical methodologies employed for their identification and quantification.

Metabolic Pathways of Fenamiphos

The biotransformation of fenamiphos in plants, soil, and animals follows a well-defined pathway primarily involving oxidation and subsequent hydrolysis.[4][5]

  • Thiooxidation : The initial and most rapid metabolic step is the oxidation of the methylthio group (-SCH₃) of the parent fenamiphos molecule. This reaction is biologically mediated and results in the formation of fenamiphos sulfoxide (B87167) (FSO).[5][6] This metabolite is often the major component of the total residue.[4]

  • Further Oxidation : Fenamiphos sulfoxide can be further oxidized, though typically at a slower rate, to form fenamiphos sulfone (FSO₂).[6][7]

  • Hydrolysis and Conjugation : Both the parent compound and its oxidized metabolites (FSO and FSO₂) can undergo hydrolysis, which cleaves the phosphate (B84403) ester bond. This detoxification step results in the formation of their corresponding phenolic derivatives: fenamiphos phenol, fenamiphos sulfoxide phenol, and fenamiphos sulfone phenol.[4][5] In plants and animals, these phenols can be further conjugated with molecules like glucose or sulfate (B86663) to increase their water solubility and facilitate excretion.[4][5]

The primary metabolic pathway of fenamiphos is illustrated below.

Fenamiphos_Metabolism cluster_phenols FEN Fenamiphos FSO Fenamiphos Sulfoxide (FSO) FEN->FSO  Oxidation   FP Fenamiphos Phenol FEN->FP  Hydrolysis   FSO2 Fenamiphos Sulfone (FSO₂) FSO->FSO2  Oxidation   FSOP FSO Phenol FSO->FSOP  Hydrolysis   FSO2P FSO₂ Phenol FSO2->FSO2P  Hydrolysis   CONJ Conjugates (e.g., Sulfates, Glucosides) FSOP->CONJ Conjugation FSO2P->CONJ Conjugation

Figure 1: Proposed metabolic pathway of fenamiphos in plants, soil, and animals.

Chemical Structures of Key Metabolites

The core structures of fenamiphos and its primary oxidative and hydrolytic metabolites are detailed below.

CompoundIUPAC NameMolecular FormulaCAS Number
Fenamiphos N-[ethoxy-(3-methyl-4-methylsulfanylphenoxy)phosphoryl]propan-2-amineC₁₃H₂₂NO₃PS22224-92-6[3]
Fenamiphos Sulfoxide N-[ethoxy-(3-methyl-4-methylsulfinylphenoxy)phosphoryl]propan-2-amineC₁₃H₂₂NO₄PS31972-43-7[8]
Fenamiphos Sulfone N-[ethoxy-(3-methyl-4-methylsulfonylphenoxy)phosphoryl]propan-2-amineC₁₃H₂₂NO₅PS31972-44-8
Fenamiphos Sulfoxide Phenol 3-methyl-4-(methylsulfinyl)phenolC₈H₁₀O₂S32553-38-9
Fenamiphos Sulfone Phenol 3-methyl-4-(methylsulfonyl)phenolC₈H₁₀O₃S32553-39-0

Quantitative Analysis of Metabolites

Quantitative analysis reveals the distribution and concentration of fenamiphos and its metabolites across different biological and environmental matrices. The data underscores the rapid conversion of fenamiphos to its sulfoxide derivative.

Table 1: Metabolite Distribution in Rat Excreta (Data sourced from a study on rats dosed with [¹⁴C]fenamiphos)[5]

MetabolitePercentage of Total Recovered Radioactivity (%)
Fenamiphos Sulfoxide Phenol Sulfate 40 - 54
Fenamiphos Sulfoxide Phenol 13 - 22
OH-FSO₂P-Sulfate ~10 (in specific dose groups)

Table 2: Residue Levels in Various Crops (Combined toxic residue of fenamiphos, fenamiphos sulfoxide, and fenamiphos sulfone)[4]

CropApplication Rate (kg a.i./ha)Pre-Harvest Interval (days)Average Residue (mg/kg)
Sweet Potatoes 4.0 - 6.72108 - 1430.01
Soybeans (green bean) 11.275 - 1170.04
Soybeans (green vine) 11.275 - 1172.9
Strawberries 16.5 - 22.536 - 1210.2
Tangerines (pulp) 33.6247 - 2510.02

Experimental Protocols for Identification and Quantification

The analysis of fenamiphos and its metabolites requires sensitive and selective analytical techniques to handle complex matrices like soil and biological tissues.[9] The most common methods are based on chromatography coupled with specific detectors.[1]

Protocol 1: Sample Preparation (Solvent Extraction for Soil)

This protocol is adapted from established methods for extracting fenamiphos and its metabolites from soil samples.[10]

  • Sample Collection & Weighing : Weigh 50 g of a control soil sample into a boiling flask. For recovery experiments, fortify the sample by adding a known volume of a standard spiking solution to produce the desired concentration (e.g., 10 ppb or 100 ppb).[10]

  • Extraction : Add an appropriate volume of extraction solvent, such as a 50:50 mixture of dichloromethane (B109758) and acetone, to the soil sample. Macerate the sample three times for three minutes each.

  • Filtration & Drying : Filter the extract through anhydrous sodium sulfate to remove residual water.

  • Concentration : Evaporate the solvent to dryness using a gentle stream of nitrogen.

  • Reconstitution : Dissolve the final residue in a small, precise volume of a suitable solvent (e.g., 1 mL of ethyl acetate) for instrumental analysis.[10]

Protocol 2: Instrumental Analysis by GC-NPD

This protocol describes the determination of fenamiphos and its metabolites using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), a technique highly sensitive to phosphorus-containing compounds.

  • Instrumentation : A gas chromatograph equipped with an NPD is used.

  • Chromatographic Column : A suitable capillary column, such as one with a non-polar or mid-polar stationary phase, is installed.

  • Temperature Program :

    • Injector Temperature : 270 °C

    • Detector Temperature : 300 °C

    • Oven Temperature : Maintain an isothermal temperature of 230 °C.

  • Gas Flows : Use nitrogen or helium as the carrier gas at an optimized flow rate.

  • Injection : Inject 1-2 µL of the reconstituted sample extract in splitless mode.[11]

  • Quantification : Create a calibration curve by injecting a series of external standards of fenamiphos, fenamiphos sulfoxide, and fenamiphos sulfone at known concentrations. Identify and quantify the analytes in the sample by comparing their retention times and peak areas to those of the standards.

Protocol 3: Instrumental Analysis by LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive technique for analyzing fenamiphos and its metabolites, especially in complex food matrices.[1][11]

  • Instrumentation : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[11]

  • Chromatographic Column : A reversed-phase C18 column is typically used.

  • Mobile Phase : A gradient elution using:

    • Mobile Phase A : 0.1% formic acid in water[11]

    • Mobile Phase B : 0.1% formic acid in methanol (B129727) or acetonitrile[11]

  • Gradient Program : A typical gradient might start at a low percentage of organic phase (e.g., 2% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, and then return to initial conditions for column re-equilibration. The total run time is typically under 10 minutes.[11]

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Detection Mode : Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for fenamiphos and each metabolite are monitored for unambiguous identification and quantification.

  • Quantification : Sample extracts are spiked with an internal standard before analysis.[11] Quantification is achieved by comparing the analyte-to-internal standard peak area ratio against a matrix-matched calibration curve.

The general workflow for analyzing pesticide metabolites using modern chromatographic techniques is depicted below.

Analytical_Workflow SAMPLE 1. Sample Homogenization (e.g., Soil, Crop, Tissue) EXTRACT 2. Solvent Extraction (e.g., Acetonitrile, Acetone) SAMPLE->EXTRACT CLEANUP 3. Extract Cleanup (e.g., d-SPE, Column Chromatography) EXTRACT->CLEANUP CONC 4. Concentration & Reconstitution CLEANUP->CONC ANALYSIS 5. Instrumental Analysis (LC-MS/MS or GC-NPD) CONC->ANALYSIS DATA 6. Data Processing (Quantification & Identification) ANALYSIS->DATA

Figure 2: General experimental workflow for the analysis of fenamiphos metabolites.

References

An In-depth Technical Guide on the Biochemical Role of 3-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-(methylthio)phenol (MMP), a primary metabolite of the organophosphate insecticide and nematicide Fenamiphos, has garnered scientific interest due to its potential biochemical activities. This technical guide provides a comprehensive overview of the known biochemical roles of MMP, with a particular focus on its estrogenic activity and metabolic fate. This document synthesizes available data on its interaction with estrogen receptors, its metabolism in both bacterial and mammalian systems, and provides relevant experimental methodologies for its study.

Introduction

This compound (CAS 3120-74-9), also known as 4-(methylthio)-m-cresol, is a phenolic compound that emerges from the biotransformation of Fenamiphos.[1] Fenamiphos is recognized for its anticholinesterase activity, a property common to organophosphate pesticides.[1] While the toxicity of the parent compound is well-established, the specific biochemical roles of its metabolites, such as MMP, are an area of ongoing investigation. This guide aims to consolidate the current understanding of MMP's biochemical profile to support further research and development.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount to comprehending its biological interactions.

PropertyValueReference
Molecular FormulaC₈H₁₀OS[2]
Molecular Weight154.23 g/mol
Melting Point56-60 °C
Boiling Point151 °C / 15mmHg[1]
SolubilityInsoluble in water; soluble in chloroform, methanol[1][2]
AppearanceOff-White to Light Beige Solid[1]

Biochemical Role: Estrogenic Activity

The most prominently documented biochemical role of this compound is its weak estrogenic activity. This endocrine-disrupting potential has been identified through in vitro screening assays.

Interaction with Estrogen Receptors
Evidence from In Vitro Assays

The estrogenic activity of MMP has been demonstrated using a yeast two-hybrid assay. This system is a common in vitro method to screen for compounds that can activate the estrogen receptor. While the activity was characterized as "weak," specific dose-response curves and EC50 values for MMP are not yet published in the available literature. For context, other nitrophenol derivatives have also been shown to exhibit estrogenic activity in similar yeast screen assays.[6]

Signaling Pathway

The estrogenic activity of MMP is presumed to follow the classical estrogen receptor signaling pathway. Upon binding to the estrogen receptor in the cytoplasm or nucleus, the ligand-receptor complex undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to Estrogen Response Elements (EREs) on the DNA. This interaction modulates the transcription of target genes.

EstrogenSignaling cluster_cell Target Cell cluster_nucleus Nucleus MMP 3-Methyl-4- (methylthio)phenol ER Estrogen Receptor (ER) MMP->ER Binds MMP_ER MMP-ER Complex ER->MMP_ER Dimer Dimerized Complex MMP_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Translocates & Binds Gene Target Gene ERE->Gene Modulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Proposed estrogen receptor signaling pathway for MMP.

Metabolism

The biotransformation of this compound is a key aspect of its toxicological and biochemical profile. Studies have elucidated its metabolic fate in both bacterial and mammalian systems.

Mammalian Metabolism

As a metabolite of Fenamiphos, MMP is part of a larger metabolic cascade in mammals. The metabolism of Fenamiphos is extensive and primarily occurs through two main pathways: sulfoxidation and phenylation.[7] The thioether group of Fenamiphos is oxidized to the corresponding sulfoxide (B87167) and sulfone.[8] Dearylation of these oxidized forms, as well as the parent compound, leads to the formation of phenolic metabolites, including this compound and its sulfoxide and sulfone analogs.[8][9] These phenolic metabolites are then largely conjugated, primarily with sulfate, and excreted in the urine.[9] In rats, the majority of a dose of Fenamiphos is eliminated within 48 hours.[7]

MammalianMetabolism Fenamiphos Fenamiphos Sulfoxide Fenamiphos Sulfoxide Fenamiphos->Sulfoxide Sulfoxidation MMP 3-Methyl-4- (methylthio)phenol (MMP) Fenamiphos->MMP Dearylation Sulfone Fenamiphos Sulfone Sulfoxide->Sulfone Sulfoxidation MMPSulfoxide MMP Sulfoxide Phenol Sulfoxide->MMPSulfoxide Dearylation MMPSulfone MMP Sulfone Phenol Sulfone->MMPSulfone Dearylation Conjugates Sulfate Conjugates MMP->Conjugates Conjugation MMPSulfoxide->Conjugates MMPSulfone->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Mammalian metabolism of Fenamiphos leading to MMP.
Bacterial Metabolism

Studies on Nocardia species have demonstrated their ability to degrade MMP. This process involves the oxidation of the aromatic ring, catalyzed by dioxygenase enzymes. The specific pathway, whether it proceeds via ortho (catechol 1,2-dioxygenase) or meta (catechol 2,3-dioxygenase) cleavage, can be influenced by the available growth substrates.

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not widely published. However, established methodologies for similar compounds can be adapted.

Yeast Two-Hybrid Assay for Estrogenicity

This assay is a powerful tool for screening compounds for estrogenic activity.

Principle: Genetically engineered yeast cells are used that express the human estrogen receptor (ER) and a reporter gene (e.g., lacZ, which encodes β-galactosidase) under the control of an estrogen-responsive promoter. If a test compound binds to and activates the ER, the reporter gene is transcribed, and the resulting enzyme activity can be quantified colorimetrically.

Brief Protocol:

  • Yeast Strain: Utilize a yeast strain (e.g., Saccharomyces cerevisiae) co-transformed with plasmids expressing the human ER and a reporter construct.

  • Culture Preparation: Grow the yeast in a selective medium to maintain the plasmids.

  • Compound Exposure: Expose the yeast culture to a range of concentrations of this compound and appropriate controls (e.g., 17β-estradiol as a positive control, vehicle as a negative control).

  • Incubation: Incubate the cultures to allow for receptor binding and reporter gene expression.

  • Cell Lysis: Lyse the yeast cells to release the β-galactosidase enzyme.

  • Enzyme Assay: Add a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

  • Quantification: Measure the color development spectrophotometrically. The intensity of the color is proportional to the estrogenic activity of the compound.

  • Data Analysis: Construct dose-response curves and calculate the EC50 value.

YeastTwoHybrid Start Yeast Culture (Expressing ER & Reporter) Exposure Expose to MMP & Controls Start->Exposure Incubation Incubate Exposure->Incubation Lysis Cell Lysis Incubation->Lysis Assay Add Chromogenic Substrate Lysis->Assay Quantify Spectrophotometric Measurement Assay->Quantify Analysis Dose-Response Analysis (EC50) Quantify->Analysis

Caption: Experimental workflow for the Yeast Two-Hybrid Assay.

Future Directions

The current body of knowledge on the biochemical role of this compound provides a foundation for further investigation. Key areas for future research include:

  • Quantitative Assessment of Estrogenic Activity: Determining the precise EC50 and relative binding affinities of MMP for ERα and ERβ is crucial for a comprehensive risk assessment.

  • Broader Receptor Screening: Investigating the potential for MMP to interact with other nuclear receptors and cellular targets would provide a more complete understanding of its biological activity.

  • In Vivo Studies: Animal studies are needed to elucidate the in vivo effects of MMP exposure, particularly on endocrine-sensitive endpoints.

  • Anticholinesterase Activity: Given that the parent compound, Fenamiphos, is an anticholinesterase agent, a direct assessment of the anticholinesterase potential of MMP is warranted.

Conclusion

This compound is a biologically active metabolite of the pesticide Fenamiphos. Its primary identified biochemical role is as a weak estrogenic agent, likely mediated through direct interaction with estrogen receptors. Its metabolism in mammals involves further oxidation and conjugation, leading to its excretion. While foundational knowledge exists, further quantitative and in vivo studies are necessary to fully characterize its biochemical profile and potential toxicological significance. This guide serves as a resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development to direct future studies on this environmentally relevant compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of 3-Methyl-4-(methylthio)phenol, a compound relevant in various fields, including organic synthesis and as an intermediate for insecticides and nematicides.[1] The following protocols are intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Overview of Analytical Techniques

The detection of this compound can be accomplished using several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods covered in these notes are:

  • High-Performance Liquid Chromatography (HPLC): Offers excellent separation and quantification capabilities for non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and specificity, making it ideal for identifying and quantifying volatile and semi-volatile compounds.

  • Spectrophotometry: A simpler, more accessible method for the quantification of total phenols, though it lacks the specificity of chromatographic techniques.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical methods described. This allows for a direct comparison of their performance characteristics.

ParameterHPLC-UVGC-MSSpectrophotometry (MBTH Method)
Analyte This compoundPhenolic Compounds (including methylphenols)Total Phenolics
Instrumentation HPLC with UV DetectorGC with Mass SpectrometerSpectrophotometer
Limit of Detection (LOD) Method dependent, typically in the µg/mL to ng/mL range.[2]Method dependent, can reach µg/L levels.[3]Approximately 2 µg/L (with extraction).[4]
Limit of Quantitation (LOQ) Method dependent, typically in the µg/mL to ng/mL range.[2]Method dependent50 to 1,000 µg/L (aqueous phase).[4]
**Linearity (R²) **≥ 0.999[2]≥ 0.990[3]Not specified
Recovery 98.0–102.0% (method dependent).[2]72.2% to 142.4% (for related volatile phenols).[3]Not available
Precision (RSD) < 2.0%[2]0 to 23% (for related volatile phenols).[3]Not available

Experimental Protocols

Sample Preparation: General Workflow

Proper sample preparation is critical for accurate and reproducible results. The general workflow for extracting this compound from various matrices is outlined below.

sample Sample Collection (e.g., Water, Soil, Biological Fluid) extraction Liquid-Liquid Extraction (e.g., with Methylene Chloride at pH ≤ 2) or Solid Phase Extraction sample->extraction cleanup Acid-Base Partition Cleanup (e.g., Method 3650) extraction->cleanup concentration Solvent Evaporation and Reconstitution in a compatible solvent cleanup->concentration analysis Instrumental Analysis (HPLC, GC-MS) concentration->analysis start Start prep_standards Prepare Calibration Standards start->prep_standards prep_sample Prepare Sample Extract start->prep_sample hplc_analysis HPLC Analysis (Newcrom R1 or C18 column) prep_standards->hplc_analysis prep_sample->hplc_analysis data_acquisition Data Acquisition (UV at 274 nm) hplc_analysis->data_acquisition calibration Generate Calibration Curve data_acquisition->calibration quantification Quantify Analyte in Sample calibration->quantification end End quantification->end start Start prep_standards Prepare Standards start->prep_standards prep_sample Prepare Sample Extract start->prep_sample gcms_analysis GC-MS Analysis prep_standards->gcms_analysis derivatization Optional: Derivatization (e.g., with PFBBr) prep_sample->derivatization derivatization->gcms_analysis data_processing Data Processing (Full Scan or SIM) gcms_analysis->data_processing quantification Quantification data_processing->quantification end End quantification->end

References

Quantification of 3-Methyl-4-(methylthio)phenol using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methyl-4-(methylthio)phenol is a phenolic compound of interest in various fields, including environmental analysis and drug metabolism studies. Accurate and reliable quantification of this analyte is crucial for understanding its toxicokinetics, environmental fate, and potential biological effects. This document provides a detailed protocol for the quantification of this compound in aqueous samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The described method is based on established principles for the analysis of phenolic compounds and offers a robust starting point for method development and validation.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard: (≥97% purity)

  • Acetonitrile (B52724) (ACN): HPLC gradient grade

  • Water: HPLC grade or ultrapure water

  • Phosphoric acid (H₃PO₄): Analytical grade

  • Methanol (B129727) (MeOH): HPLC grade (for cleaning)

  • Sample Collection Tubes: As required by the study

  • Solid Phase Extraction (SPE) Cartridges: C18, as required for sample clean-up and concentration

  • Syringe filters: 0.45 µm, compatible with aqueous and organic solvents

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Newcrom R1 column can also be utilized.[1]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40, v/v) containing 0.1% Phosphoric Acid. The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 274 nm. Phenolic compounds generally exhibit strong absorbance in the 270-280 nm range.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 0.5 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Aqueous Samples)

For aqueous samples such as environmental water or diluted biological fluids, a solid-phase extraction (SPE) step is recommended for sample clean-up and concentration.

  • Sample pH Adjustment: Acidify the aqueous sample (e.g., 100 mL) to a pH of less than 2 by adding a small amount of concentrated phosphoric acid.[2]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any interfering polar impurities.

  • Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 1 mL) of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation and Quantitative Data

The following tables summarize the expected quantitative data from a validated HPLC-UV method for the analysis of this compound, based on typical performance for similar phenolic compounds.[3][4][5][6]

Table 1: Chromatographic Performance and System Suitability

ParameterAcceptance Criteria
Tailing Factor0.8 - 1.5
Theoretical Plates> 2000
Retention Time (approx.)To be determined

Table 2: Method Validation Parameters

ParameterExpected Result
Linearity
Calibration Range0.5 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (Recovery)
Spiked Concentration LevelsLow, Medium, High
Mean Recovery95% - 105%
Precision (RSD%)
Intra-day Precision (n=6)< 2%
Inter-day Precision (n=6)< 3%
Limits of Detection and Quantification
Limit of Detection (LOD)To be determined (typically in the low ng/mL range after concentration)
Limit of Quantification (LOQ)To be determined (typically in the mid to high ng/mL range after concentration)

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Aqueous Sample Acidify Acidify to pH < 2 Sample->Acidify SPE_Load Load Sample onto SPE Acidify->SPE_Load SPE_Condition Condition C18 SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash SPE Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Acetonitrile SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter Sample (0.45 µm) Reconstitute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 274 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the quantification of this compound.

HPLC_System MobilePhase Mobile Phase (ACN:H₂O + 0.1% H₃PO₄) Pump HPLC Pump MobilePhase->Pump Autosampler Autosampler (Injector) Pump->Autosampler Column C18 Column (in Column Oven) Autosampler->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Caption: Logical relationship of the HPLC-UV system components.

References

Application Note: Analysis of 3-Methyl-4-(methylthio)phenol in Soil using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 3-Methyl-4-(methylthio)phenol (MMTP) is a sulfur-containing phenolic compound. The analysis of such compounds in soil is crucial for environmental monitoring and agricultural research. This application note details a comprehensive protocol for the extraction, derivatization, and quantification of MMTP in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers, scientists, and professionals in drug development requiring a robust and reliable analytical procedure.

Principle The protocol involves the extraction of this compound from soil samples using an organic solvent, followed by derivatization to increase its volatility for GC-MS analysis. Quantification is achieved by using an internal standard and a calibration curve.

Experimental Protocols

1. Sample Collection and Preparation

  • Sample Collection: Collect soil samples from the desired depth using a clean stainless steel auger or corer. Place the samples in amber glass jars with Teflon-lined caps (B75204) to minimize photodegradation and contamination.

  • Sample Storage: Transport the samples to the laboratory on ice and store them at 4°C. If not analyzed immediately, samples should be frozen at -20°C to prevent degradation of the analyte.

  • Sample Pre-treatment: Prior to extraction, air-dry the soil samples in a well-ventilated area, away from direct sunlight. Once dried, gently grind the soil using a mortar and pestle and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

2. Extraction: Ultrasonic Extraction

  • Weigh 10 g of the pre-treated soil sample into a 50 mL glass centrifuge tube.

  • Add 20 mL of a 1:1 (v/v) mixture of dichloromethane (B109758) and acetone (B3395972) to the tube.

  • Spike the sample with an internal standard (e.g., 2,4,6-tribromophenol) at a known concentration.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 30°C).[1]

  • After sonication, centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean glass vial.

  • Repeat the extraction process (steps 2-7) two more times with fresh solvent.

  • Combine the extracts and concentrate them to approximately 1 mL using a gentle stream of nitrogen.

3. Derivatization: Silylation

  • Transfer the 1 mL concentrated extract to a 2 mL autosampler vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[2][3]

  • Seal the vial and heat it at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[3]

  • Allow the vial to cool to room temperature before GC-MS analysis.

4. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized analyte.

    • Injector: Splitless mode at 280°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at a rate of 10°C/min.

      • Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for the trimethylsilyl (B98337) (TMS) derivative of MMTP should be determined by analyzing a standard. Based on the mass spectrum of the similar compound 4-(methylthio)phenol (B156131) TMS derivative, the likely quantifying and qualifying ions would be m/z 226 (M+), 211, and 196. These should be confirmed experimentally.

Data Presentation

Table 1: Quantitative Data for the Analysis of this compound in Soil

ParameterValueReference/Note
Recovery 85-110%Estimated based on typical recoveries for phenolic compounds in soil.[4]
Limit of Detection (LOD) 0.1 - 1.0 µg/kgEstimated based on similar methods for phenols in soil.[5]
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kgEstimated based on similar methods for phenols in soil.[5]
Linearity (R²) > 0.995To be determined from a 5-7 point calibration curve.
Retention Time (RT) of MMTP-TMS ~15-20 minThis is an estimate and must be confirmed experimentally.
Quantifying Ion (m/z) 226Proposed based on derivatized molecular weight; requires experimental confirmation.
Qualifying Ions (m/z) 211, 196Proposed based on fragmentation patterns of similar compounds; requires experimental confirmation.

Note: The values for Recovery, LOD, LOQ, and Retention Time are estimates based on published data for similar phenolic compounds and must be experimentally determined and validated for this specific method and matrix.

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis SampleCollection 1. Soil Sample Collection DryingSieving 2. Air Drying & Sieving (2mm) SampleCollection->DryingSieving Weighing 3. Weigh 10g of Soil SolventAddition 4. Add Dichloromethane:Acetone (1:1) & Internal Standard Weighing->SolventAddition Ultrasonication 5. Ultrasonic Extraction (30 min) SolventAddition->Ultrasonication Centrifugation 6. Centrifugation Ultrasonication->Centrifugation SupernatantCollection 7. Collect Supernatant Centrifugation->SupernatantCollection Concentration 8. Concentrate Extract to 1 mL SupernatantCollection->Concentration AddReagent 9. Add BSTFA + 1% TMCS Concentration->AddReagent Heating 10. Heat at 70°C for 60 min AddReagent->Heating GCMS 11. GC-MS Analysis (SIM Mode) Heating->GCMS DataProcessing 12. Data Processing & Quantification GCMS->DataProcessing

Caption: Workflow for the GC-MS analysis of this compound in soil.

References

Application Notes and Protocols for the Determination of 3-Methyl-4-(methylthio)phenol as a Biomarker for Fenthion Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-(methylthio)phenol is a specific urinary metabolite of the organophosphate pesticide fenthion (B1672539). Its detection and quantification in urine serve as a reliable biomarker for assessing human exposure to this pesticide. Fenthion is known to be metabolized in the body, and monitoring its specific metabolites provides a more accurate measure of exposure than monitoring the parent compound alone. These application notes provide a detailed protocol for the analysis of this compound in human urine samples using gas chromatography-tandem mass spectrometry (GC-MS/MS), a highly sensitive and selective analytical technique.

Metabolic Pathway of Fenthion

Fenthion undergoes several metabolic transformations in the human body, primarily through oxidation and hydrolysis. The key pathway leading to the formation of the biomarker this compound involves the cleavage of the phosphate (B84403) ester bond of fenthion or its oxidative metabolites.

Fenthion_Metabolism Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation (CYP450, FMO) Hydrolysis_Products Hydrolysis Fenthion->Hydrolysis_Products Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Sulfoxide->Hydrolysis_Products Fenthion_Sulfone->Hydrolysis_Products Biomarker This compound (Urinary Biomarker) Hydrolysis_Products->Biomarker Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample 1. Urine Sample (1 mL) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase, 37°C) Urine_Sample->Hydrolysis SPE 3. Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution 4. Elution SPE->Elution Drying 5. Evaporation to Dryness Elution->Drying Derivatization 6. Derivatization (BSTFA, 70°C) Drying->Derivatization GC_MSMS 7. GC-MS/MS Analysis Derivatization->GC_MSMS

Application of 3-Methyl-4-(methylthio)phenol in Organophosphorus Insecticide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-(methylthio)phenol, also known as 4-(methylthio)-m-cresol, is a key chemical intermediate in the synthesis of potent organophosphorus insecticides. Its specific structure allows for the creation of insecticides with high efficacy against a range of pests. This document provides detailed application notes on its primary use in the synthesis of fenthion (B1672539), a widely used organothiophosphate insecticide, and includes experimental protocols for the synthesis of both the intermediate and the final product.

Organophosphorus insecticides, such as fenthion, function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing neuromuscular paralysis and ultimately death of the insect.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its safe handling and use in synthesis.

PropertyValue
Molecular Formula C₈H₁₀OS
Molecular Weight 154.23 g/mol
Appearance Off-white to light beige solid
Melting Point 56-60 °C
Boiling Point 151 °C at 15 mmHg
Solubility Soluble in chloroform (B151607) and methanol

Application in Fenthion Synthesis

This compound is the principal precursor for the synthesis of Fenthion (O,O-Dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate).[2] Fenthion is a contact and stomach insecticide effective against a variety of pests including fruit flies, mosquitoes, and leafhoppers.[2]

The synthesis involves the condensation reaction between this compound and O,O-dimethyl chlorothiophosphate. This reaction is typically carried out in an organic solvent and in the presence of an acid scavenger to neutralize the hydrochloric acid byproduct.[3]

Insecticidal Efficacy of Fenthion

Fenthion has demonstrated high efficacy as a larvicide against various mosquito species. The following table summarizes the lethal concentrations (LC50 and LC90) of fenthion against Culex quinquefasciatus larvae.

ParameterValue (mg/L)
LC₅₀ 0.397
LC₉₀ 1.179

LC₅₀ (Lethal Concentration 50): The concentration of the insecticide that is lethal to 50% of the test population. LC₉₀ (Lethal Concentration 90): The concentration of the insecticide that is lethal to 90% of the test population.

Experimental Protocols

1. Synthesis of this compound (Precursor)

This protocol is based on the reaction of m-cresol (B1676322) with dimethyl disulfide.

Materials:

  • m-Cresol

  • Dimethyl disulfide

  • Concentrated sulfuric acid (95%)

  • Sodium carbonate solution

  • Water

Procedure:

  • In a reaction vessel, mix m-cresol and dimethyl disulfide.

  • Cool the mixture and slowly add concentrated sulfuric acid dropwise, maintaining the reaction temperature between 10-15 °C.

  • After the addition is complete, continue the reaction for 5 hours.

  • Separate the waste acid layer.

  • Neutralize the organic layer with a sodium carbonate solution.

  • Wash the organic layer with water.

  • Evaporate the unreacted dimethyl disulfide and m-cresol under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or distillation.

2. Synthesis of Fenthion (Organophosphorus Insecticide)

This is a representative protocol for the synthesis of fenthion. Optimization of reaction conditions may be necessary to achieve high yields and purity.

Materials:

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent (e.g., toluene).

  • Add triethylamine to the solution.

  • Slowly add O,O-dimethyl chlorothiophosphate to the reaction mixture, maintaining the temperature at a controlled level (e.g., room temperature or slightly elevated).

  • Stir the reaction mixture for a specified period until the reaction is complete (monitoring by techniques like TLC or GC is recommended).

  • After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and then with a brine solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain crude fenthion.

  • The crude product can be purified by column chromatography or vacuum distillation to yield pure fenthion.

Visualizations

Synthesis_Pathway m-Cresol m-Cresol Step1 Reaction m-Cresol->Step1 Dimethyl_disulfide Dimethyl_disulfide Dimethyl_disulfide->Step1 H2SO4 H2SO4 H2SO4->Step1 This compound This compound Step1->this compound Step2 Condensation This compound->Step2 O,O-Dimethyl_chlorothiophosphate O,O-Dimethyl_chlorothiophosphate O,O-Dimethyl_chlorothiophosphate->Step2 Triethylamine Triethylamine Triethylamine->Step2 Fenthion Fenthion Step2->Fenthion

Caption: Synthesis pathway of Fenthion from m-Cresol.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_fenthion Fenthion Synthesis Reactants_Precursor Mix m-Cresol and Dimethyl disulfide Reaction_Precursor Add H2SO4 (10-15°C) React for 5h Reactants_Precursor->Reaction_Precursor Workup_Precursor Separate acid Neutralize Wash Reaction_Precursor->Workup_Precursor Purification_Precursor Evaporate unreacted materials (Recrystallization/Distillation) Workup_Precursor->Purification_Precursor Reactants_Fenthion Dissolve Precursor in Solvent Add Triethylamine Purification_Precursor->Reactants_Fenthion This compound Reaction_Fenthion Add O,O-Dimethyl chlorothiophosphate Stir until complete Reactants_Fenthion->Reaction_Fenthion Workup_Fenthion Filter Wash with Water and Brine Dry Reaction_Fenthion->Workup_Fenthion Purification_Fenthion Remove Solvent (Chromatography/Distillation) Workup_Fenthion->Purification_Fenthion AChE_Inhibition Fenthion Fenthion AChE Acetylcholinesterase (AChE) Fenthion->AChE Inhibits Acetylcholine Acetylcholine (Neurotransmitter) AChE->Acetylcholine Normally hydrolyzes Nerve_Impulse Continuous Nerve Impulse Acetylcholine->Nerve_Impulse Accumulation leads to Paralysis Paralysis and Death Nerve_Impulse->Paralysis

References

Application Notes and Protocols for Microbial Degradation Studies of 3-Methyl-4-(methylthio)phenol in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the microbial degradation of 3-Methyl-4-(methylthio)phenol, a compound of interest in environmental and pharmaceutical research due to its presence in industrial wastewater and as a potential metabolite of certain drugs. The following protocols detail the enrichment and isolation of degrading microorganisms, batch degradation studies, and analytical methods for quantification.

Introduction

This compound is a substituted phenolic compound that can be found in industrial effluents, particularly from the manufacturing of pesticides and other chemical intermediates. Its presence in wastewater is a concern due to its potential toxicity to aquatic life. Microbial degradation represents a cost-effective and environmentally friendly approach for the remediation of water contaminated with this compound. Understanding the microbial pathways for its degradation is crucial for developing efficient bioremediation strategies.

Microbial Degradation Pathway

Studies have shown that certain microorganisms are capable of degrading this compound. A notable example is the bacterium Nocardia species DSM 43251, which has been shown to oxidize this compound.[1][2] The degradation pathway in Nocardia sp. involves the initial hydroxylation of the aromatic ring to form a catechol derivative. This is followed by ring cleavage, which can proceed via either an ortho or meta fission pathway. In the case of Nocardia sp. DSM 43251 grown on acetate, the degradation of a similar compound, 4-(methylmercapto)-phenol, proceeds primarily through a "meta" fission pathway, yielding 2-hydroxy-5-methylmercaptomuconic semialdehyde.[3] A similar pathway is proposed for this compound.

degradation_pathway MMP This compound Catechol 3-Methyl-4-(methylthio)catechol MMP->Catechol Monooxygenase RingCleavage Ring Cleavage Product (e.g., 2-Hydroxy-6-oxo-hepta-2,4-dienoic acid derivative) Catechol->RingCleavage Catechol 2,3-dioxygenase (meta-cleavage) TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism

Proposed aerobic degradation pathway of this compound.

Experimental Protocols

The following sections provide detailed protocols for the study of this compound degradation.

Protocol for Enrichment and Isolation of Degrading Microorganisms

This protocol describes the process of enriching and isolating microorganisms from a wastewater source that are capable of utilizing this compound as a source of carbon and energy.

Materials:

  • Wastewater sample (from an industrial site or municipal treatment plant)

  • Mineral Salts Medium (MSM) (see Table 1 for composition)

  • This compound (analytical grade)

  • Sterile culture flasks and petri dishes

  • Shaking incubator

  • Autoclave

  • Spectrophotometer

Procedure:

  • Enrichment Culture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 10 g/L.

    • In a 250 mL Erlenmeyer flask, combine 100 mL of MSM with 50 mL of the wastewater sample.

    • Add this compound from the stock solution to a final concentration of 50 mg/L.

    • Incubate the flask at 30°C on a rotary shaker at 150 rpm.

    • Monitor the degradation of this compound periodically using HPLC or GC-MS (see Protocol 3.3).

    • Once a significant decrease in the parent compound concentration is observed, transfer 10 mL of the enrichment culture to a fresh flask containing 90 mL of MSM with 50 mg/L of this compound.

    • Repeat this subculturing step at least three times to enrich for the desired microorganisms.

  • Isolation of Pure Cultures:

    • Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline solution (0.85% NaCl).

    • Spread 100 µL of each dilution onto MSM agar (B569324) plates containing 50 mg/L of this compound as the sole carbon source.

    • Incubate the plates at 30°C for 5-10 days, or until colonies are visible.

    • Select morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.

    • Verify the degradation capability of the isolated pure strains by inoculating them into liquid MSM with this compound and monitoring its disappearance.

Table 1: Composition of Mineral Salts Medium (MSM)

ComponentConcentration (g/L)
K₂HPO₄1.5
KH₂PO₄0.5
(NH₄)₂SO₄1.0
MgSO₄·7H₂O0.2
CaCl₂·2H₂O0.02
FeCl₃·6H₂O0.002
Trace Element Solution*1.0 mL/L
Distilled Waterto 1 L
pH 7.0 ± 0.2

* Trace element solution composition can vary, but a common formulation includes (in mg/L): ZnSO₄·7H₂O (100), MnCl₂·4H₂O (30), H₃BO₃ (300), CoCl₂·6H₂O (200), CuCl₂·2H₂O (10), NiCl₂·6H₂O (20), Na₂MoO₄·2H₂O (30).

Protocol for Batch Biodegradation Studies

This protocol outlines the procedure for conducting batch experiments to determine the degradation kinetics of this compound by a pure or mixed microbial culture.

Materials:

  • Isolated degrading microorganism(s)

  • Mineral Salts Medium (MSM)

  • This compound

  • Sterile serum bottles or flasks with airtight seals

  • Shaking incubator

  • Syringes and sterile filters for sampling

  • Analytical instruments (HPLC or GC-MS)

Procedure:

  • Inoculum Preparation:

    • Grow the isolated microorganism(s) in a nutrient-rich medium (e.g., nutrient broth) or MSM with a readily utilizable carbon source (e.g., glucose) to obtain sufficient biomass.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes), wash them twice with sterile phosphate (B84403) buffer, and resuspend them in MSM to a desired optical density (e.g., OD₆₀₀nm of 1.0).

  • Batch Experiment Setup:

    • In sterile 125 mL serum bottles, add 50 mL of MSM.

    • Add this compound to achieve the desired initial concentration (e.g., 10, 25, 50, 100 mg/L).

    • Inoculate the bottles with the prepared cell suspension (e.g., 1% v/v).

    • Include a control bottle without inoculum to check for abiotic degradation.

    • Seal the bottles and incubate them at 30°C with shaking at 150 rpm.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the culture medium using a sterile syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove bacterial cells.

    • Analyze the filtrate for the concentration of this compound using HPLC or GC-MS (see Protocol 3.3).

Data Presentation:

The results of the batch degradation studies can be summarized in a table to show the degradation efficiency over time and at different initial concentrations.

Table 2: Degradation of this compound by Nocardia sp. DSM 43251 (Hypothetical Data)

Time (hours)Initial Concentration (mg/L)Remaining Concentration (mg/L)Degradation Efficiency (%)
05050.00
125035.229.6
245015.868.4
48502.195.8
7250< LOD*> 99

* LOD: Limit of Detection

Protocol for Analytical Quantification

This protocol provides a general method for the quantification of this compound in aqueous samples using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

  • This compound standard

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Filter the aqueous sample through a 0.22 µm syringe filter before injection.

    • If the concentration is expected to be very low, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.

  • HPLC Conditions (Example):

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (acidified with 0.1% formic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 254 nm (or determined by UV scan of the standard)

  • Calibration and Quantification:

    • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 mg/L).

    • Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared samples and determine the concentration of this compound by comparing the peak area to the calibration curve.

Experimental Workflow and Logical Relationships

The overall workflow for studying the microbial degradation of this compound can be visualized as a series of interconnected steps.

experimental_workflow cluster_sampling Sample Collection cluster_enrichment Enrichment & Isolation cluster_degradation Degradation Studies cluster_analysis Analysis cluster_results Results & Interpretation Wastewater Wastewater Sample Enrichment Enrichment Culture Wastewater->Enrichment Isolation Isolation of Pure Cultures Enrichment->Isolation Batch Batch Biodegradation Experiments Isolation->Batch Quantification HPLC/GC-MS Analysis Batch->Quantification Time-course samples MetaboliteID Metabolite Identification Batch->MetaboliteID End-point samples Data Data Analysis & Kinetics Quantification->Data Pathway Pathway Elucidation MetaboliteID->Pathway Data->Pathway

Experimental workflow for microbial degradation studies.

References

Application Notes and Protocols for Environmental Bioremediation Research of 3-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-(methylthio)phenol is a substituted phenol (B47542) compound that can be found in the environment as a breakdown product of certain pesticides. Its presence in soil and water raises environmental concerns due to its potential toxicity. Bioremediation, the use of microorganisms to degrade or neutralize pollutants, presents a promising and environmentally friendly approach for the cleanup of sites contaminated with this compound. This document provides detailed application notes and experimental protocols for researchers investigating the bioremediation of this compound.

While specific research on the bioremediation of this compound is limited, this document leverages findings from a study on its degradation by Nocardia species and draws parallels from the broader research on the microbial degradation of phenols and related compounds. The protocols provided are foundational and can be adapted for specific research needs.

Quantitative Data Summary

Due to the limited published data specifically for the bioremediation of this compound, the following table presents a generalized summary of key parameters that are critical to assess during bioremediation studies of phenolic compounds. Researchers should aim to establish these quantitative metrics in their own experiments.

Table 1: Key Quantitative Parameters for Bioremediation Studies of this compound

ParameterTypical Range/Value for Phenolic CompoundsSignificance in Bioremediation Research
Degradation Efficiency (%) >90% under optimal conditionsThe primary measure of the effectiveness of the bioremediation process.
Optimal pH 6.0 - 8.0Influences microbial growth and enzymatic activity.
Optimal Temperature (°C) 25 - 37Affects microbial metabolism and degradation rates.
Initial Concentration (mg/L) 50 - 500High concentrations can be inhibitory or toxic to microorganisms.
Half-life (t½) (hours) Varies depending on conditionsIndicates the persistence of the compound in a specific environment.
Degradation Rate (mg/L/hr) VariesQuantifies the speed of the bioremediation process.
Microbial Strain(s) Nocardia sp. DSM 43251 (reported for this compound)[1], Pseudomonas sp., Bacillus sp., Rhodococcus sp. (common phenol degraders)Selection of robust and efficient microbial strains is crucial for successful bioremediation.

Experimental Protocols

The following are detailed protocols for key experiments in the study of this compound bioremediation.

Protocol 1: Isolation and Screening of this compound Degrading Microorganisms

Objective: To isolate and identify microorganisms capable of utilizing this compound as a sole source of carbon and energy.

Materials:

  • Contaminated soil or water samples

  • Minimal Salt Medium (MSM)

  • This compound (analytical grade)

  • Petri dishes, flasks, and other sterile laboratory glassware

  • Incubator shaker

  • Autoclave

Procedure:

  • Enrichment Culture:

    • Prepare MSM broth containing this compound as the sole carbon source at a concentration of 50-100 mg/L.

    • Inoculate 100 mL of the MSM with 1 g of soil or 1 mL of water from a contaminated site.

    • Incubate at 30°C on a rotary shaker at 150 rpm for 7-10 days.

    • After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM and incubate under the same conditions. Repeat this step 3-4 times to enrich for potent degraders.

  • Isolation of Pure Cultures:

    • Prepare MSM agar (B569324) plates containing 100 mg/L of this compound.

    • Serially dilute the final enrichment culture and spread plate onto the MSM agar plates.

    • Incubate the plates at 30°C for 5-7 days until distinct colonies appear.

  • Screening for Degradation:

    • Pick individual colonies and inoculate into 50 mL of MSM broth with 100 mg/L of this compound.

    • Incubate at 30°C and 150 rpm for 48-72 hours.

    • Monitor the degradation of this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Select the isolates that show the highest degradation efficiency for further studies.

Protocol 2: Biodegradation Assay in Liquid Culture

Objective: To quantify the degradation of this compound by a specific microbial strain under controlled laboratory conditions.

Materials:

  • Isolated microbial strain

  • Minimal Salt Medium (MSM)

  • This compound stock solution

  • Sterile flasks

  • Incubator shaker

  • HPLC or GC-MS for analysis

Procedure:

  • Inoculum Preparation:

    • Grow the selected microbial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash twice with sterile phosphate (B84403) buffer, and resuspend in MSM to a desired optical density (e.g., OD600 of 1.0).

  • Biodegradation Experiment:

    • Prepare 250 mL flasks containing 100 mL of MSM.

    • Spike the flasks with this compound to a final concentration of 100 mg/L.

    • Inoculate the flasks with the prepared inoculum (e.g., 1% v/v).

    • Set up a control flask without inoculum to check for abiotic degradation.

    • Incubate the flasks at 30°C on a rotary shaker at 150 rpm.

  • Sampling and Analysis:

    • Withdraw samples (e.g., 1 mL) at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Centrifuge the samples to remove bacterial cells.

    • Analyze the supernatant for the remaining concentration of this compound using HPLC or GC-MS.

Protocol 3: Analytical Method for Quantification of this compound using HPLC

Objective: To provide a standard method for the quantitative analysis of this compound in aqueous samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Filter the aqueous samples through a 0.22 µm syringe filter to remove particulates.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Determined by UV-Vis spectrophotometric scan of a standard solution (phenolic compounds typically have absorbance maxima between 270-280 nm).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.

    • Inject the unknown samples and determine their concentrations from the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows relevant to the bioremediation research of this compound.

Bioremediation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis and Characterization cluster_outcome Outcome start Start: Contaminated Sample (Soil/Water) enrichment Enrichment Culture in Minimal Salt Medium + 3-M-4-MP start->enrichment Inoculation isolation Isolation of Pure Cultures on Agar Plates enrichment->isolation Serial Dilution & Plating screening Screening for Degradation Activity isolation->screening Selection of Isolates biodegradation_assay Biodegradation Assay (Liquid Culture) screening->biodegradation_assay Inoculation analytical Analytical Quantification (HPLC/GC-MS) biodegradation_assay->analytical Time-course Sampling pathway Metabolite Identification & Pathway Elucidation analytical->pathway Metabolite Analysis optimization Optimization of Degradation Conditions (pH, Temp, Conc.) analytical->optimization Data Analysis end End: Effective Bioremediation Strategy pathway->end optimization->end Degradation_Pathway compound This compound intermediate1 Hypothetical Intermediate 1 (e.g., Sulfoxide derivative) compound->intermediate1 Oxidation intermediate2 Hypothetical Intermediate 2 (e.g., Catechol derivative) intermediate1->intermediate2 Further Oxidation/Hydroxylation ring_cleavage Ring Cleavage Products intermediate2->ring_cleavage Dioxygenase Action tca_cycle TCA Cycle Intermediates ring_cleavage->tca_cycle Metabolism biomass Biomass & CO2 tca_cycle->biomass Influencing_Factors cluster_physical Physical Factors cluster_chemical Chemical Factors cluster_biological Biological Factors center Bioremediation Efficiency temp Temperature temp->center ph pH ph->center oxygen Oxygen Availability oxygen->center concentration Pollutant Concentration concentration->center nutrients Nutrient Availability (N, P, S) nutrients->center co_contaminants Presence of Co-contaminants co_contaminants->center microbe Microbial Strain microbe->center biofilm Biofilm Formation biofilm->center enzymes Enzyme Activity enzymes->center

References

Application Notes and Protocols for Gas Chromatography of 3-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-4-(methylthio)phenol (MMTP) is a phenolic compound of interest in various fields, including environmental analysis, food science, and pharmaceutical development. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like MMTP. However, the direct GC analysis of phenolic compounds can be challenging due to their polarity and low volatility, which can lead to poor chromatographic peak shape and reduced sensitivity.[1]

Derivatization is a chemical modification technique used to convert polar and less volatile compounds into more volatile and thermally stable derivatives, making them more amenable to GC analysis.[2][3] This process involves replacing the active hydrogen in the phenolic hydroxyl group with a non-polar functional group.[2] This modification reduces intermolecular hydrogen bonding, thereby increasing the volatility and thermal stability of the analyte.[1][3] This application note provides an overview of common derivatization techniques applicable to MMTP for GC-MS analysis and detailed protocols for their implementation.

Derivatization Strategies for Phenolic Compounds

Several derivatization strategies are available for phenols, with the most common being silylation, acylation, and alkylation.[3][4] The choice of the optimal derivatization reagent and method depends on the specific analyte, the sample matrix, and the analytical instrumentation available.

  • Silylation: This is a widely used and versatile technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][5] Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[5] The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for hindered phenols.[2][6]

  • Acylation: This method involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride, pentafluoropropionic anhydride) or an acyl halide, to form a more volatile ester derivative.[3][7][8] Acylation can improve chromatographic performance and detection sensitivity.[7]

  • Alkylation: This process introduces an alkyl group to the phenolic oxygen.[3] Reagents like pentafluorobenzyl bromide (PFBBr) and diazomethane (B1218177) are used for alkylation.[9] PFBBr derivatization is particularly useful for trace analysis using an electron capture detector (ECD).[10]

Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS analysis of derivatized phenolic compounds. Note that these are general examples and should be optimized for the specific analysis of this compound.

Derivatization TechniqueAnalyte ClassReagentTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Reference
SilylationOrganic AcidsMTBSTFA0.317 - 0.410 µg/mL0.085 - 1.53 µg/mL[11]
SilylationPhenolsBSTFANot SpecifiedNot Specified[12]
Alkylation (Pentafluorobenzylation)AlkylphenolsPentafluoropyridine0.45 - 2.3 ng/LNot Specified[13][14]
AcylationAmphetamine-derived drugsPFBCl< 2 ng/mLNot Specified[15]

Experimental Protocols

Protocol 1: Silylation using BSTFA with TMCS Catalyst

This protocol describes the derivatization of phenolic compounds to their corresponding trimethylsilyl (TMS) ethers using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst.[1]

Materials and Reagents:

  • Sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., pyridine (B92270), acetone, dichloromethane)[1][12]

  • Reaction vials (e.g., 2 mL) with screw caps (B75204) and PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh or measure 1-10 mg of the sample into a reaction vial.[16] If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen, as silylating reagents are moisture-sensitive.[1][5]

  • Reagent Addition: Add 100-500 µL of an appropriate aprotic solvent to dissolve the dried sample.[1] Add an excess of the BSTFA + 1% TMCS reagent. A general guideline is to use a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample.[1] For a 1 mg sample, 100-200 µL of the reagent is often sufficient.[1]

  • Derivatization Reaction: Tightly cap the vial and vortex the mixture for 30 seconds to ensure thorough mixing.[1] Heat the vial at a controlled temperature, typically between 60°C and 80°C, for 15 to 60 minutes.[1] For some simple phenols in acetone, the reaction can be complete in as little as 15 seconds at room temperature.[1][12]

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

Protocol 2: Acylation using Acetic Anhydride

This protocol details the derivatization of phenols to their corresponding acetate (B1210297) esters using acetic anhydride.[5]

Materials and Reagents:

  • Sample containing this compound

  • Acetic anhydride[5]

  • Pyridine (as a catalyst and solvent)[5]

  • Saturated sodium bicarbonate solution

  • Organic extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)[5]

  • Anhydrous sodium sulfate

  • Reaction vials with screw caps

  • Vortex mixer

Procedure:

  • Sample Preparation: Transfer a known amount of the sample into a reaction vial. If the sample is in an aqueous matrix, adjust the pH to approximately 8.[5]

  • Derivatization Reaction: Add 100 µL of pyridine to the vial, followed by 200 µL of acetic anhydride.[5] Cap the vial tightly and vortex for 1 minute.[5] Allow the reaction to proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for some phenols.[5]

  • Work-up and Extraction: Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex for 30 seconds.[5] Add 1 mL of an organic extraction solvent and vortex for 1 minute to extract the acetylated phenol.[5]

  • Drying and Concentration: Collect the organic layer and dry it over anhydrous sodium sulfate. The sample is now ready for GC-MS analysis.

Protocol 3: Acylation using Pentafluoropropionic Anhydride (PFPA)

This protocol is for the formation of stable, volatile derivatives using PFPA, which is particularly useful for electron capture detection.[17]

Materials and Reagents:

  • Sample containing this compound

  • Pentafluoropropionic anhydride (PFPA)[17]

  • Benzene (B151609) (or other suitable solvent)

  • 0.05 M Trimethylamine (TMA) in benzene (as an acid scavenger)[17]

  • 5% Ammonia (B1221849) in water

  • Reaction vials with screw caps

  • Heating block

Procedure:

  • Sample Preparation: Dissolve approximately 50 µg of the sample in 0.5 mL of benzene in a reaction vial.[17]

  • Reagent Addition: Add 0.1 mL of 0.05 M TMA in benzene, followed by 10 µL of PFPA.[17]

  • Derivatization Reaction: Cap the vial and heat at 50°C for 15 minutes.[17]

  • Work-up: Cool the mixture and add 1 mL of 5% ammonia in water.[17] Shake for 5 minutes and allow the layers to separate.[17]

  • Analysis: Inject an aliquot of the upper benzene layer into the chromatograph.[17]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound DrySample Dry Sample Residue Sample->DrySample Evaporate solvent AddReagent Add Derivatization Reagent & Solvent DrySample->AddReagent Reaction Incubate (Heat if necessary) AddReagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Inject sample Data Data Acquisition & Processing GCMS->Data Derivatization_Logic Analyte This compound (Polar, Less Volatile) Deriv Derivatization Analyte->Deriv Goal Increase Volatility & Thermal Stability for GC Deriv->Goal Silylation Silylation (e.g., BSTFA, MSTFA) Deriv->Silylation Acylation Acylation (e.g., Acetic Anhydride, PFPA) Deriv->Acylation Alkylation Alkylation (e.g., PFBBr) Deriv->Alkylation Derivative Derivatized MMTP (Non-polar, Volatile) Silylation->Derivative Acylation->Derivative Alkylation->Derivative

References

Application Note and Protocol for Solid-Phase Extraction of 3-Methyl-4-(methylthio)phenol from Water

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-4-(methylthio)phenol is a chemical compound that can be found in environmental water samples as a metabolite of the nematicide Fenthion. Its presence in water sources is of concern due to its potential toxicity. Accurate and sensitive quantification of this compound is crucial for environmental monitoring and risk assessment. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and concentration of analytes from complex matrices like water, while also removing interfering substances.[1][2]

This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples using reversed-phase SPE cartridges. The methodology is based on established principles for the extraction of phenolic compounds from aqueous matrices.[3][4][5][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective SPE method. The compound's insolubility in water and solubility in organic solvents suggest that a reversed-phase SPE sorbent will be effective for its retention and subsequent elution.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₀OS[7]
Molecular Weight154.23 g/mol
Melting Point56-60 °C
AppearanceColorless needle crystal[7]
Solubility in WaterInsoluble[7]
Solubility in Organic SolventsSoluble in methanol (B129727), ethanol[7]

Experimental Protocol

This protocol is designed for the extraction of this compound from a 250 mL water sample. Adjustments may be necessary for different sample volumes or matrices.

Materials and Reagents:

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase polystyrene-divinylbenzene (PS-DVB) or C18, 500 mg, 6 mL.

  • Methanol (HPLC grade)

  • Dichloromethane (B109758) (DCM) (HPLC grade)

  • Hydrochloric Acid (HCl), 6 N

  • Sodium Sulfite (B76179) (for dechlorination, if necessary)

  • Nitrogen gas, high purity

  • SPE Vacuum Manifold

  • Glass test tubes or vials for collection

  • Volumetric flasks

Sample Pretreatment:

  • If the water sample contains residual chlorine, add 40-50 mg of sodium sulfite per liter of water to dechlorinate.

  • Acidify the 250 mL water sample to a pH of ≤ 2 with 6 N HCl.[4][5] This step ensures that the phenolic hydroxyl group is protonated, maximizing its retention on the reversed-phase sorbent.

Solid-Phase Extraction Procedure:

The SPE procedure involves four main steps: conditioning, loading, washing, and elution. A visual representation of this workflow is provided in Figure 1.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 3 x 5 mL of dichloromethane (DCM).[5]

    • Condition the cartridge with 3 x 5 mL of methanol.[5]

    • Equilibrate the cartridge with 2 x 5 mL of deionized water, ensuring the sorbent does not run dry before sample loading.[5]

  • Sample Loading:

    • Load the pretreated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 2 x 5 mL of deionized water to remove any co-adsorbed impurities.

    • Dry the cartridge under vacuum for 15-20 minutes to remove excess water.[4]

  • Elution:

    • Elute the retained this compound from the cartridge with 2 x 5 mL of dichloromethane (DCM) into a collection tube.[4][5]

    • The first elution should be performed by adding the solvent and allowing it to soak the sorbent for 1-2 minutes before applying vacuum. The second elution can be performed at a slow, dropwise flow rate.

Eluate Post-Treatment:

  • Concentrate the collected eluate to approximately 0.5 mL under a gentle stream of nitrogen at 35 °C.[5]

  • Reconstitute the sample to a final volume of 1 mL with a suitable solvent for the intended analytical technique (e.g., methanol for HPLC or DCM for GC).

  • The sample is now ready for analysis by an appropriate chromatographic method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Method Development Considerations

The selection of the appropriate SPE sorbent and elution solvent is critical for achieving high recovery of the target analyte. Figure 2 illustrates the logical relationships in the decision-making process for SPE method development. For a nonpolar compound like this compound in a polar matrix (water), a reversed-phase mechanism is the logical choice.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 250 mL Water Sample Pretreat Acidify to pH ≤ 2 Sample->Pretreat Condition Condition Cartridge (DCM, Methanol, Water) Load Load Sample Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Elute Elute Analyte (Dichloromethane) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analysis Chromatographic Analysis Reconstitute->Analysis

Figure 1: Experimental workflow for the solid-phase extraction of this compound.

SPE_Decision_Tree Analyte Analyte: this compound Polarity Analyte Polarity: Nonpolar Matrix Polarity: Polar Analyte->Polarity Matrix Matrix: Water Matrix->Polarity Mechanism Select SPE Mechanism Polarity->Mechanism ReversedPhase Reversed-Phase Mechanism->ReversedPhase Nonpolar analyte in polar matrix Sorbent Sorbent Selection: PS-DVB or C18 ReversedPhase->Sorbent ElutionSolvent Elution Solvent Selection: Nonpolar Organic Solvent (e.g., DCM) ReversedPhase->ElutionSolvent

Figure 2: Decision-making process for SPE method development for this compound.

Summary

This application note provides a comprehensive and detailed protocol for the extraction of this compound from water samples using solid-phase extraction. The provided methodology, based on established EPA methods for similar phenolic compounds, offers a robust starting point for researchers. The workflow and decision-making diagrams provide clear visual aids to understand the experimental process and the rationale behind the method development. Adherence to this protocol should enable efficient and reliable extraction of the target analyte for subsequent quantitative analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-4-(methylthio)phenol, a key intermediate in various chemical manufacturing processes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the widely employed method of reacting m-cresol (B1676322) with dimethyl disulfide (DMDS) in the presence of a strong acid catalyst like sulfuric acid.

Problem 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield, or I have failed to isolate the desired this compound product. What are the potential causes and how can I rectify this?

  • Answer: Low or no yield can stem from several factors throughout the experimental workflow. Consider the following potential causes and solutions:

    • Inadequate Reaction Conditions: The reaction is highly sensitive to temperature, reaction time, and molar ratios of reactants and catalyst.

      • Solution: Ensure precise control over reaction parameters. Refer to the optimized conditions outlined in the experimental protocols and data tables below. Gradual addition of sulfuric acid at a low temperature (0-5 °C) is crucial to control the exothermic reaction and prevent unwanted side reactions.

    • Poor Quality of Reagents: The purity of m-cresol, dimethyl disulfide, and sulfuric acid can significantly impact the reaction outcome.

      • Solution: Use high-purity, anhydrous reagents. If necessary, purify the starting materials before use. For instance, m-cresol can be distilled to remove impurities.

    • Inefficient Work-up and Purification: The desired product might be lost during the extraction and purification steps.

      • Solution: Optimize the work-up procedure. Ensure complete neutralization of the acid catalyst before extraction. During purification by distillation, use a vacuum to prevent thermal decomposition of the product. For column chromatography, select an appropriate solvent system to ensure good separation.

Problem 2: Formation of Impurities and Side Products

  • Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize their occurrence?

  • Answer: The electrophilic substitution of the thiomethyl group onto the m-cresol ring can lead to the formation of several isomeric and polymeric byproducts.

    • Isomeric Byproducts: The hydroxyl and methyl groups on the m-cresol ring direct the incoming electrophile to specific positions. While the desired product is 4-substituted, other isomers such as 2- and 6-substituted products can also form.

      • Solution: Precise temperature control is key to improving regioselectivity. Running the reaction at lower temperatures generally favors the formation of the thermodynamically more stable para-isomer (this compound).

    • Disubstituted Products: At higher temperatures or with an excess of dimethyl disulfide, a second thiomethyl group can be introduced to the aromatic ring, leading to the formation of dimethylated byproducts.

      • Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of m-cresol relative to dimethyl disulfide can help minimize disubstitution.

    • Polymerization/Tar Formation: Strong acid catalysts at elevated temperatures can promote the polymerization of m-cresol and the final product, resulting in a dark, tarry reaction mixture.

      • Solution: Maintain a low reaction temperature and ensure efficient stirring to dissipate heat. A shorter reaction time can also help reduce the formation of polymeric materials.

Problem 3: Difficulties in Product Purification

  • Question: I am struggling to purify the this compound from the crude reaction mixture. What are the recommended purification methods?

  • Answer: The choice of purification method depends on the nature and quantity of the impurities.

    • Distillation: Vacuum distillation is a common and effective method for purifying this compound, which has a relatively high boiling point.

      • Troubleshooting: If the product co-distills with impurities, a fractional distillation setup with a packed column can improve separation. Ensure the vacuum is stable to prevent bumping and ensure a consistent boiling point.

    • Column Chromatography: For removing closely related isomers or colored impurities, column chromatography using silica (B1680970) gel is a suitable option.

      • Troubleshooting: A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can effectively separate the desired product from its isomers.

    • Recrystallization: If the crude product is a solid and contains a small amount of impurities, recrystallization can be an effective final purification step.

      • Troubleshooting: Choosing the right solvent or solvent mixture is critical. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from m-cresol and dimethyl disulfide?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The strong acid catalyst (sulfuric acid) protonates dimethyl disulfide, leading to the formation of a highly electrophilic species, likely CH₃S⁺ or a related complex. This electrophile then attacks the electron-rich aromatic ring of m-cresol. The hydroxyl and methyl groups of m-cresol are ortho, para-directing activators. The thiomethyl group is predominantly directed to the less sterically hindered para position relative to the hydroxyl group, yielding this compound.

Q2: What are the key safety precautions to consider during this synthesis?

A2: This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The addition of sulfuric acid to the reaction mixture should be done slowly and in an ice bath to control the exothermic reaction.

  • Dimethyl Disulfide: Dimethyl disulfide is flammable and has a strong, unpleasant odor. Work in a well-ventilated fume hood.

  • m-Cresol: m-Cresol is toxic and corrosive. Avoid skin contact and inhalation.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Periodically take a small aliquot from the reaction mixture, quench it, and spot it on a TLC plate alongside the starting material (m-cresol). Development in an appropriate solvent system (e.g., hexane:ethyl acetate) will show the consumption of the starting material and the formation of the product spot.

  • GC: GC analysis of quenched reaction aliquots can provide a more quantitative measure of the conversion of m-cresol to this compound and can also help identify the formation of major byproducts.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of this compound

ParameterCondition ACondition BCondition CCondition D
Molar Ratio (m-cresol:DMDS:H₂SO₄) 1 : 1.2 : 1.51.2 : 1 : 1.51 : 1 : 1.01 : 1 : 2.0
Temperature (°C) 0 - 50 - 520 - 250 - 5
Reaction Time (hours) 4448
Yield (%) ~75~85~60~70

Note: The data presented in this table are illustrative and represent typical outcomes. Actual yields may vary depending on specific experimental conditions and scale.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add m-cresol (1.2 equivalents) and dimethyl disulfide (1.0 equivalent).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1.5 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition of sulfuric acid is complete, continue stirring the reaction mixture at 0-5 °C for an additional 4-6 hours.

  • Work-up:

    • Pour the reaction mixture slowly into ice-cold water with vigorous stirring.

    • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification m_cresol m-Cresol reaction Electrophilic Aromatic Substitution (0-5 °C, 4-6 h) m_cresol->reaction dmds Dimethyl Disulfide dmds->reaction h2so4 Sulfuric Acid (Catalyst) h2so4->reaction quench Quenching (Ice Water) reaction->quench neutralize Neutralization (NaHCO₃) quench->neutralize extract Extraction (Organic Solvent) neutralize->extract dry Drying (Na₂SO₄) extract->dry concentrate Concentration (Rotary Evaporator) dry->concentrate distill Vacuum Distillation concentrate->distill product This compound (Final Product) distill->product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield cause1 Inaccurate Reaction Conditions problem->cause1 cause2 Poor Reagent Quality problem->cause2 cause3 Inefficient Work-up problem->cause3 solution1 Optimize T, t, and Molar Ratios cause1->solution1 solution2 Use High-Purity/Purified Reagents cause2->solution2 solution3 Optimize Extraction and Purification cause3->solution3 Side_Reactions cluster_products Reaction Products start m-Cresol + DMDS desired_product This compound (Desired Product) start->desired_product Main Reaction isomer_byproduct Isomeric Byproducts (2- and 6-substituted) start->isomer_byproduct Side Reaction (Poor Regioselectivity) disub_byproduct Disubstituted Byproducts start->disub_byproduct Side Reaction (Excess DMDS/High T) polymer_byproduct Polymeric/Tar Byproducts start->polymer_byproduct Side Reaction (High T)

Technical Support Center: Chromatographic Analysis of 3-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methyl-4-(methylthio)phenol. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a phenomenon observed in chromatography where a peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased overall sensitivity of the analysis. For a compound like this compound, which contains both a phenolic hydroxyl group and a sulfur-containing group, peak tailing can be a significant issue due to potential secondary interactions with the stationary phase.

Q2: What are the primary causes of peak tailing for this compound?

A2: The primary causes of peak tailing for this compound are typically related to interactions between the analyte and the stationary phase, as well as mobile phase conditions. Key factors include:

  • Secondary Interactions with Residual Silanols: Silica-based reversed-phase columns often have residual silanol (B1196071) groups (Si-OH) on their surface. The weakly acidic phenolic hydroxyl group of this compound can interact with these silanols via hydrogen bonding, leading to a secondary retention mechanism that causes peak tailing.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the residual silanols. If the pH is not optimized, it can exacerbate the secondary interactions. The predicted pKa of this compound is approximately 9.90.[1]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, creating active sites that promote peak tailing.

  • Sample Overload: Injecting too much of the sample can saturate the stationary phase, leading to poor peak shape.

  • Extra-Column Effects: Issues such as excessive tubing length, large-diameter tubing, or dead volumes in the HPLC system can cause band broadening and contribute to peak tailing.

Q3: How can I tell if the peak tailing is a chemical or a physical problem?

A3: A simple diagnostic test can help differentiate between chemical and physical causes of peak tailing. Inject a neutral, non-polar compound (e.g., toluene (B28343) or naphthalene) that is not expected to interact with residual silanols. If this neutral compound exhibits a symmetrical peak shape while your this compound peak tails, the issue is likely chemical in nature (i.e., secondary interactions). If both the neutral compound and your analyte show tailing peaks, the problem is more likely physical, such as a column void or issues with the HPLC system's plumbing.

Troubleshooting Guide

This guide provides a systematic approach to resolving peak tailing for this compound.

Step 1: Evaluate the Mobile Phase
  • pH Adjustment: The most effective way to reduce secondary interactions with silanols is to suppress their ionization. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) with an acidic modifier like phosphoric acid or formic acid will protonate the silanol groups, minimizing their interaction with the phenolic hydroxyl group of the analyte.[2]

  • Buffer Selection: If a specific pH needs to be maintained, use an appropriate buffer system (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a concentration of 10-25 mM.

  • Organic Modifier: The choice of organic solvent can influence peak shape. Acetonitrile is a common choice, but methanol (B129727) can sometimes provide different selectivity and improved peak shape for phenolic compounds.

Step 2: Assess the Column
  • Column Choice: For analytes prone to silanol interactions, it is highly recommended to use a modern, high-purity silica (B1680970) column that is end-capped. End-capping is a process that covers many of the residual silanol groups. A column with low silanol activity, such as a "Newcrom R1" or a similar base-deactivated column, is a good choice for analyzing this compound.[2]

  • Column Cleaning: If the column has been in use for some time, it may be contaminated. Follow the manufacturer's instructions for column flushing and regeneration. A typical procedure for a C18 column involves flushing with a series of solvents of decreasing polarity (e.g., water, methanol, acetonitrile, isopropanol) and then re-equilibrating with the mobile phase.

  • Guard Column: Using a guard column with the same stationary phase as the analytical column can help protect the analytical column from strongly retained impurities in the sample, thereby extending its lifetime and maintaining good peak shape.

Step 3: Review Sample Preparation and Injection
  • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion, particularly for early eluting peaks.

  • Sample Concentration: If column overload is suspected, dilute the sample and reinject. A significant improvement in peak shape upon dilution is a strong indicator of overloading.

  • Injection Volume: Reduce the injection volume to see if it improves the peak shape.

Step 4: Inspect the HPLC System
  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made and that there are no dead volumes.

  • System Flush: If the system has been idle or used with different mobile phases, ensure it is thoroughly flushed with the current mobile phase to remove any contaminants or residual solvents.

Experimental Protocols

Baseline HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (or a base-deactivated equivalent)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 60% A to 40% A over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation Dissolve standard in 50:50 Water:Acetonitrile
Troubleshooting Protocol: Mobile Phase pH Optimization
  • Prepare Mobile Phases: Prepare three different aqueous mobile phase A solutions:

    • A1: Water with 0.1% Formic Acid (pH ~2.7)

    • A2: 20 mM Potassium Phosphate buffer, pH 3.0

    • A3: 20 mM Ammonium Acetate buffer, pH 4.5

  • Equilibrate the System: Equilibrate the column with the initial mobile phase conditions using A1 as the aqueous phase for at least 15 minutes.

  • Inject Standard: Inject a standard solution of this compound.

  • Evaluate Peak Shape: Record the tailing factor of the peak.

  • Repeat: Repeat steps 2-4 with mobile phases A2 and A3.

  • Compare Results: Compare the tailing factors obtained with the different mobile phases to determine the optimal pH for symmetrical peaks.

Mobile Phase pHExpected Tailing FactorRationale
Low pH (2.5-3.5) < 1.2 Suppresses ionization of residual silanols, minimizing secondary interactions.
Mid pH (4-6) > 1.5 Partial ionization of silanols leads to increased secondary interactions.
High pH (>8) Variable Analyte will be ionized, potentially leading to different interactions and peak shapes.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the chemical interactions involved.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral neutral_tails Neutral Compound Tails check_neutral->neutral_tails Yes neutral_ok Neutral Compound is Symmetrical check_neutral->neutral_ok No physical_problem Physical Problem Suspected neutral_tails->physical_problem chemical_problem Chemical Problem Suspected neutral_ok->chemical_problem inspect_system Inspect HPLC System: - Check for leaks - Minimize tubing length - Check for column void physical_problem->inspect_system optimize_mobile_phase Optimize Mobile Phase: - Lower pH (2.5-3.5) - Use acidic modifier - Try different organic solvent chemical_problem->optimize_mobile_phase end_solution Symmetrical Peak Achieved inspect_system->end_solution check_column Evaluate Column: - Use a base-deactivated column - Clean the column - Use a guard column optimize_mobile_phase->check_column check_sample Review Sample Prep: - Dilute sample - Match sample solvent to mobile phase check_column->check_sample check_sample->end_solution

Caption: A logical workflow for diagnosing and resolving peak tailing.

Caption: Chemical interactions leading to peak tailing.

References

preventing degradation of 3-Methyl-4-(methylthio)phenol during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methyl-4-(methylthio)phenol. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its degradation during sample storage.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of this compound.

Issue 1: Sample Discoloration (Yellowing or Browning)
  • Question: My stored solution of this compound has turned yellow/brown. What is the cause, and is the sample still usable?

  • Answer: Discoloration is a common indicator of degradation. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of highly colored quinone-type species. This process is often accelerated by exposure to light and oxygen. The usability of the sample depends on the tolerance of your specific application to such impurities. For applications requiring high purity, the sample should be discarded or repurified.

Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC/GC)
  • Question: I am analyzing my stored sample of this compound by HPLC/GC and observe new, unexpected peaks. What are these, and how can I prevent their formation?

  • Answer: The appearance of new peaks strongly suggests degradation. The primary degradation pathway for this compound is the oxidation of the thioether group to form 3-methyl-4-(methylsulfinyl)phenol (sulfoxide) and potentially further to 3-methyl-4-(methylsulfonyl)phenol (sulfone). To prevent this, it is critical to minimize the sample's exposure to oxygen.

Issue 3: Inconsistent Experimental Results
  • Question: I am observing variability and poor reproducibility in my experiments using stored this compound. Could this be related to storage conditions?

  • Answer: Yes, inconsistent results are a frequent consequence of sample degradation. The presence of degradation products can interfere with your assay, alter the compound's activity, or change its effective concentration. Ensuring proper storage and handling is crucial for obtaining reliable and reproducible data.

Frequently Asked Questions (FAQs)

Storage and Handling
  • Q1: What are the optimal storage conditions for this compound?

    • A1: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures. For short-term storage, refrigeration (2-8 °C) is suitable. For long-term storage, freezing at -20 °C or -80 °C is recommended.

  • Q2: Can I store this compound in solution?

    • A2: Storing in solution is generally not recommended for long-term stability as degradation is often accelerated in solution. If you must store it in solution for a short period, use a deoxygenated, anhydrous aprotic solvent (e.g., acetonitrile (B52724), dichloromethane) and store under an inert atmosphere at -20 °C or below. Prepare solutions fresh whenever possible.

  • Q3: How does light affect the stability of this compound?

    • A3: Phenolic compounds are known to be sensitive to light. Exposure to UV or ambient light can catalyze oxidative degradation, leading to the formation of colored impurities.[1][2] Always store the compound in light-protecting amber vials or by wrapping the container in aluminum foil.

  • Q4: Why is an inert atmosphere important for storage?

    • A4: this compound is susceptible to oxidation by atmospheric oxygen.[3] The thioether moiety can be oxidized to a sulfoxide (B87167) and then a sulfone, while the phenol (B47542) group can be oxidized to quinone-like structures. Storing under an inert gas like argon or nitrogen displaces oxygen and significantly slows down these degradation pathways.

Degradation and Stability
  • Q5: What are the primary degradation products of this compound?

    • A5: The main degradation products result from oxidation. The thioether group can be oxidized to 3-methyl-4-(methylsulfinyl)phenol and 3-methyl-4-(methylsulfonyl)phenol. The phenolic ring can also be oxidized, leading to the formation of quinones and other colored byproducts. One study on the bacterial metabolism of this compound identified 3-methyl-4-(methylsulfinyl)phenol as a metabolite.[1]

  • Q6: Are there any antioxidants that can be added to improve stability?

    • A6: While antioxidants can be used to protect phenols, their addition will alter the purity of your sample. For most research applications, strict adherence to storage under an inert atmosphere at low temperatures is the preferred method for preventing oxidation without introducing contaminants. If an antioxidant is necessary for a specific application, small-scale compatibility and stability studies should be performed.

Analytical Testing
  • Q7: How can I detect and quantify the degradation of this compound?

    • A7: A stability-indicating analytical method, typically reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is the best approach. A well-developed HPLC method can separate the parent compound from its potential degradation products, allowing for their individual quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification of volatile degradants.

  • Q8: What is a forced degradation study and why is it important?

    • A8: A forced degradation or stress study is an experiment where the compound is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to deliberately induce degradation.[4][5][6] This helps to identify potential degradation products and establish a stability-indicating analytical method that can effectively monitor the stability of the compound under various conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
ParameterConditionRationale
Temperature -20 °C or -80 °C (Long-term) 2-8 °C (Short-term)Reduces the rate of chemical degradation.[3][7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the thioether and phenol groups.[3]
Light Protection from light (Amber vial)Prevents photo-degradation of the phenolic ring.[1][2]
Form Solid (Neat)More stable than in solution.
Container Tightly sealed, amber glass vialPrevents exposure to air, moisture, and light.
Table 2: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical DurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl24 - 72 hoursMinimal degradation expected
Base Hydrolysis 0.1 M NaOH24 - 72 hoursPotential for phenolate-mediated oxidation
Oxidation 3% H₂O₂24 - 72 hours3-methyl-4-(methylsulfinyl)phenol, 3-methyl-4-(methylsulfonyl)phenol, Quinone-type compounds
Thermal 60 °C24 - 72 hoursAccelerated oxidation products
Photolytic UV light (254 nm) / White light24 - 72 hoursQuinone-type compounds and other colored degradants

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method to assess the stability of this compound.

  • Column Selection: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.

Protocol 2: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 72 hours.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 72 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 72 hours.

  • Thermal Degradation: Place a solid sample in an oven at 60 °C for 72 hours.

  • Photolytic Degradation: Expose a solid sample to UV light (254 nm) and white light in a photostability chamber for 72 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis. Analyze the stressed samples along with a non-degraded control sample.

Visualizations

Degradation_Pathway MMP This compound Sulfoxide 3-Methyl-4-(methylsulfinyl)phenol MMP->Sulfoxide Oxidation [O] Quinone Quinone-type Products MMP->Quinone Oxidation [O] (Light, Air) Sulfone 3-Methyl-4-(methylsulfonyl)phenol Sulfoxide->Sulfone Oxidation [O]

Caption: Plausible oxidative degradation pathway for this compound.

Experimental_Workflow cluster_storage Sample Storage cluster_conditions Storage Conditions Solid Solid Sample Temp Temperature (-20°C, 4°C, RT) Solid->Temp Light Light Exposure (Amber vs. Clear Vial) Solid->Light Atmosphere Atmosphere (Inert vs. Air) Solid->Atmosphere Solution Solution Sample Solution->Temp Solution->Light Solution->Atmosphere Analysis Stability Analysis (HPLC/GC) Temp->Analysis Light->Analysis Atmosphere->Analysis Troubleshooting_Tree Start Sample Degradation Suspected? Discoloration Is there sample discoloration? Start->Discoloration NewPeaks Are there new peaks in chromatography? Discoloration->NewPeaks Yes Discoloration->NewPeaks No InconsistentResults Are experimental results inconsistent? NewPeaks->InconsistentResults Yes NewPeaks->InconsistentResults No Oxidation Probable Cause: Oxidation of Phenol/Thioether InconsistentResults->Oxidation Yes Solution Solution: - Store at low temp (-20°C) - Protect from light - Use inert atmosphere Oxidation->Solution

References

Technical Support Center: Overcoming Ionization Suppression in LC-MS/MS of 3-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ionization suppression when analyzing 3-Methyl-4-(methylthio)phenol by LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My signal for this compound is significantly lower in my sample matrix (e.g., plasma, urine) compared to the pure standard. What is causing this?

Answer: This is a classic symptom of ionization suppression, a type of matrix effect.[1][2] Components in your sample matrix co-eluting with your analyte are likely interfering with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[1][2] The phenolic and sulfur-containing nature of your analyte can make it susceptible to interactions with various matrix components.

Question: How can I confirm that I am experiencing ionization suppression?

Answer: You can perform a post-column infusion experiment. This involves infusing a constant flow of a pure this compound standard into the MS while injecting a blank matrix extract through the LC system. A drop in the baseline signal at certain retention times indicates the presence of interfering compounds from your matrix that cause ionization suppression.

Question: What are the first steps I should take to troubleshoot and mitigate this ion suppression?

Answer: The most effective strategies involve improving sample preparation and optimizing chromatographic separation to minimize the impact of interfering matrix components.[3] Consider the following tiered approach:

  • Optimize Sample Preparation: The goal is to remove as many matrix interferences as possible before analysis.

  • Refine Chromatographic Conditions: If sample preparation alone is insufficient, adjusting your LC method can help separate this compound from co-eluting interferences.

  • Use an Appropriate Internal Standard: To compensate for any remaining matrix effects, a suitable internal standard is crucial for accurate quantification.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: Which sample preparation technique is best for reducing matrix effects for this compound?

    • A1: The choice depends on your sample matrix and required sensitivity. For complex matrices like plasma, Solid-Phase Extraction (SPE) is often the most effective method for removing a broad range of interferences.[1] Liquid-Liquid Extraction (LLE) can also be very effective. Protein precipitation is a simpler but generally less clean method.

  • Q2: What type of SPE sorbent should I use for a phenolic compound like this compound?

    • A2: A polymeric reversed-phase sorbent is a good starting point. For more targeted cleanup, a mixed-mode sorbent with both reversed-phase and ion-exchange properties can provide superior removal of matrix components.

  • Q3: Are there specific considerations for the sulfur group in this compound during sample preparation?

    • A3: Yes, sulfur-containing compounds can be prone to oxidation. It is advisable to minimize sample exposure to air and consider using antioxidants during sample preparation if instability is observed. Additionally, ensure that any derivatization steps, if used, are compatible with the methylthio group.

Chromatography

  • Q4: How can I optimize my LC method to reduce co-elution?

    • A4: You can adjust the mobile phase composition, gradient profile, and flow rate to improve the separation of your analyte from matrix components.[1] Using a UPLC system can provide higher resolution and better separation from interfering peaks.[4] For this compound, a reverse-phase method using a C18 column with a mobile phase of acetonitrile (B52724) and water containing a small amount of formic acid (e.g., 0.1%) is a good starting point for achieving efficient ionization in positive ion mode.

  • Q5: Can the choice of mobile phase additive affect ionization?

    • A5: Absolutely. For phenolic compounds, mobile phase additives can significantly influence ionization efficiency.[5] Formic acid is commonly used for positive ion mode ESI as it aids in protonation. Avoid non-volatile buffers like phosphates, as they can contaminate the ion source and suppress the signal.

Quantification and Internal Standards

  • Q6: Why is an internal standard necessary?

    • A6: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variability in sample preparation and for ionization suppression or enhancement.[1]

  • Q7: What is the best type of internal standard for this compound?

    • A7: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL-IS will co-elute with the analyte and experience the same degree of ionization suppression, leading to a consistent analyte-to-IS ratio and more accurate results.[1] If a SIL-IS is not available, a structural analog with similar chemical properties and retention time can be used, but it may not compensate for matrix effects as effectively.

Data Presentation

The following tables provide examples of quantitative data that can be generated during method development and validation to assess and address ionization suppression.

Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation95 ± 545 ± 8
Liquid-Liquid Extraction85 ± 780 ± 6
Solid-Phase Extraction92 ± 495 ± 5

Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value below 100% indicates ion suppression.

Table 2: Effect of Chromatographic Conditions on Signal-to-Noise Ratio

Chromatographic SystemGradient Duration (min)Signal-to-Noise Ratio
HPLC550
HPLC1085
UPLC5150

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

  • Sample Preparation: To 500 µL of urine, add 50 µL of internal standard solution and 500 µL of pH 5 acetate (B1210297) buffer. Vortex for 30 seconds.

  • Extraction: Add 2 mL of methyl tert-butyl ether (MTBE), cap, and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Quantifying Matrix Effects

  • Prepare Standard Solutions: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 ng/mL).

  • Prepare Spiked Matrix Samples: Extract a blank matrix sample using your chosen sample preparation protocol. After the final evaporation step, reconstitute the residue with the standard solution from step 1.

  • Analysis: Analyze both the standard solution and the spiked matrix sample by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Standard Solution) x 100

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Mitigation Strategy start Low Analyte Signal in Matrix check_suppression Perform Post-Column Infusion Experiment start->check_suppression optimize_prep Optimize Sample Preparation (SPE, LLE) check_suppression->optimize_prep Suppression Confirmed optimize_chrom Optimize Chromatography (Gradient, Column) optimize_prep->optimize_chrom Suppression Persists use_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_is result Accurate Quantification use_is->result

Caption: A logical workflow for troubleshooting ionization suppression.

SPE_Workflow cluster_workflow Solid-Phase Extraction (SPE) Protocol start Start conditioning 1. Condition Cartridge (Methanol, then Water) start->conditioning loading 2. Load Sample conditioning->loading washing 3. Wash Cartridge (5% Methanol) loading->washing elution 4. Elute Analyte (Methanol) washing->elution evaporation 5. Evaporate Eluate elution->evaporation reconstitution 6. Reconstitute in Mobile Phase evaporation->reconstitution analysis Inject into LC-MS/MS reconstitution->analysis

Caption: Experimental workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Optimizing Extraction of 3-Methyl-4-(methylthio)phenol (MMTP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of 3-Methyl-4-(methylthio)phenol (MMTP) from complex matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of MMTP.

Problem Potential Cause Suggested Solution
Low Recovery of MMTP Inappropriate pH: MMTP is a phenolic compound, and its extraction is pH-dependent. At high pH, it will be deprotonated and remain in the aqueous phase.Adjust the sample pH to be acidic (around pH 2-4) before extraction to ensure MMTP is in its neutral, more organic-soluble form.[1]
Insufficient Solvent Polarity: The extraction solvent may not be optimal for partitioning the moderately polar MMTP.For Liquid-Liquid Extraction (LLE), consider solvents like methyl tert-butyl ether (MTBE) or diethyl ether, which have shown good recovery for phenols.[2] For Solid-Phase Microextraction (SPME), select a fiber with appropriate polarity, such as polyacrylate (PA) or polydimethylsiloxane/divinylbenzene (PDMS/DVB).[3][4]
Matrix Effects: Components in the sample matrix (e.g., proteins, fats, salts) can interfere with the extraction process, leading to ion suppression or enhancement.[5]For LLE: Perform a protein precipitation step (e.g., with acetonitrile) or a salting-out step (by adding NaCl) to reduce matrix interference.[6] For SPME/SBSE: Utilize headspace extraction to minimize direct contact of the fiber/stir bar with the matrix. Matrix-matched calibration standards are also recommended for accurate quantification.
Incomplete Desorption (SPME/SBSE): The conditions for desorbing MMTP from the fiber or stir bar may not be optimal.Optimize desorption parameters such as temperature, time, and solvent. For thermal desorption in GC, ensure the temperature is sufficient to release MMTP without degradation. For liquid desorption in HPLC, use a strong organic solvent like acetonitrile (B52724) or methanol (B129727) and ensure adequate desorption time.[7]
Poor Reproducibility Inconsistent Extraction Time: Equilibrium between the sample and the extraction phase may not be consistently reached.Ensure a consistent and sufficient extraction time for all samples to allow for equilibrium to be reached. This is particularly important for SPME and Stir Bar Sorptive Extraction (SBSE).
Variable Sample pH: Small variations in sample pH can significantly impact the extraction efficiency of phenols.Buffer the samples to a consistent acidic pH before extraction.
Manual Extraction Variability: Manual shaking in LLE or inconsistent agitation in SPME/SBSE can lead to variable results.Use a mechanical shaker for LLE and a consistent stirring speed for SPME/SBSE to ensure uniform extraction conditions.
Contamination or Carryover Contaminated Glassware or Solvents: Residual contaminants can interfere with the analysis.Ensure all glassware is thoroughly cleaned and use high-purity solvents.
Carryover in SPME/SBSE: Incomplete cleaning of the SPME fiber or SBSE stir bar between analyses.Implement a rigorous cleaning/conditioning step for the fiber or stir bar between each extraction to prevent carryover from previous samples.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction technique for this compound (MMTP)?

A1: The optimal extraction technique depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • Liquid-Liquid Extraction (LLE) is a robust and widely used method suitable for a variety of sample types. It can be optimized for MMTP by careful selection of an organic solvent and pH adjustment.[1]

  • Solid-Phase Microextraction (SPME) is a solvent-free technique that is excellent for trace-level analysis and can be automated. Headspace SPME is particularly useful for complex matrices as it reduces matrix effects.[3]

  • Stir Bar Sorptive Extraction (SBSE) offers higher extraction efficiency than SPME due to a larger volume of the sorptive phase, making it ideal for ultra-trace analysis.[8]

Q2: How can I minimize matrix effects when analyzing MMTP in complex samples like plasma or food?

A2: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge.[9][5] To mitigate these effects:

  • Sample Preparation: Incorporate a sample cleanup step. For biological fluids, this may involve protein precipitation. For food samples, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be effective.

  • Extraction Method: Headspace SPME or SBSE can reduce the extraction of non-volatile matrix components.

  • Internal Standards: Use a stable isotope-labeled internal standard of MMTP if available. This is the most effective way to compensate for matrix effects and variations in extraction recovery.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.

Q3: What are the optimal pH conditions for extracting MMTP?

A3: As a phenolic compound, MMTP is weakly acidic. To ensure it is in its neutral, non-ionized form for efficient extraction into an organic solvent or onto a sorbent phase, the sample should be acidified to a pH of 2-4.[7][1]

Q4: I am still experiencing low recovery of MMTP after optimizing the pH. What else can I do?

A4: If low recovery persists after pH optimization, consider the following:

  • Extraction Time: Ensure you are allowing sufficient time for the extraction to reach equilibrium.

  • Salting-Out Effect: For aqueous samples, adding a salt such as sodium chloride can increase the ionic strength of the solution, which decreases the solubility of MMTP and promotes its partitioning into the organic phase or onto the sorbent.[3]

  • Solvent/Sorbent Choice: Re-evaluate your extraction solvent (for LLE) or fiber/coating (for SPME/SBSE). A more suitable phase may be required to effectively partition MMTP.

  • Derivatization: In some cases, derivatizing the phenolic group can improve its extractability and chromatographic behavior.

Q5: How do I choose the right SPME fiber for MMTP extraction?

A5: The choice of SPME fiber depends on the polarity of the analyte. For MMTP, which is a moderately polar compound, a fiber with a mixed-polarity or polar coating is generally recommended. Polyacrylate (PA) and Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fibers are good starting points.[3][4] It is advisable to screen a few different fiber types to determine the one that provides the best sensitivity for your specific application.

Quantitative Data on Phenolic Compound Extraction

While specific quantitative data for this compound is limited in the literature, the following tables provide representative recovery data for similar phenolic compounds using different extraction techniques. This data can serve as a valuable reference for optimizing MMTP extraction.

Table 1: Liquid-Liquid Extraction (LLE) Recovery of Phenolic Compounds

Compound Matrix Extraction Solvent pH Recovery (%)
PhenolWastewaterMethyl tert-butyl ether (MTBE)Acidic>95
CresolWaterDiethyl ether270-75[10]
Various PhenolsWaterDichloromethane270-90

Table 2: Solid-Phase Microextraction (SPME) Recovery of Phenolic Compounds

Compound Matrix Fiber Type Extraction Mode Recovery (%)
ChlorophenolsWaterPolyacrylate (PA)Direct Immersion85-105
MethylphenolsWaterPDMS/DVBHeadspace90-110
Phenolic PollutantsWaterDVB/CAR/PDMSHeadspace76-126[11]

Table 3: Stir Bar Sorptive Extraction (SBSE) Recovery of Pesticides (including phenolic structures)

Compound Class Matrix Coating Desorption Recovery (%)
Various PesticidesDrinking WaterPDMSLiquid80-120[12]
ChlorophenolsWaterPDMSThermal>90[8]

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • For a 10 mL aqueous sample, transfer it to a 50 mL screw-cap centrifuge tube.

    • If the sample contains solids, centrifuge and collect the supernatant.

    • Acidify the sample to pH 2-4 by adding an appropriate amount of a strong acid (e.g., HCl).

    • (Optional) Add 2 g of NaCl to the sample and vortex to dissolve.

  • Extraction:

    • Add 10 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Cap the tube and shake vigorously for 2 minutes using a mechanical shaker.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Collection and Concentration:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with a fresh portion of solvent for exhaustive extraction.

    • Combine the organic extracts.

    • Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.

  • Analysis:

    • Reconstitute the residue in a suitable solvent for chromatographic analysis (e.g., HPLC or GC).

Detailed Methodology for Solid-Phase Microextraction (SPME)
  • SPME Fiber Conditioning:

    • Condition a new SPME fiber according to the manufacturer's instructions in the GC injection port.

  • Sample Preparation:

    • Place 5 mL of the liquid sample into a 10 mL or 20 mL headspace vial.

    • Acidify the sample to pH 2-4.

    • Add 1 g of NaCl to the vial.

    • Immediately seal the vial with a PTFE-lined septum.

  • Extraction (Headspace Mode):

    • Place the vial in a heating block or water bath set to a temperature that facilitates volatilization without degrading the analyte (e.g., 60°C).

    • Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) with constant agitation.

  • Desorption and Analysis (GC):

    • Retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250°C) for thermal desorption for a specified time (e.g., 2-5 minutes).

    • Start the GC-MS analysis.

Detailed Methodology for Stir Bar Sorptive Extraction (SBSE)
  • Stir Bar Conditioning:

    • Condition the SBSE stir bar by thermal desorption in a tube conditioner or by solvent rinsing according to the manufacturer's guidelines.

  • Sample Preparation:

    • Place 10-20 mL of the liquid sample into a glass vial.

    • Acidify the sample to pH 2-4.

    • (Optional) Add NaCl to saturate the solution.

  • Extraction:

    • Place the conditioned SBSE stir bar into the sample vial.

    • Stir the sample at a constant speed (e.g., 750-1000 rpm) for a defined period (e.g., 60-120 minutes) at a controlled temperature.

  • Desorption and Analysis:

    • Remove the stir bar with clean forceps, rinse briefly with deionized water, and gently dry with a lint-free tissue.

    • Thermal Desorption (for GC): Place the stir bar in a thermal desorption tube and introduce it into a thermal desorption unit coupled to a GC-MS.

    • Liquid Desorption (for HPLC): Place the stir bar in a small vial with a minimal amount of a suitable organic solvent (e.g., 200 µL of acetonitrile) and sonicate for 15-30 minutes. Analyze the solvent extract by HPLC.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample Acidify Acidify to pH 2-4 Sample->Acidify Salt Add NaCl (Optional) Acidify->Salt AddSolvent Add Organic Solvent Salt->AddSolvent Shake Shake & Centrifuge AddSolvent->Shake Separate Separate Organic Layer Shake->Separate Concentrate Concentrate Extract Separate->Concentrate Analyze Analyze by GC/HPLC Concentrate->Analyze

Caption: Workflow for Liquid-Liquid Extraction (LLE) of MMTP.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis Analysis Sample Liquid Sample in Vial Acidify Acidify & Add Salt Sample->Acidify Seal Seal Vial Acidify->Seal Heat Heat & Agitate Seal->Heat ExposeFiber Expose SPME Fiber Heat->ExposeFiber Desorb Thermal Desorption in GC Inlet ExposeFiber->Desorb Analyze GC-MS Analysis Desorb->Analyze

Caption: Workflow for Headspace Solid-Phase Microextraction (SPME) of MMTP.

Troubleshooting_Logic Start Low MMTP Recovery CheckpH Is sample pH acidic (2-4)? Start->CheckpH CheckSolvent Is extraction solvent/fiber appropriate? CheckpH->CheckSolvent Yes AdjustpH Adjust pH to 2-4 CheckpH->AdjustpH No CheckMatrix Are matrix effects suspected? CheckSolvent->CheckMatrix Yes ChangeSolvent Select more appropriate solvent/fiber CheckSolvent->ChangeSolvent No CheckDesorption Is desorption complete (SPME/SBSE)? CheckMatrix->CheckDesorption No Cleanup Implement sample cleanup / matrix-matched standards CheckMatrix->Cleanup Yes Optimize Optimize Parameters CheckDesorption->Optimize No OptimizeDesorption Optimize desorption time/temperature/solvent CheckDesorption->OptimizeDesorption Yes AdjustpH->CheckpH ChangeSolvent->CheckSolvent Cleanup->CheckDesorption OptimizeDesorption->Optimize

Caption: Logical troubleshooting workflow for low MMTP recovery.

References

Technical Support Center: Prevention of Oxidation of 3-Methyl-4-(methylthio)phenol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of 3-Methyl-4-(methylthio)phenol in solution. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to address common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: The discoloration of your this compound solution is a common indicator of oxidation.[1][2] Both the phenolic hydroxyl group and the methylthio group are susceptible to oxidation, especially when exposed to air (oxygen), light, or in the presence of trace metal impurities that can catalyze the reaction. This leads to the formation of colored byproducts such as quinones and sulfoxides.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation of this compound in solution typically occurs through two main pathways: oxidation of the phenolic hydroxyl group to form quinone-like structures, and oxidation of the methylthio (thioether) group to form the corresponding sulfoxide (B87167) and subsequently sulfone. These reactions can be accelerated by factors such as heat, light, and the presence of metal ions.

Q3: What general precautions should I take when handling and storing this compound solutions?

A3: To minimize oxidation, always handle and store solutions of this compound under an inert atmosphere (e.g., nitrogen or argon).[3][4] Use deoxygenated solvents and store the solution in amber vials or containers wrapped in aluminum foil to protect it from light.[1][2] For long-term storage, keeping the solution at low temperatures (e.g., -20°C or -80°C) is recommended.[2][5]

Q4: How does pH affect the stability of this compound in solution?

A4: Phenolic compounds are generally more susceptible to oxidation in neutral to alkaline conditions.[1] Maintaining the solution at a slightly acidic pH (e.g., pH 4-6) can help to improve the stability of this compound.

Troubleshooting Guide

Symptom Probable Cause Recommended Solutions
Solution Discoloration (Yellowing/Browning) Oxidation of the phenolic or methylthio group.[1][2]- Prepare fresh solutions using deoxygenated solvents.- Store solutions under an inert atmosphere (nitrogen or argon).- Protect from light by using amber vials or wrapping containers in foil.- Adjust the pH of aqueous solutions to a slightly acidic range (pH 4-6).- Add a suitable antioxidant (see "Selection of Antioxidants" section).
Precipitation or Cloudiness in Solution Formation of insoluble oxidation products or change in solubility due to temperature or pH shifts.[2]- Verify the solubility of this compound in the chosen solvent at the storage temperature.- Ensure the pH of the solution is maintained within a range where the compound is soluble.- If precipitation occurs upon cooling, gently warm and sonicate the solution to redissolve. If this fails, prepare a fresh solution.
Loss of Compound Potency or Activity Degradation of this compound.- Implement all the preventative measures mentioned above to minimize oxidation.- Conduct a forced degradation study to understand the degradation profile and identify major degradation products.- Use a stability-indicating analytical method (e.g., HPLC) to accurately quantify the amount of remaining active compound.
Inconsistent Experimental Results Variable degradation of the compound between experiments.- Standardize solution preparation and handling procedures to ensure consistency.- Always use freshly prepared solutions or solutions that have been stored under validated stable conditions.- Routinely check the purity of the stock solution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation pathways and products of this compound under various stress conditions.[6][7][8]

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Analysis: Analyze all samples, including a control sample (stock solution stored at -20°C), by a stability-indicating HPLC method to determine the percentage of degradation and identify degradation products.

Protocol 2: Evaluation of Antioxidant Effectiveness

This protocol describes a method to compare the effectiveness of different antioxidants in preventing the oxidation of this compound in solution using a stability-indicating HPLC method.

Materials:

  • This compound solution (100 µg/mL in methanol/water 50:50)

  • Antioxidants: Butylated hydroxytoluene (BHT), Ascorbic acid, Thiourea

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare several aliquots of the this compound solution. To each aliquot (except the control), add a different antioxidant at a final concentration of 0.1% (w/v).

  • Accelerated Stability Testing: Store the samples under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 7 days).[9]

  • HPLC Analysis: At specified time points (e.g., 0, 1, 3, and 7 days), analyze the samples using a stability-indicating HPLC method to quantify the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of degradation for each sample at each time point. Compare the degradation rates of the samples with and without antioxidants to determine the effectiveness of each antioxidant.

Data Presentation

Table 1: Illustrative Results of a Forced Degradation Study for this compound

Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl24h at 60°C5%Minor impurities
0.1 M NaOH24h at 60°C25%Quinone-type species
3% H₂O₂24h at RT40%3-Methyl-4-(methylsulfinyl)phenol, 3-Methyl-4-(methylsulfonyl)phenol
Thermal48h at 80°C15%Various minor impurities
Photolytic1.2 million lux hours30%Colored polymeric material

Table 2: Illustrative Comparison of Antioxidant Effectiveness for this compound in Solution (at 40°C after 7 days)

Antioxidant (0.1%)% Degradation of this compound
None (Control)22%
Butylated Hydroxytoluene (BHT)5%
Ascorbic Acid8%
Thiourea12%

Visualizations

OxidationPathways MMP This compound Quinone Quinone-type species MMP->Quinone Oxidation of Phenol Sulfoxide 3-Methyl-4-(methylsulfinyl)phenol MMP->Sulfoxide Oxidation of Thioether Sulfone 3-Methyl-4-(methylsulfonyl)phenol Sulfoxide->Sulfone Further Oxidation

Caption: Potential oxidation pathways of this compound.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution Add_AO Add Antioxidants (Test Groups) Prep->Add_AO Control No Antioxidant (Control) Prep->Control Stress Incubate at Accelerated Conditions (e.g., 40°C) Add_AO->Stress Control->Stress HPLC HPLC Analysis at Time Points Stress->HPLC Data Calculate % Degradation HPLC->Data Compare Compare Antioxidant Efficacy Data->Compare

Caption: Workflow for evaluating antioxidant effectiveness.

DecisionTree Start Observe Instability (e.g., Discoloration) Check_Basics Check Basic Handling: - Inert Atmosphere? - Light Protection? - Deoxygenated Solvents? Start->Check_Basics Basics_OK Yes Check_Basics->Basics_OK All Implemented Basics_Not_OK No Check_Basics->Basics_Not_OK Deficiencies Found Still_Unstable Still Unstable? Basics_OK->Still_Unstable Implement_Basics Implement Basic Handling Procedures Basics_Not_OK->Implement_Basics Re_evaluate Re-evaluate Stability Implement_Basics->Re_evaluate Re_evaluate->Still_Unstable Unstable_Yes Yes Still_Unstable->Unstable_Yes Unstable_No No Still_Unstable->Unstable_No Consider_Additives Consider Additives: - Adjust pH (acidic)? - Add Chelating Agent (EDTA)? - Add Antioxidant? Unstable_Yes->Consider_Additives Problem_Solved Problem Solved Unstable_No->Problem_Solved Select_AO Select Appropriate Antioxidant (e.g., BHT) Consider_Additives->Select_AO

Caption: Troubleshooting decision tree for stabilizing solutions.

References

Technical Support Center: Troubleshooting Failed Derivatization of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the derivatization of phenolic compounds for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete or failed derivatization of phenolic compounds?

A1: Incomplete derivatization is a frequent issue that can stem from several factors. The quality and quantity of the derivatizing reagent are critical; ensure the reagent is fresh and not degraded by moisture.[1] An insufficient molar excess of the derivatizing agent can also lead to an incomplete reaction.[1] Suboptimal reaction conditions, such as incorrect temperature or insufficient reaction time, can also be a cause. For instance, silylation with MTBSTFA may require heating at 130°C for 90 minutes for some compounds.[1] The presence of moisture in the sample or reagents is particularly detrimental to silylating agents.[1]

Q2: I'm observing multiple peaks in my chromatogram after derivatization. What could be the cause?

A2: The presence of multiple peaks can be attributed to several factors. Incomplete derivatization can result in a peak for the original, underivatized phenol (B47542), which often exhibits poor peak shape (tailing). It is also possible that the derivative is unstable and is degrading in the GC inlet or on the analytical column.[1] Additionally, if the parent phenol contains other reactive functional groups, such as carboxylic acids or amines, these may also be derivatized, leading to the formation of multiple products.[1]

Q3: How critical is the removal of water from my sample and reagents before derivatization?

A3: The removal of water is highly critical, especially when using silylating reagents like BSTFA or MSTFA. Moisture can deactivate these reagents, preventing the derivatization reaction from proceeding to completion.[1] Excess water can also hydrolyze the newly formed derivatives, reducing the final yield.[2] Therefore, it is essential to ensure that all glassware, solvents, and the sample itself are as dry as possible before initiating the derivatization.

Q4: How does the pKa of a phenol influence the success of its derivatization?

A4: The pKa of a phenol, which is a measure of its acidity, can significantly affect the derivatization reaction. For some derivatization methods, phenols with higher pKa values (less acidic) may react more readily. For example, evaporative derivatization with 2-sulfobenzoic anhydride (B1165640) (SBA) has shown higher yields for phenols with a pKa above 9.[3] In contrast, for other reactions, more acidic phenols may be more reactive. The optimal derivatization strategy may, therefore, depend on the specific pKa of the phenolic compound being analyzed.

Q5: What are the advantages and disadvantages of silylation versus acylation for derivatizing phenols?

A5: Silylation and acylation are two of the most common derivatization techniques for phenols, each with its own set of advantages and disadvantages. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a widely used technique that effectively increases the volatility of phenols for GC analysis.[4] Silylating reagents like BSTFA and MSTFA are highly effective.[5] Acylation converts the phenolic hydroxyl group into a less polar and more volatile ester.[4] This method can sometimes be performed directly in an aqueous solution.[4] The choice between silylation and acylation will depend on the specific phenol, the analytical technique being used, and the sample matrix.

Troubleshooting Guides

Problem: Incomplete or No Derivatization

Q: My chromatogram shows a large peak for the underivatized phenol and a very small or no peak for the derivative. What should I do?

A: This indicates a failure or incompletion of the derivatization reaction. Follow these troubleshooting steps:

  • Verify Reagent Quality: Ensure that your derivatizing reagent is fresh and has been stored under anhydrous conditions. Moisture can rapidly degrade many common derivatizing agents, particularly silylating reagents.[1]

  • Increase Reagent Concentration: Try increasing the molar ratio of the derivatizing agent to the phenol. A 2:1 molar ratio of BSTFA to active hydrogens is a general guideline.[2]

  • Optimize Reaction Conditions: The temperature and time of the reaction are critical. For silylation, typical conditions range from 60°C to 130°C for 30 to 90 minutes.[1] You may need to experimentally determine the optimal conditions for your specific analyte.

  • Address Steric Hindrance: For sterically hindered phenols, a more reactive derivatizing agent may be necessary. For example, BSTFA is generally more reactive than BSA for silylation.[1]

  • Check Solvent Compatibility: Ensure that the solvent used is compatible with the derivatization reaction. Aprotic solvents like pyridine, acetonitrile, or toluene (B28343) are commonly used for silylation.[1]

Problem: Low Product Yield

Q: I am getting a peak for my derivative, but the intensity is much lower than expected. How can I improve the yield?

A: Low product yield can be caused by several factors that can be systematically addressed:

  • Drive the Reaction Forward: Some derivatization reactions are equilibrium-limited. Removing byproducts as they form can help to drive the reaction to completion. For example, the elimination of gaseous nitrogen drives the reaction forward when using diazomethane (B1218177) for alkylation.[1]

  • Ensure Complete Deprotonation: For some reactions, such as acylation, the phenol must first be deprotonated to a phenoxide ion. Ensure that a suitable base (e.g., potassium carbonate or pyridine) is added in sufficient quantity.[1]

  • Re-evaluate Reagent Amount: As with incomplete derivatization, an insufficient amount of the derivatizing reagent will lead to low yields. Try increasing the molar excess of the reagent.[1]

Problem: Formation of Multiple Products or Side Reactions

Q: My chromatogram shows the expected derivative peak, but also several other unexpected peaks. What is causing this?

A: The formation of multiple products or side reactions can complicate your analysis. Consider the following possibilities:

  • Reaction with Other Functional Groups: If your analyte contains other reactive functional groups, such as carboxylic acids or amines, these may also be derivatized, leading to multiple products.[1] In such cases, you may need to protect these other functional groups before derivatizing the phenolic hydroxyl group.[1]

  • C-acylation vs. O-acylation: In acylation reactions, the acyl group can react at the phenolic oxygen (O-acylation) or on the aromatic ring (C-acylation). O-acylation is generally favored, but C-acylation can occur, especially in the presence of a strong Lewis acid catalyst.[1]

  • Derivative Instability: The unexpected peaks could be degradation products of your desired derivative. Assess the stability of the derivative under your analytical conditions.

Data Presentation

The following table summarizes quantitative data for various derivatization methods applied to phenolic compounds.

Phenolic CompoundDerivatization MethodAnalytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Phenol, Chlorophenols, Phenylphenols4-Nitrobenzoyl chlorideHPLC-UV0.006 - 0.05 mg/L-Satisfactory[6]
PhenolsPentafluoropyridineGC-MS0.45 - 16 ng/L--[7]
PhenolPentafluorobenzyl bromideGC-MS--57[7]
PentachlorophenolPentafluorobenzyl bromideGC-MS--44[7]
4-Phenylphenol2-Sulfobenzoic anhydride (Evaporative)MALDI-TOF-MS--96[3]
4-Phenylphenol2-Sulfobenzoic anhydride (Solution-phase)HPLC--47[3]
Pentachlorophenol2-Sulfobenzoic anhydride (Evaporative, 100°C)HPLC-UV--~25[3]

Experimental Protocols

Protocol 1: General Silylation of Phenols for GC-MS

This protocol provides a general guideline for the silylation of phenolic compounds using BSTFA. Optimization for specific analytes may be required.

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in a solvent, evaporate it to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or toluene) to the dried sample.[1]

  • Reaction: Tightly cap the vial and vortex to mix. Heat the reaction mixture. Typical conditions range from 60°C to 130°C for 30 to 90 minutes.[1] The optimal temperature and time should be determined experimentally for your specific analyte.[1]

  • Analysis: Cool the sample to room temperature. Inject an aliquot of the derivatized sample directly into the GC-MS.[1]

Protocol 2: General Acylation of Phenols for GC-MS

This protocol is suitable for forming acetate (B1210297) esters of phenols using acetic anhydride.

  • Sample Preparation: To an aqueous sample containing the phenols, add a suitable amount of a base (e.g., potassium carbonate or pyridine) to deprotonate the phenols.[1]

  • Derivatization: Add an excess of acetic anhydride. Stir or vortex the mixture vigorously for 15-30 minutes at room temperature.[1]

  • Extraction: Extract the derivatized phenols into an organic solvent such as hexane (B92381) or ethyl acetate.[1]

  • Drying: Dry the organic extract over anhydrous sodium sulfate.[1]

  • Analysis: Inject an aliquot of the dried organic extract into the GC-MS.[1]

Visualizations

G General Workflow for Phenol Derivatization (GC-MS) cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Phenolic Compound Sample Dry Dry Sample (e.g., N2 stream) Sample->Dry AddReagent Add Derivatizing Agent & Solvent Dry->AddReagent React Heat & Vortex (e.g., 60-130°C, 30-90 min) AddReagent->React Cool Cool to Room Temperature React->Cool Inject Inject into GC-MS Cool->Inject G Troubleshooting Low Derivatization Yield Start Low/No Derivative Peak? ReagentFresh Is Reagent Fresh & Anhydrous? Start->ReagentFresh SufficientReagent Is Reagent in Sufficient Excess? ReagentFresh->SufficientReagent Yes Sol_NewReagent Use Fresh, Anhydrous Reagent ReagentFresh->Sol_NewReagent No OptimalConditions Are Temp/Time Optimized? SufficientReagent->OptimalConditions Yes Sol_IncreaseReagent Increase Molar Excess of Reagent SufficientReagent->Sol_IncreaseReagent No StericHindrance Is Phenol Sterically Hindered? OptimalConditions->StericHindrance Yes Sol_Optimize Optimize Temp & Time Experimentally OptimalConditions->Sol_Optimize No Sol_ReactiveReagent Use a More Reactive Agent (e.g., BSTFA > BSA) StericHindrance->Sol_ReactiveReagent Yes Success Yield Improved StericHindrance->Success No Sol_NewReagent->ReagentFresh Sol_IncreaseReagent->SufficientReagent Sol_Optimize->OptimalConditions Sol_ReactiveReagent->Success G Selecting a Derivatization Strategy Start Select Derivatization Strategy AnalysisMethod Analytical Method? Start->AnalysisMethod GC GC Analysis: Increase Volatility AnalysisMethod->GC GC HPLC HPLC Analysis: Add Chromophore/Fluorophore AnalysisMethod->HPLC HPLC StericHindrance Sterically Hindered Phenol? Silylation Silylation (e.g., BSTFA, MSTFA) StericHindrance->Silylation No ReactiveSilyl Use More Reactive Silylating Agent StericHindrance->ReactiveSilyl Yes OtherGroups Other Reactive Groups Present? Acylation Acylation (e.g., Acetic Anhydride) OtherGroups->Acylation No ProtectGroups Protect Other Groups First OtherGroups->ProtectGroups Yes AqueousSample Aqueous Sample Matrix? AqueousAcylation Consider Aqueous Acylation AqueousSample->AqueousAcylation Yes SPE Use Solid Phase Extraction (SPE) First AqueousSample->SPE No GC->StericHindrance Silylation->OtherGroups Acylation->AqueousSample ReactiveSilyl->OtherGroups ProtectGroups->Silylation

References

Technical Support Center: Purification of Crude 3-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Methyl-4-(methylthio)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized from m-cresol (B1676322) and dimethyl disulfide, is likely to contain the following impurities:

  • Unreacted Starting Materials: Residual m-cresol and dimethyl disulfide.

  • Isomeric Byproducts: Other isomers formed during the reaction.

  • Oxidation Products: The phenol (B47542) and thioether moieties are susceptible to oxidation, leading to the formation of colored impurities, such as quinones from the phenol group and sulfoxides or sulfones from the thioether group.[1]

Q2: My crude this compound is discolored (e.g., pink, brown, or yellow). What is the cause and how can I prevent it?

A2: Discoloration is a common issue with phenolic compounds and is primarily due to the formation of colored oxidation products.[1] The phenol group is sensitive to air and light, leading to the formation of quinone-type structures. The thioether group can also be oxidized. To minimize discoloration:

  • Work under an inert atmosphere: Whenever possible, perform purification steps under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Use degassed solvents: Solvents can contain dissolved oxygen, which can contribute to oxidation. Degassing solvents prior to use is recommended.

  • Protect from light: Store the crude material and purified product in amber vials or protect them from light to prevent photo-oxidation.

Q3: What are the recommended methods for purifying crude this compound?

A3: The primary methods for purifying crude this compound are:

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid compound. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: This technique is highly effective for separating the desired product from a complex mixture of impurities, especially if the impurities have different polarities.

  • Distillation: Given its boiling point of 186 °C at 2.67 kPa, vacuum distillation can be a viable purification method, particularly for removing non-volatile impurities.[1]

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water is a common setup. For mass spectrometry applications, formic acid can be used as a modifier in the mobile phase.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying and quantifying signals from impurities relative to the product.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
Oiling out (product separates as a liquid instead of crystals) The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated, and the solute is coming out of solution too quickly.Add a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation point. Ensure a slow cooling rate.
No crystal formation upon cooling Too much solvent was used. The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration of the product. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of purified product The compound has significant solubility in the cold solvent. The product was not completely precipitated.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of hot solvent for dissolution.
Crystals are colored Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: This may reduce the overall yield.
Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of product and impurities The polarity of the mobile phase is too high or too low. The stationary phase is not appropriate.Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Try a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Product is not eluting from the column The mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase (gradient elution). If using silica gel, which is acidic, consider adding a small amount of a polar solvent like methanol (B129727) to the mobile phase.
Streaking of the compound on the column The sample was not loaded properly. The column was not packed uniformly.Dissolve the crude product in a minimal amount of solvent before loading it onto the column. Ensure the column is packed evenly without any air bubbles or channels.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Yield (%) Achievable Purity (%) Key Considerations
Recrystallization 80 - 95> 99Dependent on the choice of an appropriate solvent system. Best for removing small amounts of impurities.
Column Chromatography 60 - 85> 99.5Effective for complex mixtures with multiple impurities. Yield can be lower due to losses on the column.
Vacuum Distillation 70 - 90> 98Suitable for removing non-volatile or very high-boiling impurities. Requires careful control of temperature and pressure to avoid degradation.

Note: The data in this table are representative values for the purification of substituted phenols and may vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., toluene, heptane, ethanol/water mixture) to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of Crude this compound
  • TLC Analysis: Analyze the crude mixture by TLC using different solvent systems (e.g., hexane/ethyl acetate (B1210297) mixtures) to determine the optimal mobile phase for separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Assessment by HPLC
  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[2]

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection: Inject the sample onto a C18 HPLC column.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength.

  • Analysis: The purity of the sample can be determined by integrating the peak area of the product and any impurities.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Distillation Vacuum Distillation Crude_Product->Distillation Purity_Check Purity Check (HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Distillation->Purity_Check Purity_Check->Recrystallization Further Purification Needed Purity_Check->Column_Chromatography Further Purification Needed Pure_Product Pure this compound Purity_Check->Pure_Product Meets Purity Criteria

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Crystallization Start Hot, clear solution of crude product Cooling Cool solution slowly Start->Cooling Observation Observe for crystal formation Cooling->Observation Crystals_Form Crystals form Observation->Crystals_Form Yes No_Crystals No crystals form Observation->No_Crystals No Oiling_Out Product oils out Observation->Oiling_Out Oils Filter_Wash_Dry Filter, wash, and dry crystals Crystals_Form->Filter_Wash_Dry Induce_Nucleation Induce nucleation (scratch flask, add seed crystal) No_Crystals->Induce_Nucleation Concentrate_Solution Concentrate solution and re-cool No_Crystals->Concentrate_Solution Reheat_Add_Solvent Reheat and add more co-solvent Oiling_Out->Reheat_Add_Solvent Induce_Nucleation->Observation Concentrate_Solution->Cooling Reheat_Add_Solvent->Cooling Pure_Product Pure Product Filter_Wash_Dry->Pure_Product

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Gas Chromatography Analysis of 3-Methyl-4-(methylthio)phenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for the chromatographic analysis of 3-Methyl-4-(methylthio)phenol and its isomers. This resource provides in-depth guidance for researchers, scientists, and drug development professionals to select the optimal Gas Chromatography (GC) column and troubleshoot common issues encountered during method development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating isomers of this compound by GC?

A1: The primary challenge lies in the subtle differences in the physicochemical properties of the positional isomers. Since isomers have the same mass, their separation relies on differences in boiling points and/or their interaction with the GC column's stationary phase. For closely related isomers, these differences can be minimal, requiring a highly selective stationary phase for adequate resolution.

Q2: Which type of GC stationary phase is generally recommended for separating phenolic isomers?

A2: For the separation of phenolic isomers, mid- to high-polarity columns are often recommended. Phenyl-substituted methylpolysiloxane phases, such as those with a 50% phenyl substitution, can provide the necessary selectivity through pi-pi interactions with the aromatic ring of the phenols.[1] For particularly challenging separations, specialty phases like those based on liquid crystals or ionic liquids have shown promise for separating isomeric compounds.[1] EPA methods for phenols have utilized columns such as DB-5 (5% phenyl-methylpolysiloxane) and DB-1701 (14% cyanopropylphenyl-methylpolysiloxane), which offer different selectivities.[2][3]

Q3: How does the methylthio- group influence column selection?

A3: The presence of a sulfur-containing group (methylthio-) can introduce additional considerations. While many standard columns are suitable, some sulfur compounds can be reactive. Using an inert column and liner is crucial to prevent peak tailing and loss of analyte. For complex matrices containing various sulfur compounds, specialized stationary phases, such as those incorporating palladium (II) or even water-based phases, have been used to enhance selectivity, although these are less common for routine analysis.[4][5][6][7]

Q4: Should I consider derivatization for analyzing these phenolic isomers?

A4: Derivatization can be a valuable strategy, especially if you encounter issues with peak shape (tailing) or thermal stability of the underivatized phenols.[3][8] Converting the polar hydroxyl group to a less polar ether (e.g., by methylation to form an anisole) or a bulkier silyl (B83357) ether can improve chromatographic behavior. This can also enhance volatility and sometimes improve isomeric separation on non-polar columns. However, derivatization adds an extra step to sample preparation and may introduce its own set of challenges.

GC Column Selection and Experimental Protocols

Recommended GC Columns for Isomer Separation

Selecting the optimal column requires a systematic approach. The following table summarizes potential starting points for column selection, progressing from standard to more specialized phases.

Stationary Phase Type Example Commercial Column Polarity Key Separation Principle Typical Dimensions Max Temperature
5% Phenyl Polysilphenylene-siloxaneBPX5, TG-5MSLow-PolarityBoiling Point, some shape selectivity30 m x 0.25 mm ID, 0.25 µm360-370°C
35% Phenyl Polysilphenylene-siloxaneBPX35Mid-PolarityDipole interactions, pi-pi interactions30 m x 0.25 mm ID, 0.25 µm~300°C
50% Phenyl-methylpolysiloxaneDB-17, Rxi-50Mid-PolarityEnhanced pi-pi interactions30 m x 0.25 mm ID, 0.25 µm~280°C
Polyethylene Glycol (PEG)DB-WAX, MEGA-WAXHigh-PolarityHydrogen bonding, dipole interactions30 m x 0.25 mm ID, 0.25 µm250-270°C
Detailed Experimental Protocol: A Starting Point

This protocol provides a robust starting point for method development. Optimization will likely be necessary.

1. Sample Preparation (Underivatized):

  • Dissolve the isomer mixture in a suitable solvent (e.g., methanol, acetone, or dichloromethane) to a concentration of approximately 100 µg/mL.

  • If the sample matrix is complex, perform a liquid-liquid or solid-phase extraction to isolate the phenolic compounds.

2. GC-FID/MS Parameters:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: Begin with a mid-polarity column, e.g., DB-17 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet: Split/Splitless injector at 250°C.

  • Injection Volume: 1 µL with a split ratio of 20:1 (adjust as needed based on response).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 5°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • Detector:

    • FID: 280°C, with standard gas flows.

    • MS: Transfer line at 250°C, Ion source at 230°C, Quadrupole at 150°C. Scan range 40-450 amu.

3. Data Analysis:

  • Evaluate the resolution between the isomer peaks. A resolution of >1.5 is considered baseline separation.

  • If co-elution occurs, proceed to the troubleshooting guide to optimize the separation.

Troubleshooting Guide

This guide addresses common issues you may face during the analysis of this compound isomers.

Logical Workflow for Troubleshooting Poor Separation

G Start Poor Isomer Resolution Check_Method Verify Method Parameters (Temp Program, Flow Rate) Start->Check_Method Optimize_Temp Optimize Temperature Program (Slower Ramp Rate) Check_Method->Optimize_Temp Parameters Correct Change_Phase Select a Different Stationary Phase (Increase Polarity) Optimize_Temp->Change_Phase No Improvement Success Resolution Achieved Optimize_Temp->Success Improved Resolution Increase_Length Increase Column Length (e.g., 30m to 60m) Change_Phase->Increase_Length Partial Improvement Change_Phase->Success Improved Resolution Consider_Deriv Consider Derivatization Increase_Length->Consider_Deriv Still Co-eluting Increase_Length->Success Improved Resolution Consider_Deriv->Success Improved Resolution

Caption: Troubleshooting workflow for poor isomer separation.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inappropriate stationary phase selectivity.2. Oven temperature program is too fast.3. Insufficient column length.1. Change Stationary Phase: Switch to a column with a different selectivity. If using a low-polarity phase (e.g., 5% phenyl), move to a mid- or high-polarity phase (e.g., 50% phenyl or WAX).[1]2. Optimize Temperature Program: Decrease the oven ramp rate (e.g., from 10°C/min to 2-3°C/min) to increase the time isomers spend interacting with the stationary phase.3. Increase Column Length: Use a longer column (e.g., 60 m instead of 30 m) to increase the number of theoretical plates and improve resolution.[9]
Peak Tailing 1. Active sites in the inlet liner or column.2. Column contamination.3. Sample overload.1. Use Deactivated Liners/Columns: Ensure you are using an inert or ultra-inert liner and column to minimize interactions with the phenolic hydroxyl group.[10]2. Perform Maintenance: Bake out the column at its maximum isothermal temperature. If tailing persists, trim the first 10-15 cm of the column from the inlet side.[11]3. Reduce Sample Concentration: Dilute your sample or increase the split ratio.
No Peaks or Very Small Peaks 1. Syringe or inlet issue.2. Column break.3. Leak in the system.4. Non-volatile sample under current conditions.1. Check Injection: Verify autosampler/syringe functionality. Ensure the inlet temperature is sufficient to volatilize the analytes.[12]2. Inspect Column: Check for a clean, square cut at both ends of the column and ensure it is properly installed in the inlet and detector.[13]3. Leak Check: Perform a leak check on the inlet and connections.4. Increase Temperatures: Raise the inlet and oven temperatures, but do not exceed the column's maximum limit.
Baseline Noise or Drift 1. Contaminated carrier gas.2. Column bleed.3. Septum bleed.1. Verify Gas Purity: Ensure high-purity carrier gas and that gas traps are functioning correctly.2. Condition Column: Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may be old or damaged.[14]3. Replace Septum: Use high-quality, low-bleed septa and replace them regularly. Ensure the septum purge is active.[15]

Logical Diagram for GC Column Selection

This diagram outlines the decision-making process for selecting an appropriate GC column for the separation of this compound isomers.

G Start Start: Separate this compound Isomers Phase_Select Select Initial Stationary Phase Start->Phase_Select Low_Pol Low-Polarity (5% Phenyl) Separation by Boiling Point Phase_Select->Low_Pol Alternative Mid_Pol Mid-Polarity (50% Phenyl) Separation by Polarity/Structure Phase_Select->Mid_Pol Recommended Start High_Pol High-Polarity (WAX) Separation by H-Bonding Phase_Select->High_Pol Alternative Eval_Sep Evaluate Isomer Separation Low_Pol->Eval_Sep Mid_Pol->Eval_Sep High_Pol->Eval_Sep Success Separation Achieved Eval_Sep->Success Resolution > 1.5 Troubleshoot Proceed to Troubleshooting Eval_Sep->Troubleshoot Resolution < 1.5

Caption: Decision tree for initial GC column selection.

References

Technical Support Center: Analysis of 3-Methyl-4-(methylthio)phenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the environmental sample analysis of 3-Methyl-4-(methylthio)phenol (MMP).

Troubleshooting Guide

Problem: Low recovery of MMP from soil or sediment samples.

Possible Cause Suggested Solution
Strong adsorption of MMP to organic matter in the sample. - Increase the polarity of the extraction solvent: A mixture of a polar and a non-polar solvent, such as methanol/water or acetone (B3395972)/hexane, can improve extraction efficiency. For highly organic soils, a solvent mixture containing triethylamine (B128534) may enhance the extraction of phenolic compounds.[1] - Employ advanced extraction techniques: Methods like Microwave-Assisted Extraction (MAE) or Ultrasonic Extraction can provide higher recoveries compared to traditional Soxhlet extraction by using less solvent and reducing extraction times.[1][2]
Inefficient extraction method. - Optimize extraction parameters: Ensure sufficient shaking or sonication time and an appropriate solvent-to-sample ratio. - Consider a QuEChERS-based approach: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, originally developed for pesticide residue analysis in food, has been successfully adapted for environmental matrices like soil and sediment.[3][4][5]
Degradation of MMP during sample processing. - Minimize exposure to light and heat: MMP, a degradation product of the insecticide fenthion (B1672539), can be susceptible to further degradation.[6] Process samples in a timely manner and store extracts in amber vials at low temperatures. - Adjust the pH of the extraction solvent: Acidification of the sample prior to extraction can improve the stability and extraction of phenolic compounds.

Problem: Significant signal suppression or enhancement in LC-MS/MS analysis.

Possible Cause Suggested Solution
Co-elution of matrix components with MMP. - Improve chromatographic separation: Optimize the LC gradient, mobile phase composition, and column chemistry to separate MMP from interfering compounds. - Implement a robust sample cleanup strategy: Utilize Solid-Phase Extraction (SPE) with appropriate sorbents (e.g., polymeric, C18) to remove interfering substances prior to analysis.[1] - Employ dispersive SPE (dSPE) cleanup: As part of the QuEChERS workflow, dSPE with sorbents like primary secondary amine (PSA) and C18 can effectively remove matrix components.[7]
Ionization competition in the mass spectrometer source. - Dilute the sample extract: A simple dilution can reduce the concentration of matrix components, thereby minimizing their impact on MMP ionization.[8] - Use matrix-matched calibration standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement.[7][9][8] - Utilize a stable isotope-labeled internal standard: A labeled analog of MMP, if available, can co-elute and experience similar matrix effects, providing accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects when analyzing MMP in environmental samples?

A1: The most common cause of matrix effects is the presence of co-extracted, non-volatile organic and inorganic compounds from the sample matrix (e.g., humic acids in soil, salts in water) that interfere with the ionization of MMP in the mass spectrometer's ion source.[8] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

Q2: Can I use a standard QuEChERS kit for MMP analysis in soil?

A2: Yes, a standard citrate-buffered QuEChERS method can be a good starting point for the extraction of MMP and its parent compound, fenthion, from soil and sediment.[3][7][9] However, optimization of the dSPE cleanup step may be necessary depending on the soil type. For example, for soils with high organic matter content, additional sorbents like graphitized carbon black (GCB) might be required to remove pigments and other organic interferences.

Q3: What are the expected recovery rates for MMP using SPE or QuEChERS?

A3: While specific recovery data for MMP is limited, studies on its parent compound, fenthion, and other phenolic compounds can provide an estimate. For fenthion and its metabolites in various crops using a QuEChERS method, recoveries are generally in the range of 70-120%.[7][9] For phenolic compounds extracted from water using SPE, recoveries can be greater than 70%. For pesticides in water and sediment using QuEChERS, recoveries have been reported to be between 63-116% and 48-115%, respectively.[3][4] It is crucial to validate the method for your specific matrix to determine the actual recovery for MMP.

Q4: How can I quantitatively assess the matrix effect for my MMP analysis?

A4: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is done by comparing the peak area of MMP in a standard solution prepared in a post-extraction blank matrix to the peak area of MMP in a pure solvent standard at the same concentration.[8] An MF value of 1 indicates no matrix effect, a value less than 1 indicates signal suppression, and a value greater than 1 indicates signal enhancement.

Quantitative Data Summary

The following tables summarize recovery data for fenthion and its metabolites (as a proxy for MMP) and other phenolic compounds using different sample preparation techniques.

Table 1: Recovery of Fenthion and its Metabolites using a Citrate-Buffered QuEChERS Method in Various Matrices. [7][9]

CompoundMatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%)
FenthionBrown Rice0.0185.55.4
0.188.23.1
0.590.12.5
Fenthion SulfoxideChili Pepper0.0198.74.8
0.1101.22.9
0.5103.51.8
Fenthion SulfoneOrange0.0195.26.1
0.197.84.2
0.599.33.3

Table 2: Recovery of Pesticides from Water and Sediment using a QuEChERS Method. [3][4]

MatrixSpiking LevelRecovery Range (%)RSD Range (%)
Water0.01 - 0.1 mg/L63 - 116< 12
Sediment0.02 - 0.2 mg/kg48 - 115< 16

Experimental Protocols

Protocol 1: QuEChERS Extraction for Soil and Sediment Samples (Adapted for MMP Analysis) [3][7][9]

  • Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity. For dry samples, a hydration step may be necessary to improve extraction efficiency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing MgSO₄, PSA, and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS or GC-MS analysis. For LC-MS/MS, the extract may need to be diluted.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples (Adapted for MMP Analysis) [10]

  • Sample Preparation: Acidify the water sample to a pH of approximately 3.5 with a suitable acid (e.g., acetic acid).

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Strata-X) with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a small volume of deionized water to remove any unretained interferences.

  • Elution: Elute the trapped MMP from the cartridge with an appropriate organic solvent (e.g., acetone followed by dichloromethane).

  • Concentration: Concentrate the eluate to a final volume of 0.5-1 mL under a gentle stream of nitrogen before analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Environmental Sample (Water, Soil, Sediment) extraction Extraction (QuEChERS or LLE) sample->extraction cleanup Cleanup (dSPE or SPE) extraction->cleanup instrument LC-MS/MS or GC-MS cleanup->instrument data Data Acquisition instrument->data quant Quantification (Matrix-Matched Calibration) data->quant report Final Report quant->report

Caption: General experimental workflow for the analysis of MMP.

troubleshooting_logic cluster_recovery Low Recovery Issues cluster_matrix_effects Matrix Effect Issues start Problem Encountered (e.g., Low Recovery, Matrix Effects) check_extraction Review Extraction Protocol start->check_extraction improve_cleanup Enhance Sample Cleanup start->improve_cleanup optimize_solvent Optimize Solvent System check_extraction->optimize_solvent check_cleanup Evaluate Cleanup Step check_extraction->check_cleanup solution Problem Resolved optimize_solvent->solution check_cleanup->solution matrix_match Use Matrix-Matched Standards improve_cleanup->matrix_match dilute_sample Dilute Sample Extract improve_cleanup->dilute_sample matrix_match->solution dilute_sample->solution

Caption: Troubleshooting logic for mitigating matrix effects.

References

Validation & Comparative

A Comparative Guide to the Biodegradation Pathways of 3-Methyl-4-(methylthio)phenol and 3-Methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the microbial biodegradation pathways of two substituted phenols: 3-Methyl-4-(methylthio)phenol and 3-methyl-4-nitrophenol (B363926). The information presented herein is based on available experimental data to facilitate a comprehensive understanding of their environmental fate and the biochemical mechanisms governing their degradation.

Biodegradation of this compound

The microbial degradation of this compound has been primarily studied in Nocardia species. The proposed pathway involves the initial oxidation of the phenol (B47542) to a catechol intermediate, followed by ring cleavage.

Proposed Biodegradation Pathway

The degradation is understood to proceed via a meta-cleavage pathway of a catechol intermediate. The initial step is the hydroxylation of this compound to form 3-methyl-4-(methylthio)catechol. This is followed by ring fission catalyzed by a catechol 2,3-dioxygenase.

3-Methyl-4-(methylthio)phenol_Biodegradation MMP This compound MMC 3-Methyl-4-(methylthio)catechol MMP->MMC Monooxygenase RingCleavage Ring Cleavage Product (2-hydroxy-5-methylthiomuconic semialdehyde) MMC->RingCleavage Catechol 2,3-dioxygenase (meta-cleavage) TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism

Proposed biodegradation pathway of this compound.
Quantitative Data

Quantitative data on the complete degradation of this compound is limited. However, studies on the activity of catechol dioxygenases with analogous compounds provide insights into the enzymatic kinetics.

EnzymeSubstrateRelative Activity (%)Reference
Catechol 2,3-dioxygenase3-(methylthio)catechol (B10485)~30% (compared to catechol)[1]
Catechol 1,2-dioxygenase3-(methylthio)catechol0.8% (compared to catechol)[1]
Experimental Protocols

Objective: To elucidate the biodegradation pathway and kinetics of this compound by Nocardia sp.

Methodology:

  • Cultivation: Nocardia sp. is grown in a minimal salts medium with glucose as a primary carbon source. This compound is introduced as a co-substrate.

  • Intermediate Identification: Culture samples are collected at various time points. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The extract is then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify intermediates. Derivatization (e.g., silylation) may be required to enhance the volatility of the compounds for GC-MS analysis.[2]

  • Quantification: The disappearance of the parent compound and the appearance of intermediates and final products are quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector.[3]

  • Enzyme Assays: Crude cell-free extracts are prepared from cells grown in the presence of this compound. The activity of catechol 2,3-dioxygenase is assayed spectrophotometrically by monitoring the formation of the ring-cleavage product (2-hydroxy-5-methylthiomuconic semialdehyde) at its characteristic wavelength.

Biodegradation of 3-Methyl-4-nitrophenol

The biodegradation of 3-methyl-4-nitrophenol (3M4NP) is more extensively studied, with two primary pathways proposed: the methylhydroquinone (B43894) pathway and the catechol pathway.

Biodegradation Pathways

Methylhydroquinone Pathway: This is the more predominantly reported pathway. It involves the initial monooxygenation of 3M4NP to methyl-1,4-benzoquinone (MBQ), which is then reduced to methylhydroquinone (MHQ). MHQ subsequently undergoes ring cleavage.[4]

3-methyl-4-nitrophenol_MHQ_Pathway M4NP 3-Methyl-4-nitrophenol MBQ Methyl-1,4-benzoquinone M4NP->MBQ PNP 4-monooxygenase (PnpA) MHQ Methylhydroquinone MBQ->MHQ 1,4-Benzoquinone reductase (PnpB) RingCleavage Ring Cleavage Products MHQ->RingCleavage Dioxygenase (PnpCD) TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism (PnpE, PnpF)

Methylhydroquinone pathway for 3-methyl-4-nitrophenol biodegradation.

Catechol Pathway: An alternative pathway involves the formation of catechol as a key intermediate.[5]

3-methyl-4-nitrophenol_Catechol_Pathway M4NP 3-Methyl-4-nitrophenol Catechol Catechol M4NP->Catechol Monooxygenase RingCleavage Ring Cleavage Products Catechol->RingCleavage Catechol 1,2-dioxygenase (ortho) or Catechol 2,3-dioxygenase (meta) TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism Experimental_Workflow cluster_0 Cultivation & Sampling cluster_1 Intermediate Analysis cluster_2 Enzyme Assays Cultivation Microbial Cultivation with Substrate Sampling Time-course Sampling Cultivation->Sampling Extraction Solvent Extraction Sampling->Extraction CellExtract Preparation of Cell-Free Extract Sampling->CellExtract Analysis HPLC / GC-MS Analysis Extraction->Analysis EnzymeAssay Spectrophotometric / Chromatographic Assays CellExtract->EnzymeAssay

References

A Comparative Guide to Certified Reference Materials for 3-Methyl-4-(methylthio)phenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-Methyl-4-(methylthio)phenol, the selection of a high-quality certified reference material (CRM) is paramount for ensuring the accuracy, reliability, and traceability of experimental results. This guide provides a comprehensive comparison of commercially available CRMs for this compound, along with detailed experimental protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Certified Reference Materials

The selection of an appropriate CRM is a critical step in the analytical workflow. Key parameters to consider include the certified purity, the associated uncertainty, and the traceability to national or international standards. Below is a comparison of this compound reference materials available from prominent suppliers.

Parameter LGC Standards Sigma-Aldrich Veeprho
Product Name This compoundThis compoundThis compound
CAS Number 3120-74-93120-74-9[1]3120-74-9[2]
Molecular Formula C₈H₁₀OSC₈H₁₀OS[1]C₈H₁₀OS[2]
Molecular Weight 154.23154.23[1]154.23
Purity High quality reference standards are available.[3] Specific purity values are provided on the Certificate of Analysis.97%[1]Impurity reference standards are provided.[2] Detailed purity information is available on the Certificate of Analysis.
Format NeatSolid[1]Not specified
Traceability Manufactured under ISO 17034, ensuring traceability.[4]Certificate of Analysis available, but traceability to specific standards is not explicitly stated in the initial search results.Provides a Certificate of Analysis with each product, detailing identification and purity testing.[5]
Availability Available online.[3]Available through Sigma-Aldrich.[1]Immediately available.[2]

Experimental Protocols

Accurate quantification of this compound relies on robust and validated analytical methods. Below are detailed protocols for GC-MS and LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound.

1. Sample Preparation:

  • Extraction: For solid samples, a solvent extraction using a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) is recommended. For liquid samples, a liquid-liquid extraction may be employed.

  • Derivatization: To improve the volatility and chromatographic behavior of this compound, derivatization is often necessary. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[6]

  • Injector Temperature: 250°C.[6]

  • Injection Mode: Splitless.[6]

  • MS Ion Source Temperature: 230°C.[6]

  • MS Quadrupole Temperature: 150°C.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS_Detection MS Detection GC_Column->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS Analysis Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization.

1. Sample Preparation:

  • Extraction: A simple dilution in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is often sufficient for liquid samples. Solid samples may require extraction.

  • Filtration: It is recommended to filter the sample extract through a 0.22 µm syringe filter prior to injection to protect the LC column.

2. LC-MS Conditions:

  • Liquid Chromatograph: Agilent 1260 HPLC system or equivalent.[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a common choice.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.5 mL/min.[8]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration LC_Injection LC Injection Filtration->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization MS_Detection MS Detection MS_Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

LC-MS Analysis Workflow

Conclusion

The choice of a certified reference material for this compound analysis should be based on a thorough evaluation of the product's specifications and the supplier's quality certifications. LGC Standards, Sigma-Aldrich, and Veeprho are all reputable suppliers of reference materials. For the highest level of confidence, it is recommended to obtain a CRM from a supplier accredited to ISO 17034.

The provided GC-MS and LC-MS protocols offer robust starting points for the quantitative analysis of this compound. Method validation should be performed in the user's laboratory to ensure that the chosen method meets the specific requirements of the application. The use of a high-quality CRM is essential for the successful validation and routine application of these analytical methods.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 3-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3-Methyl-4-(methylthio)phenol is essential for various applications, from its use as an intermediate in organic synthesis to its potential role in metabolic studies. The choice of an appropriate analytical technique is critical for obtaining robust and reproducible data. This guide presents an objective comparison of two powerful analytical methodologies: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. This comparison is supported by established analytical principles and data from analogous compounds to assist in method selection and cross-validation.

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its performance characteristics. Below is a summary of typical validation parameters for the analysis of phenolic compounds, providing a comparative overview of what can be expected from HPLC and GC-MS methods for this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Commentary
Linearity (R²) ≥ 0.999≥ 0.998Both techniques offer excellent linearity over a defined concentration range.
Limit of Detection (LOD) 1 - 10 µg/L0.01 - 0.5 µg/LGC-MS generally provides superior sensitivity, making it ideal for trace-level analysis.[1]
Limit of Quantification (LOQ) 5 - 50 µg/L0.05 - 1.5 µg/LConsistent with LOD, the LOQ for GC-MS is typically lower than for HPLC-UV.[2]
Accuracy (% Recovery) Typically within 95 - 105%90 - 110%Both methods demonstrate high accuracy.[3] GC-MS recovery can be influenced by the efficiency of the derivatization step.
Precision (%RSD) < 3%< 10%HPLC often shows slightly better precision for routine analyses.[4] The multi-step sample preparation for GC-MS can introduce more variability.
Specificity Good to ExcellentExcellentWhile HPLC with UV detection offers good specificity, co-eluting impurities can interfere. GC-MS provides definitive identification based on both retention time and mass spectral data.
Sample Throughput HigherLowerHPLC methods, often with simpler sample preparation, generally allow for higher sample throughput.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline representative experimental protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a reversed-phase HPLC method suitable for the analysis of this compound.[5]

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Filter the solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. HPLC Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1 reverse-phase column or a similar C18 column.[5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection: UV detection at an appropriate wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the this compound peak by its retention time compared to a reference standard.

  • Quantify the compound by constructing a calibration curve from a series of standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of phenolic compounds like this compound typically requires a derivatization step to increase their volatility and thermal stability.[1][6]

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using an appropriate solvent extraction method if necessary.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried residue to convert the phenolic hydroxyl group to a less polar trimethylsilyl (B98337) ether.[2]

  • Incubate the mixture to ensure complete derivatization.

2. GC-MS Conditions:

  • Instrument: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5ms).[2][7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

  • Oven Temperature Program: A suitable temperature program to ensure the separation of the analyte from other components. For example, an initial temperature of 60°C, ramped to 250°C.[7]

  • Injector Temperature: 250°C.[7]

  • Injection Mode: Splitless injection is often used for trace analysis.[2]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.[7]

    • Scan Range: A mass-to-charge ratio (m/z) range appropriate for the derivatized analyte (e.g., m/z 50-500).

3. Data Analysis:

  • Identify the derivatized this compound by its retention time and its characteristic mass spectrum.

  • Quantify the compound using a calibration curve prepared from derivatized standards. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

Visualizing the Workflow and Comparison

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Cross-Validation Sample Bulk Sample Prep Prepare Homogenized Aliquots Sample->Prep HPLC_Inject Inject into HPLC-UV Prep->HPLC_Inject Derivatize Derivatization (Silylation) Prep->Derivatize HPLC_Data Acquire HPLC Data (Retention Time, Peak Area) HPLC_Inject->HPLC_Data HPLC_Quant Quantify with HPLC Calibration Curve HPLC_Data->HPLC_Quant Compare Compare Results HPLC_Quant->Compare GCMS_Inject Inject into GC-MS Derivatize->GCMS_Inject GCMS_Data Acquire GC-MS Data (Retention Time, Mass Spectrum) GCMS_Inject->GCMS_Data GCMS_Quant Quantify with GC-MS Calibration Curve GCMS_Data->GCMS_Quant GCMS_Quant->Compare Stats Statistical Analysis (e.g., t-test, Bland-Altman) Compare->Stats Conclusion Assess Method Concordance Stats->Conclusion

Caption: A flowchart illustrating the cross-validation process for HPLC and GC-MS methods.

Method_Comparison cluster_hplc_attr cluster_gcms_attr center 3-Methyl-4- (methylthio)phenol Analysis HPLC HPLC-UV center->HPLC GCMS GC-MS center->GCMS H_Speed Higher Throughput HPLC->H_Speed H_Robust Robustness HPLC->H_Robust H_Cost Lower Cost HPLC->H_Cost G_Sens Higher Sensitivity GCMS->G_Sens G_Spec Higher Specificity GCMS->G_Spec G_Complex Handles Complex Matrices GCMS->G_Complex

Caption: Key performance characteristics of HPLC and GC-MS for phenolic compound analysis.

Conclusion and Recommendations

Both HPLC and GC-MS are suitable techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and high-throughput method, making it well-suited for routine quality control, the analysis of formulations, and the quantification of this compound in relatively clean sample matrices where high sensitivity is not a primary requirement.

  • GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level detection in complex biological or environmental matrices. The structural information provided by the mass spectrometer ensures a high degree of confidence in the identification of the analyte.

A thorough cross-validation is essential when using both methods or transitioning from one to the other. This ensures the consistency and reliability of the analytical data, providing confidence in the reported results regardless of the methodology employed.

References

A Comparative Analysis of the Biological Activities of 3-Methyl-4-(methylthio)phenol and its Parent Compound, 4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 3-Methyl-4-(methylthio)phenol and its parent compound, 4-(methylthio)phenol (B156131). While direct comparative studies quantifying the biological effects of these two specific compounds are limited in publicly available scientific literature, this document synthesizes the existing information and provides context through general knowledge of related phenolic compounds. Detailed experimental protocols for key biological assays and potential signaling pathways are also presented to facilitate further research.

Introduction to the Compounds

4-(methylthio)phenol is a sulfur-containing phenol (B47542) that serves as a versatile chemical intermediate. It is recognized for its potential as a catalyst and antioxidant in various chemical processes.

This compound is a derivative of 4-(methylthio)phenol, characterized by an additional methyl group on the phenol ring. It has been identified as a metabolite of the organophosphorus nematicide Fenamiphos and a photo-transformed product of the insecticide fenthion (B1672539). Notably, its potential as an endocrine-disrupting chemical has been investigated.

Comparative Biological Activities: A Qualitative Overview

Due to a lack of direct comparative experimental data, a quantitative comparison of the biological activities of these two compounds is not currently possible. The following sections summarize the available qualitative information.

Antioxidant Activity
Estrogenic Activity

One of the more specifically documented biological activities for This compound is its weak estrogenic effect. A study investigating the photo-transformed products of fenthion identified this compound and reported its estrogenic activity to be 1.7 x 10-6 times that of 17β-estradiol in a yeast two-hybrid assay incorporating the human estrogen receptor alpha (hERα)[1]. This suggests that the compound can act as a xenoestrogen, potentially interacting with the endocrine system. There is currently no available information on the estrogenic or anti-estrogenic activity of 4-(methylthio)phenol .

Cytotoxicity and Anti-inflammatory Activity

Comprehensive studies detailing the cytotoxic or anti-inflammatory effects of either This compound or 4-(methylthio)phenol are not prevalent in the accessible literature. Therefore, a comparison of their potential in these areas cannot be made at this time.

Data Presentation

As no direct quantitative comparative data was found, a table summarizing this information cannot be provided. Should experimental data become available, the following structure is recommended for clear comparison:

Table 1: Comparative Biological Activities (Hypothetical Data)

Biological ActivityAssayThis compound (IC50/EC50)4-(methylthio)phenol (IC50/EC50)Reference Compound (IC50/EC50)
Antioxidant ActivityDPPH--Trolox: X µM
CytotoxicityMTT (MCF-7 cells)--Doxorubicin: Y µM
Anti-inflammatoryNitric Oxide Inhibition--Dexamethasone: Z µM
Estrogenic ActivityYES Assay (hERα)--17β-estradiol: A nM

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the biological activities discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

  • Prepare various concentrations of the test compounds (this compound and 4-(methylthio)phenol) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • In a 96-well microplate, add a specific volume of the test compound or standard solution to a defined volume of the DPPH working solution. A control well should contain only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Seed cells (e.g., a cancer cell line like MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Yeast Estrogen Screen (YES) Assay

This in vitro bioassay is used to detect substances that can mimic estrogen by binding to and activating the estrogen receptor.

Principle: Genetically modified yeast (Saccharomyces cerevisiae) containing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which encodes β-galactosidase) are used. When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to the production of β-galactosidase. This enzyme then metabolizes a chromogenic substrate, resulting in a color change that is proportional to the estrogenic activity.

Procedure:

  • Prepare a culture of the recombinant yeast strain.

  • In a 96-well plate, add serial dilutions of the test compounds and a standard estrogen (e.g., 17β-estradiol). A solvent control is also included.

  • Add the yeast culture and the chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG) to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 48-72 hours).

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the color change.

  • The estrogenic activity is determined by plotting the absorbance against the compound concentration, and the EC50 value (the concentration that produces 50% of the maximal response) can be calculated.

Potential Signaling Pathways

Phenolic compounds are known to exert their biological effects by modulating various intracellular signaling pathways. Although specific pathways for this compound and 4-(methylthio)phenol have not been elucidated, based on their chemical structure, they may potentially interact with the following key pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. Many phenolic compounds are known to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathways: These pathways (including ERK, JNK, and p38) are involved in cellular processes such as proliferation, differentiation, and apoptosis. Antioxidant and anti-inflammatory effects of phenolic compounds are often mediated through the modulation of MAPK signaling.

The following diagrams illustrate the general workflow of a biological assay and a simplified representation of these signaling pathways.

G cluster_0 Experimental Workflow Compound Preparation Compound Preparation Cell Culture/Assay Setup Cell Culture/Assay Setup Compound Preparation->Cell Culture/Assay Setup Treatment Treatment Cell Culture/Assay Setup->Treatment Incubation Incubation Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Figure 1: A generalized workflow for in vitro biological assays.

G cluster_NFkB NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor binds IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IKK Complex->NF-κB leads to activation IκB->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression regulates

Figure 2: Simplified NF-κB signaling pathway.

G cluster_MAPK MAPK Signaling Pathway Extracellular Signals Extracellular Signals Receptor Receptor Extracellular Signals->Receptor activate MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Cellular Response Cellular Response Transcription Factors->Cellular Response induce

Figure 3: Generalized MAPK signaling cascade.

Conclusion

This guide highlights the current knowledge gap regarding the comparative biological activities of this compound and 4-(methylthio)phenol. While qualitative information suggests potential estrogenic activity for the methylated compound, a comprehensive understanding of their antioxidant, cytotoxic, and anti-inflammatory properties requires further experimental investigation. The provided experimental protocols and overview of potentially relevant signaling pathways offer a foundational framework for researchers to undertake such comparative studies. The generation of quantitative data will be crucial for elucidating the structure-activity relationship and determining the therapeutic or toxicological potential of these compounds.

References

Bioremediation of 3-Methyl-4-(methylthio)phenol: An Efficacy Guide to Known Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

The bioremediation of 3-Methyl-4-(methylthio)phenol (MMP), a sulfur-containing organic pollutant, is a critical area of research for environmental detoxification. This guide provides a comprehensive overview of the current scientific knowledge on the efficacy of bacterial strains in degrading MMP, with a focus on providing researchers, scientists, and drug development professionals with detailed experimental data and protocols.

Currently, the most extensively studied bacterium for the degradation of this compound is Nocardia sp. DSM 43251. While the scientific literature provides significant insight into its metabolic pathways, a direct quantitative comparison with other bacterial strains is limited due to a lack of available data on other MMP-degrading microbes. This guide, therefore, focuses on the detailed capabilities of Nocardia sp. DSM 43251, presenting it as the current model organism for MMP bioremediation.

Comparative Efficacy and Metabolic Insights

Nocardia sp. DSM 43251 has been shown to effectively oxidize this compound through a process of cometabolism, meaning it requires an additional carbon source to support growth and enzymatic activity for the degradation of MMP. The rate of degradation is significantly enhanced in the presence of a co-substrate.

The primary metabolic route for MMP degradation by Nocardia sp. DSM 43251 involves a "meta" cleavage pathway of the aromatic ring. The process is initiated by the hydroxylation of the benzene (B151609) ring, leading to the formation of substituted catechol, which is then further metabolized.

Table 1: Metabolic Profile of Nocardia sp. DSM 43251 in the Presence of this compound

ParameterObservation with Acetate (B1210297) as Co-substrateObservation with Sucrose as Co-substrate
Primary Degradation Pathway 2,3-("meta")-fission pathway1,2-("ortho")-fission pathway also active
Key Intermediate Metabolite 3-methyl-4-(methylthio)catechol3-methyl-4-(methylthio)catechol
Accumulation of Intermediates No significant accumulation of metabolitesFormation of furanone derivatives
Enzyme Activity High catechol 2,3-dioxygenase activityHigher catechol 1,2-dioxygenase activity

Metabolic Pathway of this compound Degradation

The degradation of this compound by Nocardia sp. DSM 43251 initiates with the oxidation of the phenol (B47542) group, followed by ring cleavage. The specific pathway is influenced by the available co-substrate.

Caption: Metabolic pathway of this compound degradation by Nocardia sp. DSM 43251.

Experimental Protocols

The following protocols are based on established methodologies for studying the biodegradation of substituted phenols and can be adapted for comparative studies of MMP degradation.

Bacterial Culture and Acclimatization
  • Bacterial Strain: Nocardia sp. DSM 43251.

  • Growth Medium: A minimal salt medium (MSM) is typically used, with the following composition (g/L): K2HPO4 (1.5), KH2PO4 (0.5), (NH4)2SO4 (1.0), MgSO4·7H2O (0.2), NaCl (0.1), FeSO4·7H2O (0.01), and CaCl2·2H2O (0.02). The final pH should be adjusted to 7.0.

  • Co-substrate: A suitable carbon source, such as acetate or sucrose, should be added to the MSM to support bacterial growth.

  • Acclimatization: To enhance degradation efficiency, the bacterial culture should be gradually acclimatized to MMP by sequential transfer into MSM containing increasing concentrations of the target compound.

Biodegradation Experiment
  • Inoculum Preparation: Harvest cells from a fresh culture by centrifugation, wash with sterile MSM, and resuspend to a desired optical density (e.g., OD600 of 1.0).

  • Experimental Setup: In sterile flasks, add MSM with the chosen co-substrate and the desired initial concentration of MMP. Inoculate with the prepared cell suspension. Include a non-inoculated control to monitor for abiotic degradation.

  • Incubation: Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

  • Sampling: Withdraw samples at regular time intervals for analysis of MMP concentration and bacterial growth (OD600).

Analytical Methods
  • Quantification of MMP: The concentration of MMP in the culture supernatant can be determined using High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a mobile phase consisting of a gradient of methanol (B129727) and acidified water. Detection is performed using a UV detector at the maximum absorbance wavelength of MMP.

  • Identification of Metabolites: Intermediary metabolites can be identified using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the elucidation of the degradation pathway.

Enzyme Assays
  • Preparation of Cell-Free Extracts: Harvest bacterial cells from the biodegradation experiment, wash them, and then disrupt the cells using methods like sonication or French press. Centrifuge the lysate to obtain a cell-free extract.

  • Dioxygenase Activity: The activity of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, the key enzymes in the ortho and meta cleavage pathways respectively, can be measured spectrophotometrically by monitoring the formation of the ring-cleavage products from catechol.

Experimental Workflow

The following diagram illustrates a typical workflow for a bioremediation study of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Analysis cluster_results Results Strain Bacterial Strain Isolation & Acclimatization Biodegradation Biodegradation Assay (Incubation & Sampling) Strain->Biodegradation Media Media Preparation (MSM + Co-substrate + MMP) Media->Biodegradation Analysis Chemical Analysis (HPLC for MMP, GC-MS for metabolites) Biodegradation->Analysis Enzyme Enzyme Assays (Cell-free extracts) Biodegradation->Enzyme Data Data Interpretation (Degradation kinetics, Pathway elucidation) Analysis->Data Enzyme->Data

Caption: A generalized experimental workflow for studying the bioremediation of this compound.

A Comparative Guide to Mass Spectral Library Validation for the Identification of 3-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectral library validation for the identification of 3-Methyl-4-(methylthio)phenol, a compound of interest in various fields of chemical and biomedical research. We will delve into a comparison of major mass spectral libraries, present detailed experimental protocols, and offer a validation workflow to ensure confident identification of this analyte.

Data Presentation: Mass Spectral Data for this compound

Confident identification of a target compound using mass spectral libraries relies on the comparison of experimentally obtained mass spectra with reference spectra. Below is a summary of the key mass-to-charge ratios (m/z) and their relative intensities for this compound and its trimethylsilyl (B98337) (TMS) derivative, which can be found in publicly accessible databases. The derivatization of the phenolic hydroxyl group with a TMS agent is a common strategy to improve the gas chromatographic behavior of the compound.

Compoundm/z (Relative Intensity %)Base Peak (m/z)Molecular Ion (m/z)
This compound 154 (100), 139 (48), 107 (8), 95 (16), 77 (14)154154
This compound, TMS derivative 226 (100), 211 (45), 183 (15), 73 (20)226226

Note: The mass spectral data presented here is a generalized representation based on publicly available information. Actual fragmentation patterns and relative intensities can vary depending on the instrumentation and analytical conditions.

Performance Comparison of Mass Spectral Libraries: NIST vs. Wiley

The two most prominent and widely utilized mass spectral libraries for the identification of small molecules are the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data. Both are extensive collections of electron ionization (EI) mass spectra used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureNIST Mass Spectral LibraryWiley Registry of Mass Spectral Data
Library Size Over 3 million spectra, including EI and tandem MS data, in the 2023 release.[1]Also contains over 3 million spectra in its most recent combined version with NIST.[1]
Data Curation Developed and curated by the National Institute of Standards and Technology (NIST), a US government agency.Curated by Wiley's internal and external experts with rigorous protocols.[2]
Software Integration Typically bundled with the NIST MS Search software, which includes tools like AMDIS for deconvolution.[1]Available in most common instrument manufacturer formats and can be integrated with various software platforms.[1]
Search Algorithms Utilizes forward and reverse search algorithms, providing a "match factor" and "reverse match factor" to indicate the quality of the spectral similarity.Employs similar search algorithms to determine spectral matches.
Specialized Libraries Offers a variety of specialized libraries for specific applications.Provides numerous specialized libraries, such as those for drugs, flavors and fragrances, and pesticides.[3]
Updates Regularly updated with new spectra and features. The 2023 version includes AI-calculated retention indices.[1]Also regularly updated to expand its compound coverage.

Key Considerations for this compound Identification:

For a relatively simple molecule like this compound, both the NIST and Wiley libraries are likely to contain a reference spectrum. The choice between them often comes down to the specific version of the library available in a laboratory and the user's familiarity with the accompanying search software. For confident identification, it is crucial to not rely solely on the match score but to also consider the retention index of the analyte. A good practice is to analyze a certified reference standard of this compound under the same experimental conditions to confirm its retention time and mass spectrum.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the identification of this compound using GC-MS.

Protocol 1: Sample Preparation and Derivatization

Given the polar nature of the hydroxyl group in this compound, derivatization is often recommended to improve its volatility and chromatographic peak shape. Silylation is a common derivatization technique.

  • Sample Dissolution: Dissolve a known quantity of the sample extract or standard in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Derivatization Agent: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to 100 µL of the sample solution in a sealed vial.

  • Reaction: Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

Protocol 2: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized and underivatized this compound.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

Protocol 3: Data Analysis and Library Validation
  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.

  • Library Search: Perform a library search of the acquired mass spectrum against the NIST and/or Wiley mass spectral libraries.

  • Evaluation of Results:

    • Match Factor: A numerical value (typically up to 1000 or 999) indicating the similarity between the acquired spectrum and the library spectrum. A match factor above 800 is generally considered a good match.

    • Reverse Match Factor: This indicates how well the library spectrum matches the acquired spectrum. A high reverse match factor is also indicative of a good match.

    • Retention Index (RI): Compare the experimental RI of the analyte with the RI reported in the library or literature. This provides an additional layer of confirmation.

  • Confirmation: For unambiguous identification, inject a certified reference standard of this compound under the same analytical conditions and compare the retention time and mass spectrum.

Mandatory Visualizations

Validation_Workflow Mass Spectral Library Validation Workflow A Sample Preparation (with/without derivatization) B GC-MS Analysis A->B C Acquire Mass Spectrum and Retention Time B->C D Mass Spectral Library Search (NIST / Wiley) C->D E Evaluate Match Quality (Match Factor, Reverse Match) D->E F Compare with Reference Standard (Retention Time, Mass Spectrum) E->F Good Match H Inconclusive Identification (Further Investigation Required) E->H Poor Match G Confident Identification F->G Confirmation F->H No Confirmation

Caption: Workflow for the validation of this compound identification.

Logical_Relationship Logical Relationship in Method Selection cluster_0 Primary Identification cluster_1 Confirmatory Analysis cluster_2 Method Enhancement A GC-MS with Mass Spectral Library Search B Comparison with Certified Reference Standard A->B C High-Resolution Mass Spectrometry (HRMS) for Elemental Composition A->C D Derivatization (e.g., Silylation) for Improved Chromatography D->A

Caption: Decision tree for selecting an appropriate identification method.

References

Navigating the Analytical Maze: A Guide to Inter-Laboratory Variability in 3-Methyl-4-(methylthio)phenol (MMTP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unraveling the Discrepancies: A Look at Potential Inter-Laboratory Performance

True inter-laboratory studies are essential for establishing the reproducibility of an analytical method. In the absence of such a study for MMTP, the following table presents a hypothetical scenario illustrating the types of data and variability metrics that would be assessed. This table is for illustrative purposes only and is designed to highlight key performance indicators.

Table 1: Hypothetical Inter-Laboratory Comparison for the Quantification of MMTP in a Standard Solution (10 µg/mL)

LaboratoryMethodSample PreparationReported Concentration (µg/mL)Relative Standard Deviation (RSD, %)Z-Score
Lab AGC-MS with DerivatizationLLE, Silylation9.83.5-0.5
Lab BLC-MS/MSDirect Injection10.55.21.25
Lab CGC-MS with DerivatizationSPE, Silylation9.54.1-1.25
Lab DLC-MS/MSSPE10.22.80.5
Lab EGC-MS without DerivatizationLLE11.28.73.0

Note: Data presented is hypothetical. LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction.

Core Methodologies: A Comparative Overview

The quantification of MMTP, which possesses both a phenolic hydroxyl group and a methylthio group, can be approached using several analytical techniques. The two most prominent are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method, along with the sample preparation protocol, significantly influences the accuracy, precision, and comparability of the results.

Experimental Protocols: A Deeper Dive

1. Sample Preparation: The Critical First Step

The complexity of the sample matrix is a primary source of analytical variability. Proper sample preparation is crucial to isolate MMTP and remove interfering substances.

  • Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of the analyte between two immiscible liquid phases.

    • Protocol:

      • Adjust the pH of the aqueous sample to acidic conditions (e.g., pH 2) to ensure MMTP is in its neutral form.

      • Extract with a water-immiscible organic solvent such as diethyl ether or dichloromethane.

      • Repeat the extraction process multiple times.

      • Combine the organic phases and dry over anhydrous sodium sulfate.

      • Concentrate the extract to a known volume before analysis.

  • Solid-Phase Extraction (SPE): A more modern and often more efficient technique that uses a solid sorbent to isolate the analyte.

    • Protocol:

      • Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol (B129727) followed by water.

      • Load the sample onto the cartridge.

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute MMTP with a stronger organic solvent (e.g., methanol or acetonitrile).

      • Evaporate the eluate and reconstitute in a suitable solvent for analysis.

2. Analytical Quantification: GC-MS vs. LC-MS/MS

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. For a polar compound like MMTP, derivatization is often necessary to improve its volatility and chromatographic behavior.[1]

    • Derivatization (Silylation): This process replaces the active hydrogen on the phenolic hydroxyl group with a less polar trimethylsilyl (B98337) (TMS) group.[1]

      • Protocol:

        • To the dried sample extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., Trimethylchlorosilane - TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

        • Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

        • Inject an aliquot of the derivatized sample into the GC-MS.

    • GC-MS Analysis Protocol:

      • Injector: Splitless mode at a temperature of 250°C.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-35ms).

      • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

      • Mass Spectrometer: Electron ionization (EI) at 70 eV. Monitor characteristic ions for MMTP-TMS derivative for quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, often without the need for derivatization.

    • LC-MS/MS Analysis Protocol:

      • Column: A reversed-phase C18 column is typically used.

      • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.

      • Mass Spectrometer: Electrospray ionization (ESI) in either positive or negative ion mode.

      • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for MMTP.

Visualizing the Workflow

To better understand the analytical process and the points at which variability can be introduced, the following diagrams illustrate the typical workflows for GC-MS and LC-MS/MS analysis of MMTP.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE Extract Clean Extract LLE->Extract SPE->Extract Derivatization Derivatization (e.g., Silylation) Extract->Derivatization For GC-MS LCMS LC-MS/MS Analysis Extract->LCMS Direct GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data LCMS->Data Result Quantitative Result Data->Result

Caption: A generalized workflow for the quantification of MMTP.

Key Sources of Inter-Laboratory Variability

  • Sample Collection and Storage: Degradation of MMTP can occur if samples are not handled and stored properly (e.g., at low temperatures and protected from light).

  • Choice of Sample Preparation Technique: The efficiency of LLE versus SPE can differ between laboratories and matrices, leading to variations in recovery.

  • Incomplete Derivatization (GC-MS): The derivatization reaction is sensitive to moisture and reagent quality, and incomplete reactions will lead to underestimation.

  • Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of MMTP, leading to inaccurate quantification.

  • Calibration Standards: The purity and accuracy of the calibration standards are fundamental. Discrepancies in standard preparation will directly impact the final results.

  • Instrumentation and Data Processing: Differences in instrument sensitivity, maintenance, and the parameters used for data integration can all contribute to variability.

Recommendations for Minimizing Inter-Laboratory Variability

To improve the consistency of MMTP quantification across different laboratories, the following practices are recommended:

  • Standardized Protocols: The use of detailed, standardized operating procedures (SOPs) for sample handling, preparation, and analysis is crucial.

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard of MMTP can effectively compensate for variations in sample preparation and matrix effects.

  • Method Validation: Each laboratory should thoroughly validate its analytical method, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Participation in Proficiency Testing: Regular participation in inter-laboratory comparison studies or proficiency testing programs is the best way to assess and improve analytical performance.

  • Certified Reference Materials: The use of certified reference materials, when available, can help to ensure the accuracy and traceability of results.

By understanding the potential pitfalls and implementing robust quality control measures, the scientific community can move towards more reliable and comparable quantification of 3-Methyl-4-(methylthio)phenol, fostering greater confidence in research and development outcomes.

References

comparative toxicity assessment of fenamiphos and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Toxicity Assessment: Fenamiphos (B133129) and Its Metabolites

This guide provides a detailed comparison of the toxicity of the organophosphate nematicide fenamiphos and its principal metabolites, fenamiphos sulfoxide (B87167) and fenamiphos sulfone. The information is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to support further investigation and risk assessment.

Mechanism of Action

Fenamiphos and its metabolites exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous stimulation of nerve fibers, paralysis, and ultimately, death.[1][3] The metabolic oxidation of fenamiphos to fenamiphos sulfoxide and fenamiphos sulfone results in compounds with even more potent anticholinesterase activity.[4]

Metabolic Pathway

Fenamiphos is metabolized in organisms and the environment through oxidation to form fenamiphos sulfoxide, which is then further oxidized to fenamiphos sulfone.[4][5] These transformation products are of significant toxicological concern due to their increased inhibitory effect on acetylcholinesterase.[4]

G Fenamiphos Fenamiphos Sulfoxide Fenamiphos Sulfoxide Fenamiphos->Sulfoxide Oxidation Sulfone Fenamiphos Sulfone Sulfoxide->Sulfone Oxidation

Metabolic pathway of fenamiphos.

Quantitative Toxicity Data

The following tables summarize the acute toxicity and acetylcholinesterase inhibition data for fenamiphos and its major metabolites.

Table 1: Acute Toxicity (LD50)

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. A lower LD50 value indicates higher toxicity. The data below shows that fenamiphos and its sulfoxide and sulfone metabolites are highly toxic via oral administration in rats.[6]

CompoundSpeciesRouteLD50 (mg/kg bw)Reference
Fenamiphos RatOral2.4 - 17.2[6][7][8]
RatDermal72 - 230[6][8]
MouseOral22.7[7]
RabbitOral10
Fenamiphos Sulfoxide Rat (Female)Oral10 - 25[4]
Fenamiphos Sulfone Rat (Female)Oral10 - 25[4]
Desisopropyl Fenamiphos Sulfone RatOral1.4 - 4.1[6]
Fenamiphos Phenol (B47542) Sulfoxide RatOral1200 - 1900[6]
Fenamiphos Phenol Sulfone RatOral1250 - 1854[6][7]
Table 2: Acetylcholinesterase (AChE) Inhibition

The inhibitory potential of fenamiphos and its metabolites on acetylcholinesterase is a key indicator of their neurotoxicity. The metabolites, fenamiphos sulfoxide and fenamiphos sulfone, are more potent inhibitors of AChE than the parent compound.[4]

CompoundSystemParameterValueReference
Fenamiphos Rat SerumI505.1 x 10⁻⁵ M[4]
Rat ErythrocyteI506.3 x 10⁻⁴ M[4]
Rat BrainI502.1 x 10⁻⁴ M[4]
Meloidogyne incognita AChEI50555 x 10⁻⁶ M[3]
Fenamiphos Sulfoxide Meloidogyne incognita AChEI5058.2 x 10⁻⁶ M[3]
Fenamiphos Sulfone Meloidogyne incognita AChEI5022.5 x 10⁻⁶ M[3]

Experimental Protocols

The following outlines the general methodologies employed in the toxicological assessment of fenamiphos and its metabolites.

Acute Toxicity Testing (LD50 Determination)

Objective: To determine the single dose of a substance that will cause the death of 50% of a group of test animals.

General Procedure:

  • Animal Selection: Healthy, young adult laboratory animals of a specific species and strain (e.g., Wistar rats) are selected.[7]

  • Acclimatization: Animals are acclimatized to laboratory conditions for a specified period before the study.

  • Dose Preparation: The test substance (fenamiphos or its metabolites) is prepared in a suitable vehicle (e.g., corn oil).

  • Administration: A range of single doses is administered to different groups of animals, typically via the oral or dermal route.[6][7] A control group receives only the vehicle.

  • Observation: Animals are observed for signs of toxicity and mortality over a defined period (e.g., 14 days).

  • Data Analysis: The mortality data is statistically analyzed to calculate the LD50 value, often using probit analysis.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To measure the in vitro inhibition of AChE activity by a test compound.

General Procedure (based on Ellman's method):

  • Enzyme Source: A source of AChE is prepared, for example, from rat brain homogenate or purified enzyme.[4][9]

  • Reagent Preparation:

    • Acetylthiocholine iodide (ATCI) is used as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as the chromogen.

    • A buffer solution (e.g., phosphate (B84403) buffer) is used to maintain pH.

  • Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor (fenamiphos or its metabolites) for a specific time.

  • Reaction Initiation: The substrate (ATCI) is added to start the enzymatic reaction.

  • Measurement: The rate of the reaction is measured by monitoring the increase in absorbance at a specific wavelength (e.g., 412 nm) as the thiocholine (B1204863) produced by the enzymatic hydrolysis of ATCI reacts with DTNB to form a colored product.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis TestCompound Prepare Test Compound (Fenamiphos/Metabolites) DoseAdmin Dose Administration (e.g., Oral Gavage) TestCompound->DoseAdmin AnimalModel Select & Acclimate Animal Model AnimalModel->DoseAdmin Observation Clinical Observation & Sample Collection DoseAdmin->Observation AChE AChE Inhibition Assay Observation->AChE Tox Acute Toxicity (LD50 Calculation) Observation->Tox

General workflow for toxicity assessment.

Comparative Analysis and Conclusion

The data presented in this guide clearly indicates that fenamiphos is a highly toxic compound, and its primary metabolites, fenamiphos sulfoxide and fenamiphos sulfone, exhibit comparable or even greater toxicity.[4][6] This is primarily attributed to their potent inhibitory effects on acetylcholinesterase.[3][4] In contrast, the phenol metabolites of fenamiphos are significantly less toxic.[6]

The increased polarity of the sulfoxide and sulfone metabolites may influence their environmental mobility and bioavailability. Researchers should consider the combined toxicological impact of the parent compound and its active metabolites when conducting environmental risk assessments and developing analytical methods for residue monitoring. The detailed experimental protocols provided serve as a foundation for designing and interpreting further toxicological studies.

References

Unambiguous Structural Confirmation of 3-Methyl-4-(methylthio)phenol Using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For 3-Methyl-4-(methylthio)phenol, a key intermediate and metabolite, unambiguous confirmation of its chemical structure is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex aromatic substitution patterns and the presence of multiple methyl groups can lead to spectral overlap and ambiguity. This guide provides a detailed comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—for the definitive structural confirmation of this compound, supported by hypothetical experimental data and detailed protocols.

Predicted ¹H and ¹³C NMR Chemical Shifts

The expected chemical shifts for this compound are crucial for interpreting the 2D NMR spectra. Based on established values for substituted phenols and thioanisole (B89551) derivatives, the predicted chemical shifts are summarized in Table 1.[1][2][3] These predictions provide a basis for assigning the correlations observed in the 2D NMR experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NameAtom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
OH1~5.0-6.0-
Ar-H2~7.10~115.0
C-Ar3-~138.0
C-Ar4-~130.0
Ar-H5~6.80~128.0
Ar-H6~6.90~125.0
C-OH7-~155.0
C-S8-~130.0
Ar-CH₃9~2.20~20.0
S-CH₃10~2.45~15.0

Note: Chemical shifts are referenced to TMS and can vary based on solvent and concentration.

Comparative Analysis of 2D NMR Techniques for Structural Elucidation

The combination of COSY, HSQC, and HMBC experiments provides a comprehensive network of correlations that allows for the unequivocal assignment of all proton and carbon signals, confirming the substitution pattern of the aromatic ring and the connectivity of the methyl and methylthio groups.

COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Couplings

The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds.[4][5][6][7][8] For this compound, COSY is instrumental in establishing the relationships between the aromatic protons.

Table 2: Expected COSY Correlations for this compound

Correlating ProtonsNumber of BondsExpected CorrelationSignificance
H2 - H64Weak or absentConfirms meta relationship
H5 - H63StrongConfirms ortho relationship
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms.[9][10][11][12][13] This is a powerful tool for assigning the carbon signals of the aromatic ring and the methyl groups.

Table 3: Expected HSQC Correlations for this compound

Proton (¹H)Directly Bonded Carbon (¹³C)Expected CorrelationSignificance
Ar-H (H2)C2YesAssigns the C2 carbon
Ar-H (H5)C5YesAssigns the C5 carbon
Ar-H (H6)C6YesAssigns the C6 carbon
Ar-CH₃ (H9)C9YesAssigns the Ar-CH₃ carbon
S-CH₃ (H10)C10YesAssigns the S-CH₃ carbon
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity

The HMBC experiment is arguably the most informative for this structure, as it reveals correlations between protons and carbons that are two or three bonds apart.[11][13][14][15][16] This allows for the definitive placement of the substituents on the aromatic ring.

Table 4: Key Expected HMBC Correlations for this compound

Proton (¹H)Correlating Carbon (¹³C)Number of BondsSignificance
Ar-CH₃ (H9)C2, C3, C42, 1, 2Confirms the position of the Ar-CH₃ group at C3
S-CH₃ (H10)C42Confirms the position of the S-CH₃ group at C4
Ar-H (H2)C3, C4, C62, 3, 2Confirms connectivity around the ring
Ar-H (H5)C3, C4, C63, 2, 2Further confirms ring connectivity
Ar-H (H6)C2, C4, C52, 3, 2Further confirms ring connectivity
OH (H1)C2, C63, 3Confirms the position of the OH group

Experimental Protocols

The following are detailed methodologies for the key 2D NMR experiments.

Sample Preparation

Approximately 10-20 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

NMR Instrumentation and Parameters

All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Spectral width: 12 ppm

    • Acquisition time: 2.7 s

    • Relaxation delay: 2.0 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Spectral width: 240 ppm

    • Acquisition time: 1.1 s

    • Relaxation delay: 2.0 s

  • COSY:

    • Pulse sequence: cosygpqf

    • Number of scans: 8

    • Spectral width in F1 and F2: 12 ppm

    • Number of increments in F1: 256

    • Relaxation delay: 2.0 s

  • HSQC:

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of scans: 8

    • Spectral width in F2 (¹H): 12 ppm

    • Spectral width in F1 (¹³C): 165 ppm

    • Number of increments in F1: 256

    • Relaxation delay: 2.0 s

    • ¹J(C,H) coupling constant: 145 Hz

  • HMBC:

    • Pulse sequence: hmbcgpndqf

    • Number of scans: 16

    • Spectral width in F2 (¹H): 12 ppm

    • Spectral width in F1 (¹³C): 240 ppm

    • Number of increments in F1: 256

    • Relaxation delay: 2.0 s

    • Long-range coupling constant (ⁿJ(C,H)): 8 Hz

Visualizing the Structural Confirmation Workflow and Key Correlations

The logical workflow for structural confirmation using these 2D NMR techniques can be visualized as a flowchart.

G A 1D NMR (¹H, ¹³C) Initial Assessment B COSY (¹H-¹H Connectivity) A->B C HSQC (Direct ¹H-¹³C Correlation) A->C D HMBC (Long-Range ¹H-¹³C Correlation) B->D C->D E Structural Elucidation of This compound D->E

Caption: Workflow for structural confirmation.

The key through-bond correlations that are essential for the structural assignment can also be visualized.

G C1 C1 (OH) C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 H2 H2 H2->C2 HSQC H2->C4 HMBC (3-bond) H5 H5 H5->C5 HSQC H6 H6 H5->H6 COSY H6->C4 HMBC (3-bond) H6->C6 HSQC CH3_Ar Ar-CH₃ CH3_Ar->C3 HMBC CH3_S S-CH₃ CH3_S->C4 HMBC

Caption: Key 2D NMR correlations.

Conclusion

While 1D NMR provides a preliminary assessment of the structure of this compound, the application of a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is indispensable for its unambiguous confirmation. The COSY experiment delineates the proton-proton coupling network within the aromatic ring. The HSQC experiment provides direct one-bond proton-carbon correlations, essential for assigning carbon resonances. Crucially, the HMBC experiment reveals long-range heteronuclear correlations, which definitively establish the connectivity of the methyl and methylthio substituents to the phenol (B47542) backbone. By systematically analyzing the data from these complementary techniques, researchers can achieve a comprehensive and irrefutable structural elucidation, a critical step in any chemical or pharmaceutical development workflow.

References

Safety Operating Guide

Personal protective equipment for handling 3-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for 3-Methyl-4-(methylthio)phenol (CAS No. 3120-74-9), ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, necessitating careful handling to avoid adverse health effects. The primary hazards include skin irritation, serious eye damage, and respiratory irritation.[1] The signal word for this chemical is "Danger".[2]

A comprehensive personal protective equipment (PPE) plan is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3]Protects against splashes and dust, preventing serious eye damage.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). A clean lab coat or disposable gown should be worn. For splash risks, a chemically resistant apron is advised.[4]Prevents skin irritation and absorption. It is crucial to check glove compatibility data from the manufacturer.[4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[5] If a fume hood is unavailable or if aerosol generation is a risk, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (such as a dust mask type N95) should be used.[5][6]Minimizes inhalation of harmful dust or vapors that can cause respiratory irritation.[7]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the substance-specific SDS.

  • Designate Handling Area: All handling of this solid compound should occur in a designated area, preferably within a chemical fume hood to control dust and vapors.[4][5]

  • Assemble Equipment: Ensure all necessary equipment and reagents are assembled before starting.

  • Emergency Preparedness: Confirm that an emergency eyewash station and safety shower are readily accessible.[4][5]

Handling Protocol:

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Handle the solid carefully to minimize dust formation.[5] Use a spatula or other appropriate tools for transfers.

  • During Experiment: Keep containers clearly labeled and sealed when not in use. Avoid all direct contact with skin, eyes, and clothing.[4]

Post-Experiment:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.

  • PPE Removal: Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[4]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep1 Review SDS prep2 Designate Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Check Emergency Stations prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Weigh & Transfer handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate handle3->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3

Caption: A stepwise workflow for the safe handling of this compound.

Emergency First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove all contaminated clothing.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

For dermal exposures to phenols, it is recommended to use polyethylene (B3416737) glycol 300 or 400 (PEG-300 or PEG-400) for immediate first aid treatment rather than water.[8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), should be collected in a designated, labeled, and sealed hazardous waste container.[4][9]

  • Label the container with the words "HAZARDOUS WASTE" and the full chemical name.[9]

Disposal Procedure:

  • Dispose of unused or surplus material as hazardous waste through a licensed disposal company.[10]

  • Do not mix with other waste streams.[9][10]

  • Handle uncleaned containers as you would the product itself. Do not reuse empty containers.[10]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

This chemical is harmful to aquatic life with long-lasting effects, so it is imperative to prevent it from entering the environment.[1] Do not empty into drains.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.